Oxazolidine
描述
Structure
3D Structure
属性
IUPAC Name |
1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-5-3-4-1/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCHZVNFNFDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198446 | |
| Record name | Oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-76-7 | |
| Record name | 1,3-Oxazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13F52UF6MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Biological Activity of Novel Oxazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, representing a critical pharmacophore in a variety of therapeutic agents. Since the approval of Linezolid, the first clinically utilized oxazolidinone antibiotic, there has been a surge in research to develop novel derivatives with enhanced efficacy, broader spectrum of activity, and reduced side effects. This technical guide provides an in-depth overview of the synthesis of novel oxazolidine derivatives and their diverse biological activities, with a focus on antibacterial, antiviral, and anticancer applications.
Introduction to Oxazolidinones
Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The 2-oxazolidinone (B127357) isomer is the most extensively studied in drug discovery.[1] The unique mechanism of action of antibacterial oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, circumvents cross-resistance with other antibiotic classes.[2] This has made them invaluable in treating infections caused by multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Beyond their antibacterial prowess, recent research has unveiled the potential of oxazolidinone derivatives as potent antiviral and anticancer agents, expanding their therapeutic horizons.[3][4]
Synthesis of this compound Derivatives
The synthesis of the oxazolidinone core and its subsequent derivatization are pivotal in the development of new drug candidates. Various synthetic strategies have been developed to achieve high yields and stereoselectivity.
A common synthetic route to N-aryl oxazolidinones, the class to which many biologically active derivatives belong, is illustrated below. This multi-step process typically starts from a substituted aniline (B41778) and involves the formation of a key intermediate, an epoxide, followed by cyclization to form the oxazolidinone ring. Subsequent modifications at the C-5 position introduce the desired pharmacophoric groups.
Protocol 1: Synthesis of (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one
This protocol describes the synthesis of a key intermediate used in the preparation of various oxazolidinone derivatives.[5]
-
Starting Material: 3-Fluoroaniline (B1664137).
-
Step 1: Epoxide Formation: React 3-fluoroaniline with (R)-epichlorohydrin to yield an epoxide intermediate.
-
Step 2: Cyclization: The epoxide is then cyclized using a carbamate, such as benzyl (B1604629) chloroformate, followed by removal of the protecting group to form the core oxazolidinone structure.
-
Step 3: Iodination: The phenyl ring is iodinated to provide a handle for further modifications via cross-coupling reactions.
-
Purification: The final product is purified by column chromatography.
Protocol 2: Palladium-Catalyzed Borylation and Suzuki-Miyaura Cross-Coupling
This protocol is used to introduce diverse heterocyclic C-rings, which are often crucial for biological activity.[5]
-
Starting Material: (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one and a heteroaryl bromide.
-
Step 1: Borylation: The heteroaryl bromide is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron (B136004) to form the corresponding boronate ester.
-
Step 2: Cross-Coupling: The boronate ester is then coupled in situ with the iodinated oxazolidinone intermediate via a Suzuki-Miyaura reaction.
-
Catalyst and Conditions: The reaction typically employs a palladium catalyst such as PdCl2(dppf) and a base like potassium carbonate in a solvent mixture of dioxane, ethanol, and water at elevated temperatures.[5]
-
Purification: The coupled product is purified using standard chromatographic techniques.
Protocol 3: One-pot Synthesis from Epoxides and Chlorosulfonyl Isocyanate
This method provides a versatile and efficient route to both oxazolidinones and five-membered cyclic carbonates.[6]
-
Starting Materials: An epoxide and chlorosulfonyl isocyanate (CSI).
-
Reaction Conditions: The epoxide is dissolved in dichloromethane (B109758) and cooled to 0 °C. CSI is then added, and the mixture is stirred at room temperature.
-
Work-up: Water is added to the reaction mixture, followed by extraction with dichloromethane. The organic phase is dried and concentrated.
-
Outcome: This one-pot reaction can yield a mixture of the corresponding oxazolidinone and cyclic carbonate, with the ratio depending on the substrate and reaction conditions.[6]
Biological Activities of Novel this compound Derivatives
The primary and most well-established biological activity of oxazolidinones is their antibacterial effect, particularly against Gram-positive pathogens.[2] Research continues to focus on developing new derivatives to overcome emerging resistance to Linezolid and to broaden the spectrum of activity to include Gram-negative bacteria.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Quantitative Data on Antibacterial Activity
| Compound/Drug | Organism | MIC (μg/mL) | Reference |
| Linezolid | S. aureus (MRSA) | 0.5 - 4 | [2] |
| Enterococcus faecalis (VRE) | 1 - 4 | [5] | |
| Tedizolid | S. aureus (MRSA) | 0.12 - 0.5 | [1] |
| Streptococcus pyogenes | ≤0.25 | [1] | |
| DuP 721 | Staphylococci | 1 - 4 | [7] |
| Bacteroides fragilis | 4 | [7] | |
| Compound 8c | Gram-positive & Gram-negative bacteria | Superior to Linezolid | [5] |
| Compound A8 | S. aureus, VREF, LREF, GBS | 0.25 - 1 | [8] |
| Compound 13 (LCB01-0062) | 400 clinical isolates of Gram-positive bacteria | MIC90 < 0.5 | [1] |
| Compound 30 | S. aureus & E. coli | - (Inhibits biofilm formation at 64-128 μg/mL) | [1] |
| Compound 46 | E. coli TG1, E. coli KAM3, K. pneumoniae ATCC 13883 | < 0.016 | [1] |
| Compound 47 | Wild-type and clinical isolate strains | 0.020 - 16.0 | [1] |
A more recent and exciting area of investigation is the antiviral potential of oxazolidinone derivatives. Certain novel compounds have demonstrated broad-spectrum activity against herpesviruses.
Mechanism of Action: Inhibition of Viral DNA Polymerase
A novel class of oxazolidinone amide derivatives has been identified as non-nucleoside inhibitors of herpesvirus DNA polymerase. This mechanism is distinct from that of traditional nucleoside analogs.[9][10]
Quantitative Data on Antiviral Activity
| Compound | Virus | IC50 (μM) | EC50 (μM) | Reference |
| Compound 14 (S-enantiomer) | CMV | 0.25 | 4.32 | [9] |
| VZV | 0.18 | 0.5 | [9] | |
| HSV-1 | - | 0.52 | [9] | |
| HSV-2 | - | 1.34 | [9] | |
| Compound 15 (R-enantiomer) | CMV | 2.81 | - | [9] |
| VZV | 0.79 | - | [9] | |
| Compound 17 (Urea linker) | CMV | 0.48 | - | [9] |
| VZV | 0.21 | - | [9] | |
| Lead Compound 42 | HSV-1 & CMV | Potent in vitro and in vivo efficacy | [9][10] |
The exploration of oxazolidinone derivatives as anticancer agents is a growing field. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Some oxazolidinone derivatives exert their anticancer effects by increasing reactive oxygen species (ROS) levels and causing mitochondrial dysfunction, which in turn triggers apoptosis.[11] Others have been found to cause cell cycle arrest at the G2/M phase.[4]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Effect | Reference |
| LPSF/NBM-1 | HL-60 | 54.83 | Cytotoxic | [4] |
| LPSF/NBM-2 | MOLT-4 | 51.61 | Cytotoxic, G2/M phase arrest, apoptosis induction | [4] |
| Dehydroabietic acid oxazolidinone hybrids | Various human cancer cell lines | - | Antiproliferative, G1 phase arrest | [11] |
Conclusion and Future Directions
The oxazolidinone scaffold is a versatile platform for the development of new therapeutic agents with a wide range of biological activities. While their role as antibacterial agents is well-established, the discovery of potent antiviral and anticancer derivatives highlights the untapped potential of this chemical class. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these novel compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates into clinical development. The continued exploration of structure-activity relationships will be crucial in designing the next generation of oxazolidinone-based drugs to address unmet medical needs.
References
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Discovery of Broad-Spectrum Herpes Antiviral Oxazolidinone Amide Derivatives and Their Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of broad-spectrum herpes antiviral oxazolidinone amide derivatives and their structure activity relationship - American Chemical Society [acs.digitellinc.com]
- 11. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Oxazolidines using NMR Spectroscopy and X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core analytical techniques used to determine the three-dimensional structure of oxazolidine derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry and asymmetric synthesis. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, researchers can achieve an unambiguous assignment of constitution, configuration, and conformation.
Introduction to this compound Structure
The this compound ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. The substitution pattern on this ring can lead to multiple stereocenters, making stereochemical assignment a critical aspect of characterization. The precise determination of the absolute and relative stereochemistry is paramount as it directly influences the biological activity and physicochemical properties of the molecule. This guide will use (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one as a case study to illustrate the application of these powerful analytical methods.
General Workflow for Structure Elucidation
The process of elucidating an this compound structure is a systematic workflow that integrates data from multiple analytical techniques. Initially, NMR spectroscopy is employed to determine the molecular constitution and provide insights into the relative stereochemistry. For an unambiguous determination of the solid-state conformation and absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and the determination of through-bond and through-space correlations.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution into a standard 5 mm NMR tube. Ensure the solvent height is at least 4 cm.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a 1D ¹³C{¹H} NMR spectrum.
-
Acquire a suite of 2D NMR spectra, typically including:
-
COSY (Correlation Spectroscopy) to identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify direct ¹H-¹³C correlations (one-bond C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (two- and three-bond C-H).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons, which is crucial for determining relative stereochemistry.
-
NMR Data Interpretation Workflow
The following diagram illustrates the logical flow of information derived from the various NMR experiments to build up the final molecular structure.
Case Study: NMR Data for (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one
The following tables summarize the ¹H and ¹³C NMR data for the title compound.
Table 1: ¹H NMR Data (250 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-H | 5.98 | s | - |
| 4-H | 4.15 | q | 5.81 |
| CH₃ | 1.23 | d | 5.81 |
| tBu | 1.05 | s | - |
| Ar-H | 7.87–7.08 | m | - |
Table 2: ¹³C NMR Data (250 MHz, CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) |
| (C=O)O | 172.5 |
| (C=O)N | 162.0 |
| C-Ar | 137.2, 134.7, 133.1, 131.2, 127.7, 127.2 |
| O–CH–N | 95.7 |
| CHCH₃ | 53.7 |
| (CH₃)₃C | 37.5 |
| CH₃ | 25.2 |
Data sourced from Davies et al., Molecules, 2022.[1]
Single-Crystal X-ray Crystallography
While NMR provides an excellent picture of the molecule in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including absolute stereochemistry and precise bond lengths and angles.
Experimental Protocol for X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the purified this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A suitable crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.
Data Collection:
-
Select a suitable crystal under a microscope and mount it on a goniometer head using a cryo-loop.
-
Mount the goniometer head onto the diffractometer and cool the crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern area detectors can collect a complete dataset relatively quickly.
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell dimensions and space group, and to integrate the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The absolute configuration can be determined from anomalous dispersion effects if the data is of sufficient quality.
Case Study: Crystallographic Data for (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one
The crystal structure confirms the cis relationship between the substituents at the C2 and C4 positions.[1]
Table 3: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₁H₁₇NO₃ |
| Formula weight | 211.26 |
| Temperature | 120(2) K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 6.0123(2) Å, α = 90°b = 10.9872(4) Å, β = 95.996(2)°c = 8.8459(3) Å, γ = 90° |
| Volume | 580.89(4) ų |
| Z | 2 |
| Density (calculated) | 1.208 Mg/m³ |
| Final R indices [I>2sigma(I)] | R₁ = 0.0435, wR₂ = 0.1119 |
| R indices (all data) | R₁ = 0.0440, wR₂ = 0.1125 |
| Absolute structure parameter | 0.08(10) |
Data sourced from Davies et al., Molecules, 2022.[1]
Table 4: Selected Bond Lengths (Å) and Angles (°) for the Oxazolidinone Ring
| Bond | Length (Å) | Angle | Degrees (°) |
| O1-C5 | 1.365(2) | C5-O1-C2 | 109.13(13) |
| O1-C2 | 1.455(2) | O1-C2-N3 | 104.29(13) |
| N3-C2 | 1.464(2) | C2-N3-C4 | 111.45(14) |
| N3-C4 | 1.467(2) | N3-C4-C5 | 102.10(14) |
| C4-C5 | 1.523(3) | O1-C5-C4 | 107.03(15) |
Data sourced from Davies et al., Molecules, 2022.[1]
Conclusion
The synergistic use of NMR spectroscopy and X-ray crystallography provides a comprehensive and unambiguous toolkit for the structural elucidation of this compound derivatives. NMR serves as the primary method for determining the molecular framework and relative stereochemistry in solution, guiding further analysis. X-ray crystallography provides the definitive solid-state structure, confirming connectivity, conformation, and absolute stereochemistry with high precision. Mastery of these techniques and the logical interpretation of their data is essential for researchers in organic synthesis and drug development working with these versatile chiral scaffolds.
References
spectroscopic analysis and characterization of oxazolidinone isomers
An In-depth Technical Guide to the Spectroscopic Analysis and Characterization of Oxazolidinone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques and methodologies used in the structural elucidation and differentiation of oxazolidinone isomers. Given that the biological activity of oxazolidinones, a critical class of antibiotics, is often stereospecific, rigorous characterization of their isomeric forms is imperative in drug discovery and development.[1][2]
Oxazolidinones are synthetic antibiotics effective against a wide spectrum of multidrug-resistant Gram-positive bacteria.[3][4] Their mechanism involves inhibiting the initiation of protein synthesis by binding to the 50S ribosomal subunit.[3][5] The stereochemistry at the C5 position of the oxazolidinone ring is crucial for this antibacterial activity.[1][2] This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for analyzing these compounds.
Spectroscopic Characterization Techniques
The differentiation of oxazolidinone isomers, which can be enantiomers or diastereomers, relies on creating a diastereomeric interaction at some stage of the analysis. This can be achieved by using a chiral environment (e.g., a chiral solvent or stationary phase) or a spectroscopic technique sensitive to the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of oxazolidinone isomers and studying their interactions with biological targets.[5] While standard ¹H and ¹³C NMR spectra confirm the core structure, advanced techniques are required to differentiate stereoisomers.
-
¹H and ¹³C NMR: These techniques are fundamental for confirming the presence of the oxazolidinone ring and its substituents. Protons on the chiral centers of diastereomers are in chemically different environments and will exhibit distinct chemical shifts and coupling constants. For enantiomers, the spectra in an achiral solvent are identical.
-
Transferred Nuclear Overhauser Effect (TRNOE): TRNOE experiments are used to study the conformation of oxazolidinones when bound to large molecules, such as bacterial ribosomes.[5] By observing NOEs, it's possible to determine the bound conformation, which can differ between active and inactive enantiomers.[5]
-
Chiral Differentiating Agents: The use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift differences between enantiomers in NMR, allowing for their distinction and quantification.
-
Variable-Temperature (VT) NMR: VT NMR can be used to distinguish between stable diastereomers and those that are in equilibrium through bond rotation, which is particularly useful for conjugated systems.[6]
Mass Spectrometry (MS)
MS is essential for determining the molecular weight and elemental composition of oxazolidinone derivatives. When coupled with chromatographic separation, it becomes a powerful tool for isomer analysis.
-
LC-MS/MS: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is widely used for the determination of oxazolidinones in various matrices, including biological fluids.[2][3] Using a chiral stationary phase in the HPLC allows for the separation of enantiomers, which can then be individually analyzed by the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile derivatives of oxazolidinones. Derivatization is often necessary to increase volatility.[7]
-
Ozone-Induced Dissociation (OzID): OzID is an advanced MS technique that can determine the position of double bonds within a molecule. This is particularly useful for characterizing isomers that differ in the location of unsaturation in their side chains.[8][9]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. The oxazolidinone core has several characteristic absorption bands.
-
Carbonyl (C=O) Stretch: The cyclic carbamate (B1207046) (or urethane) group of the 2-oxazolidinone (B127357) ring shows a strong C=O stretching absorption typically in the range of 1700-1750 cm⁻¹.[10]
-
C-O-C Stretch: The ether-like C-O-C linkage within the ring also produces a characteristic stretch.
-
Aromatic C-H Stretch: For oxazolidinones with aromatic substituents, C-H stretching vibrations are observed above 3000 cm⁻¹.[11]
While IR is excellent for confirming the presence of the oxazolidinone scaffold, it is generally not used to differentiate stereoisomers, as they possess the same functional groups and thus very similar IR spectra.[11]
Data Presentation: Characteristic Spectroscopic Data
The following tables summarize the expected spectroscopic data for a typical substituted 2-oxazolidinone structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Ring CH₂ | 3.5 - 4.5 | ~45 - 75 | Protons are diastereotopic and will show distinct signals and couplings. |
| Ring CH | 4.0 - 5.0 | ~70 - 85 | Position and splitting are highly dependent on substituents and stereochemistry. |
| Carbonyl (C=O) | N/A | ~155 - 160 | Characteristic signal for the carbamate carbonyl. |
| Substituent Protons | Variable | Variable | Depends on the specific side chains attached to the core structure. |
Note: Data is generalized. Actual shifts depend on the specific isomer, solvent, and substituents.
Table 2: Key Infrared (IR) Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (if present) | 3200 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1700 - 1750 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O-C Stretch | 1000 - 1300 | Strong |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the oxazolidinone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or ²H₂O with buffer for biological studies).[5][12] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[10]
-
Data Acquisition (¹H NMR): Acquire a standard one-dimensional proton spectrum. For structural elucidation, perform 2D experiments like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with carbons).
-
Data Acquisition (TRNOE for Binding): For binding studies, prepare a sample containing the oxazolidinone and its target (e.g., ribosomes) in an appropriate buffer.[5] Acquire a 2D NOESY spectrum. The presence of negative cross-peaks, which were positive for the small molecule alone, confirms binding and provides conformational information.[5]
-
Analysis: Integrate proton signals to determine relative ratios. Analyze coupling constants to infer stereochemical relationships. Compare spectra of different isomers to identify differences in chemical shifts, particularly around the chiral centers.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
Chromatography (HPLC):
-
Column: For isomer separation, use a chiral stationary phase (e.g., polysaccharide-based columns like Lux Amylose or Lux Cellulose).[13][14]
-
Mobile Phase: Use a polar organic mobile phase such as methanol, ethanol, or acetonitrile, either neat or in combination.[13][14]
-
Method: Run a gradient or isocratic elution method to achieve separation of the isomers.
-
-
Mass Spectrometry:
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.
-
Analysis: Perform a full scan to determine the molecular weight. Use tandem MS (MS/MS) to fragment the molecular ion and obtain structural information.
-
-
Data Analysis: Correlate the retention times from the chromatogram with the mass spectra to identify each separated isomer.
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for liquids or solutions, use a thin film on a salt plate (e.g., NaCl).[15]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[15]
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the oxazolidinone structure. Compare the fingerprint region (below 1500 cm⁻¹) for any subtle differences between isomers, although this is often not definitive.
Visualizations: Workflows and Logical Relationships
General Workflow for Isomer Analysis
The following diagram illustrates a typical workflow for the separation and characterization of oxazolidinone isomers.
Caption: Workflow for oxazolidinone isomer separation and analysis.
Logical Relationship: Stereochemistry to Spectroscopic Signal
This diagram shows how the underlying stereochemistry of an isomer leads to observable differences in spectroscopic data.
Caption: From stereochemistry to distinct spectroscopic signals.
Signaling Pathway: Mechanism of Action
This diagram illustrates the mechanism of action for oxazolidinone antibiotics, a key pathway relevant to their development.
Caption: Oxazolidinone inhibition of bacterial protein synthesis.
References
- 1. Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass spectra of alpha-amino acid oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Imaging with Isomeric Resolution Enabled by Ozone‐Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Theoretical Underpinnings of Oxazolidine Reaction Mechanisms: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The oxazolidine and its oxidized form, oxazolidinone, are privileged heterocyclic scaffolds fundamental to medicinal chemistry and organic synthesis. Their derivatives are utilized as chiral auxiliaries and are integral components of blockbuster antibiotics like Linezolid. A profound understanding of the reaction mechanisms governing their formation and transformation is paramount for the rational design of novel therapeutics and the optimization of synthetic routes. This technical guide provides an in-depth analysis of key this compound reaction mechanisms elucidated through computational and theoretical studies, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate comprehension and application in research and development.
Core Reaction Mechanisms: A Computational Perspective
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of various reactions involving oxazolidines. These computational models allow for the characterization of transition states, intermediates, and the calculation of activation barriers, providing insights that are often difficult to obtain through experimental means alone.
Synthesis of Oxazolidinones from Epoxides and Isocyanates
A prevalent method for synthesizing oxazolidinones is the cycloaddition of epoxides with isocyanates. Theoretical studies on the one-pot reaction between an epoxide and chlorosulfonyl isocyanate (CSI) have revealed a detailed mechanistic picture.
The reaction proceeds via an asynchronous concerted mechanism.[1][2] DFT calculations at the M06-2X/6-31+G(d,p) level of theory have been used to investigate the potential energy surfaces for the two possible reaction channels.[1][3] The initial step involves the nucleophilic attack of the nitrogen atom of CSI on one of the epoxide's carbon atoms. Calculations show a significant energetic preference for the attack on the more sterically hindered carbon atom (C2), with the transition state (TS1) being favored over the alternative (TS1') by 26.7 kcal/mol in dichloromethane (B109758) (DCM) as a solvent.[3][4] This regioselectivity is a key finding from the theoretical analysis.
Following the initial ring-opening and C-N bond formation, an intermediate is formed. The subsequent addition of water is crucial and has been identified as the likely rate-determining step for the overall reaction mechanism.[4] The computational results align well with experimental observations, where a nearly 1:1 ratio of oxazolidinone and cyclic carbonate products is often obtained.[3] The small calculated energy difference of just 0.5 kcal/mol between the transition states leading to these two products provides a strong theoretical basis for this experimental outcome.[4]
Organocatalytic Cascade Synthesis of Oxazolidinones
The synthesis of oxazolidinones can also be achieved through an organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins, co-catalyzed by thiourea (B124793) and N,N-dimethylaminopyridine (DMAP).[5] Theoretical studies using DFT have been crucial in dissecting this complex multi-step process.[5]
The rate- and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin.[5] This step can proceed through two competing channels:
-
Channel A: Formation of a nitro-cyclopropane intermediate, which then undergoes a DMAP-catalyzed rearrangement to an isoxazoline (B3343090) N-oxide.[5]
-
Channel B: Direct formation of the isoxazoline N-oxide intermediate.[5]
DMAP's role is not merely as a base but as a nucleophilic catalyst in the rearrangement.[5] Interestingly, computational analysis revealed that a previously proposed mechanism for a key rearrangement step had an excessively high energy barrier. A more feasible 10-step mechanism with a significantly lower energy barrier was identified through these theoretical calculations, which also confirmed the involvement of a Hofmann rearrangement for the first time in this context.[5]
Acid-Catalyzed Ring-Opening Reactions
The ring-opening of oxazolidines is a critical transformation for introducing functional diversity. Theoretical studies have shed light on the acid-promoted hydrolysis of oxazolin-5-ones and the ring-opening of fused aziridine (B145994) systems.
For the hydrolysis of 2,4,4-trimethyloxazolin-5-one (TMO), DFT (B3LYP/6-31++G(d,p)) calculations considered two primary mechanisms: an N-protonated and an O-protonated pathway. The calculations, which included a microhydration model with an explicit water molecule and bulk solvent effects (CPCM), demonstrated that the O-protonated pathway is kinetically and thermodynamically more favorable.[6] In this preferred pathway, protonation occurs at the carbonyl oxygen, activating the C5 position for nucleophilic attack by a water molecule.[6]
In a related reaction, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled route to valuable 2-amino ethers.[7][8] The reaction is initiated by the protonation of the aziridine nitrogen, followed by nucleophilic attack of the alcohol. The high diastereoselectivity observed experimentally is rationalized by the rigid fused-ring structure, which directs the incoming nucleophile.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from the theoretical studies, providing a basis for comparing reaction pathways and understanding catalytic effects.
Table 1: Calculated Energy Barriers for Oxazolidinone Synthesis from Epoxide and CSI [3][4]
| Reaction Step/Pathway | Phase | Computational Method | Relative Energy (kcal/mol) |
| TS1 (Attack at C2) | DCM | M06-2X/6-31+G(d,p) | 0.0 (Reference) |
| TS1' (Attack at C1) | DCM | M06-2X/6-31+G(d,p) | +26.7 |
| TS1 (Attack at C2) | Gas | M06-2X/6-31+G(d,p) | 0.0 (Reference) |
| TS1' (Attack at C1) | Gas | M06-2X/6-31+G(d,p) | +17.4 |
| TS (Oxazolidinone) | DCM | M06-2X/6-31+G(d,p) | Reference |
| TS (Cyclic Carbonate) | DCM | M06-2X/6-31+G(d,p) | +0.5 |
Table 2: Calculated Activation Energies for MAO Inhibition by Oxazolidinone Analogs [9]
| Model Intermediate | Phase | Computational Method | Activation Energy (kcal/mol) |
| 15 (O, N, O) | Aqueous | B3LYP/6-31G | 20.3 |
| 12-trans (O, C, O) | Aqueous | B3LYP/6-31G | 21.2 |
| 12-cis (O, C, O) | Aqueous | B3LYP/6-31G | 21.5 |
| 14 (O, C, N) | Aqueous | B3LYP/6-31G | 22.0 |
| 11-trans (N, C, O) | Aqueous | B3LYP/6-31G | 22.4 |
| 10-trans (O, C, C) | Aqueous | B3LYP/6-31G | 22.8 |
Detailed Experimental & Computational Protocols
Reproducibility and extension of scientific findings rely on detailed methodologies. This section provides protocols for key experiments cited in the theoretical studies.
Protocol 1: General Procedure for One-Pot Synthesis of Oxazolidinones and Cyclic Carbonates[3]
-
Reactant Preparation: Dissolve the selected epoxide (1 equivalent, e.g., 4.54 mmol) in dichloromethane (DCM, 20 mL).
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add chlorosulfonyl isocyanate (CSI, 1.1 equivalents) dropwise to the cooled solution.
-
Reaction Progression: Allow the resulting solution to warm to room temperature and stir for 1 hour.
-
Quenching: Add water (2 mL) to the reaction mixture and continue stirring for an additional 30 minutes.
-
Extraction: Perform a liquid-liquid extraction with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Purification: Purify the residue by column chromatography to separate the oxazolidinone and cyclic carbonate products.
Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening of Oxazolidinone-Fused Aziridines[8]
-
Reaction Setup: In a vial, combine the oxazolidinone-fused aziridine (1 equivalent, e.g., 0.06 mmol), the desired alcohol (10 equivalents, 0.6 mmol), and dichloromethane (CH₂Cl₂, 0.5 mL).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.17 equivalents, 0.01 mmol) to the mixture.
-
Reaction Conditions: Stir the mixture at 25 °C for 1 hour.
-
Workup and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the 2-amino ether product.
Protocol 3: Computational Methodology for DFT Calculations[1][3][6][9]
-
Software: All calculations are performed using a standard quantum chemistry package such as Gaussian.
-
Method Selection: The choice of functional and basis set is critical. For the reactions discussed, methods like M06-2X and B3LYP have proven effective.[1][6] Basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly employed to provide a good balance of accuracy and computational cost.[3][6]
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without symmetry constraints.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have zero imaginary frequencies, while transition states must have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Solvation Modeling: To simulate reaction conditions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is applied using the relevant solvent (e.g., dichloromethane, water).
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values. Gibbs free energies are calculated by adding thermal corrections to the electronic energies.
-
Reaction Pathway Verification: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state connects the correct reactant and product minima on the potential energy surface.[4]
Conclusion
Theoretical and computational chemistry provides an indispensable toolkit for elucidating the complex mechanisms of this compound reactions. As demonstrated, DFT calculations can accurately predict regioselectivity, identify rate-determining steps, and reveal the catalytic roles of reagents in intricate cascade reactions. The quantitative energy data and visualized pathways presented in this guide offer a robust framework for researchers in medicinal chemistry and process development to understand, predict, and control the outcomes of these vital synthetic transformations, ultimately accelerating the discovery and synthesis of new chemical entities.
References
- 1. Beilstein Archives - One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate: Theoretical Evidence for the Asynchronous Concerted Pathway [beilstein-archives.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 5. Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Investigating the Biological Activity of New Oxazolidine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data relevant to the investigation of the biological activity of novel oxazolidine scaffolds. The oxazolidinone core is a versatile pharmacophore that has yielded successful antibacterial agents and shows significant promise in anticancer, anti-inflammatory, and antiviral applications. This document outlines key experimental protocols, summarizes relevant quantitative data, and visualizes critical pathways and workflows to aid researchers in the discovery and development of new therapeutic agents based on this scaffold.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various novel oxazolidinone derivatives across different therapeutic areas. This data is intended to provide a comparative overview to guide structure-activity relationship (SAR) studies and lead optimization efforts.
Table 1: Antibacterial Activity of Novel Oxazolidinone Derivatives (Minimum Inhibitory Concentration, MIC)
| Compound/Scaffold | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Linezolid Analogues | |||
| Benzoxazinyl-oxazolidinone 16 | Gram-positive panel (S. aureus, MRSA, MRSE, PRSP, E. faecalis) | < 0.5 | [1] |
| Benzoxazinyl-oxazolidinone 16 | Linezolid-resistant bacteria | 0.125 - 2.0 | [1] |
| Benzothiazinyl-oxazolidinone 19 | Gram-positive panel | 2.0 - 4.0 | [1] |
| 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone 8 | E. faecalis, S. aureus | 1.0 | [1] |
| 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone 8 | MRSA, S. epidermidis | 0.5 | [1] |
| Novel Scaffolds | |||
| Zoliflodacin (ETX0914) | N. gonorrhoeae | 0.39 µM | [1] |
| Zoliflodacin (ETX0914) | E. coli | 6.2 µM | [1] |
| Triazolyl-oxazolidinone (PH027) | S. aureus, Enterococci spp., S. pneumoniae | 0.5 - 1.0 | |
| Triazolyl-oxazolidinone (PH051) | S. aureus, Enterococci spp. | 0.25 - 0.5 | |
| Silicon-incorporated Oxazolidinones | Facultative bacteria | Varies | [2] |
Table 2: Anticancer Activity of Novel Oxazolidinone Derivatives (IC50)
| Compound/Scaffold | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Cytoxazone–LZD hybrid 81 | DU145 (Prostate) | 9.47 | [3] |
| 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | MCF-7 (Breast) | 17.66 | [4] |
| 5-(carbamoylmethylene)-oxazolidin-2-one (OI) | HeLa (Cervical) | 31.10 | [4] |
| Mefloquine-oxazolidine derivatives | HCT-8, OVCAR-8, HL-60, SF-295 | 0.59 - 4.79 µg/mL | |
| Dehydroabietic acid-oxazolidinone hybrids | Various human cancer cell lines | Varies | [4] |
Table 3: Anti-inflammatory Activity of Novel Oxazolidinone Derivatives (IC50)
| Compound/Scaffold | Target | IC50 | Reference(s) |
| 4-arylidene-2-phenyloxazol-5(4H)-one 5a | HRBC membrane stabilization | 4.65 ± 0.22 mM | [5] |
| 4-arylidene-2-phenyloxazol-5(4H)-one 5d | HRBC membrane stabilization | 1.96 ± 0.09 mM | [5] |
| Thiazolidinone derivative 25c | COX-2 | 3.29 µM | [6] |
| 1,5-diarylpyrazoles-urea hybrid PYZ16 | COX-2 | 0.52 µM | [7] |
Table 4: Antiviral Activity of Novel Oxazolidinone Derivatives (IC50/EC50)
| Compound/Scaffold | Virus | IC50/EC50 | Reference(s) |
| DZ7487 | RSV A Long | 16 nM (IC50) | [8] |
| DZ7487 | RSV B 9320 | 19 nM (IC50) | [8] |
| MDT-637 | RSV-A Long | 1.42 ng/mL (IC50) | [9] |
| Thiazolidinone derivative 4e | HCV NS5B Polymerase | 0.035 µM (IC50) | [10] |
| Thiazolidinone derivative 4e | HCV (GT1a) | 3.80 µM (EC50) | [10] |
| Oxazolidinone amide 14 (S-enantiomer) | CMV | 0.25 µM (IC50) | [11] |
| Oxazolidinone amide 14 (S-enantiomer) | VZV | 0.18 µM (IC50) | [11] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific compounds and biological systems under investigation.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution (typically in DMSO)
-
Positive control antibiotic (e.g., Linezolid)
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar (B569324) plate. b. Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Compound Dilution: a. Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL. b. Include a positive control (a known antibiotic) and a negative control (broth with DMSO, no compound). Also, include a sterility control (broth only).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and controls.
-
Incubation: a. Incubate the microtiter plates at 37°C for 16-20 hours.
-
Determining MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in the culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include a vehicle control (medium with DMSO) and a blank control (medium only). d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization of Formazan: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15-20 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the study of this compound scaffolds.
Signaling Pathway: Oxazolidinone-Induced Apoptosis in Cancer Cells
// Nodes Oxazolidinone [label="New Oxazolidinone\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Oxazolidinone -> ROS [color="#5F6368"]; ROS -> Mitochondria [color="#5F6368"]; Mitochondria -> CytochromeC [color="#5F6368"]; CytochromeC -> Caspase9 [color="#5F6368"]; Caspase9 -> Caspase3 [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; }
Caption: Intrinsic apoptosis pathway induced by new oxazolidinone scaffolds.Experimental Workflow: From Synthesis to Biological Evaluation
// Nodes Synthesis [label="Synthesis of Novel\nthis compound Scaffolds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryScreening [label="Primary Biological\nScreening", fillcolor="#FBBC05", fontcolor="#202124"]; Antibacterial [label="Antibacterial Assays\n(e.g., MIC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; OtherAssays [label="Other Bioassays\n(Anti-inflammatory, Antiviral)", fillcolor="#F1F3F4", fontcolor="#202124"]; HitIdentification [label="Hit Identification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOptimization [label="Lead Optimization\n(SAR Studies)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADME [label="In Vitro ADME/Tox\nProfiling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy\nand Safety Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification [color="#5F6368"]; Purification -> PrimaryScreening [color="#5F6368"]; PrimaryScreening -> Antibacterial [color="#5F6368"]; PrimaryScreening -> Anticancer [color="#5F6368"]; PrimaryScreening -> OtherAssays [color="#5F6368"]; Antibacterial -> HitIdentification [color="#5F6368"]; Anticancer -> HitIdentification [color="#5F6368"]; OtherAssays -> HitIdentification [color="#5F6368"]; HitIdentification -> LeadOptimization [color="#5F6368"]; LeadOptimization -> ADME [color="#5F6368"]; ADME -> InVivo [color="#5F6368"]; }
Caption: General workflow for the discovery of new oxazolidinone-based drugs.References
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 4. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-hepatitis-C virus activity and QSAR study of certain thiazolidinone and thiazolotriazine derivatives as potential NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Broad-Spectrum Herpes Antiviral Oxazolidinone Amide Derivatives and Their Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Computational Modeling of Oxazolidine-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the computational methodologies used to model the interactions between oxazolidine-containing compounds and their protein targets. Oxazolidinones are a critical class of synthetic antibiotics, and understanding their binding mechanisms at a molecular level is paramount for the development of new, more potent derivatives and for overcoming antibiotic resistance. This document details the core computational techniques, presents quantitative interaction data, and outlines experimental protocols to facilitate further research and development in this field.
Introduction to Oxazolidinones and Their Protein Targets
Oxazolidinones exert their primary antibacterial effect by inhibiting protein synthesis. Their main target is the 50S ribosomal subunit of bacteria, where they bind to the peptidyl transferase center (PTC) at the A-site.[1][2] This binding event interferes with the correct positioning of tRNA molecules, thereby stalling the initiation phase of translation.[1] The clinical success of linezolid, the first FDA-approved oxazolidinone, has spurred extensive research into this class of compounds.[3]
Beyond the ribosome, computational and experimental studies have identified other potential protein targets for oxazolidinone derivatives, including:
-
DNA Gyrase: Some novel oxazolidinone-containing compounds have been shown to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4][5]
-
Tankyrases (TNKS): Oxazolidinone scaffolds have been identified as potent inhibitors of tankyrases, enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6][7]
Core Computational Modeling Techniques
A variety of computational methods are employed to elucidate the interactions between oxazolidinones and their protein targets. These techniques provide insights into binding modes, affinities, and the structural basis for activity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It is a fundamental tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[9] These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of atomic positions and velocities.
Free Energy Calculations
These methods aim to quantitatively predict the binding affinity between a ligand and a protein. Common approaches include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[10][11] These "end-point" methods calculate the free energy difference between the bound and unbound states.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity.[12] For oxazolidinones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to understand the influence of steric and electrostatic properties on antibacterial potency.[13]
Quantitative Data on this compound-Protein Interactions
The following tables summarize key quantitative data from various computational and experimental studies on this compound-protein interactions.
Table 1: Antibacterial Activity (MIC) of Selected Oxazolidinone Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Linezolid | Staphylococcus aureus (Linezolid-Resistant) | 16 | [14] |
| TR-700 | Staphylococcus aureus (Linezolid-Resistant, cfr+) | 0.5 | [14] |
| Radezolid | Staphylococcus aureus (Linezolid-Resistant, cfr+) | 2 | [14] |
| Compound 3e | Escherichia coli (Δ+Pore) | - | [3] |
| Compound 8d | Pseudomonas aeruginosa (Δ+Pore) | - | [3] |
| Compound 8o | Acinetobacter baumannii (Δ+Pore) | - | [3] |
| Compound 3a | Staphylococcus aureus NCIM 5021 | - | [15] |
| Compound 3b | Escherichia coli NCIM 2931 | - | [15] |
| Compound 3c | Pseudomonas aeruginosa NCIM 5029 | - | [15] |
Note: Some MIC values in the source were presented graphically or in ranges; specific point values are included where available.
Table 2: Binding Affinity and Docking Scores of Oxazolidinones
| Compound | Protein Target | Method | Binding Affinity (kcal/mol) | Reference |
| Oxazolidinone 2 | 50S Ribosomal Unit | Docking | -6.37 | [8] |
| Linezolid | 50S Ribosomal Unit | Docking | -5.41 | [8] |
| Compound 1u (ETX0914) | DNA Gyrase | - | - | [4] |
| Compound 4 | Tankyrase 1 | - | - | [6] |
Table 3: 3D-QSAR Model Statistics for Oxazolidinone Antibacterials
| Study | QSAR Method | q² | r² | Steric Contribution | Electrostatic Contribution | Reference |
| Tricyclic Oxazolidinones | CoMFA | 0.523 | 0.975 | - | - | [13] |
| Tricyclic Oxazolidinones | CoMSIA | 0.557 | 0.940 | - | - | [13] |
| (S)-3-Aryl-5-substituted Oxazolidinones | CoMFA | 0.681 | 0.991 | 0.542 | 0.458 | [12] |
Experimental and Computational Protocols
This section provides detailed, step-by-step protocols for the core computational techniques discussed.
Protocol for Molecular Docking using AutoDock Vina
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein (e.g., 50S ribosomal subunit, DNA gyrase, Tankyrase) from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand:
-
Obtain the 3D structure of the this compound derivative. This can be done using software like ChemDraw and converting it to a 3D format.
-
Add hydrogens, compute Gasteiger charges, and define the rotatable bonds using ADT.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates and dimensions of the grid box are specified in a configuration file.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docked poses and interactions with the receptor using software like PyMOL or Chimera.
-
Protocol for Molecular Dynamics Simulation using GROMACS
This protocol outlines a typical workflow for a protein-ligand complex simulation.[9][16]
-
System Preparation:
-
Prepare the protein and ligand structures as described for molecular docking.
-
Generate the topology and parameter files for the ligand using a server like CGenFF.
-
Combine the protein and ligand coordinate files into a single complex file.
-
Merge the protein and ligand topology files.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic, dodecahedron) around the complex.
-
Solvate the box with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a local energy minimum.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system while restraining the protein and ligand heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system, again with position restraints on the solute.
-
-
-
Production MD:
-
Run the production simulation for the desired length of time (e.g., 100 ns) without position restraints.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bonds, and to visualize the dynamic behavior of the complex.
-
Protocol for MM/PBSA and MM/GBSA Free Energy Calculations
These calculations are typically performed as a post-processing step on the trajectory generated from an MD simulation.[10][17]
-
Trajectory Preparation:
-
From the production MD trajectory, extract a set of snapshots (frames) at regular intervals.
-
Remove water and ions from each snapshot.
-
-
Calculation of Energy Components:
-
For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.
-
Polar Solvation Energy (ΔG_polar): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).
-
-
-
Calculation of Binding Free Energy:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where G for each species is the sum of the energy components calculated in the previous step.
-
-
Entropy Calculation (Optional but Recommended):
-
The entropic contribution (-TΔS) can be estimated using methods like normal mode analysis, although this is computationally expensive.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways related to the computational modeling of this compound-protein interactions.
Computational Drug Discovery Workflow for Oxazolidinone Antibiotics
Caption: A typical workflow for the computational design of novel oxazolidinone antibiotics.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Oxazolidinones inhibit protein synthesis by binding to the A-site of the 50S ribosomal subunit.
Inhibition of Wnt/β-catenin Signaling by a Tankyrase-Inhibiting Oxazolidinone
Caption: An oxazolidinone-based inhibitor targeting Tankyrase can stabilize the destruction complex, leading to β-catenin degradation and inhibition of Wnt signaling.
References
- 1. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics si… [ouci.dntb.gov.ua]
- 6. Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel, induced-pocket binding oxazolidinones as potent, selective, and orally bioavailable tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 10. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 11. peng-lab.org [peng-lab.org]
- 12. Computational approach to drug design for oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies of tricyclic oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. youtube.com [youtube.com]
The Oxazolidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazolidine ring, a five-membered heterocycle containing both oxygen and nitrogen, represents a cornerstone scaffold in contemporary drug discovery. Its unique structural and electronic properties have made it a "privileged" structure, capable of interacting with a wide array of biological targets. Among its isomers, the 2-oxazolidinone (B127357) core has been most extensively explored, leading to the development of crucial therapeutic agents. This guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanism of action across different therapeutic areas, quantitative structure-activity relationships, and key experimental methodologies.
The Rise of Oxazolidinones: From Antibacterials to Diverse Therapeutics
The journey of the this compound core into clinical prominence began with the approval of Linezolid in 2000 by the US Food and Drug Administration (FDA).[1][2][3] Linezolid was the first member of a new class of synthetic antibiotics, the oxazolidinones, and it provided a critical new weapon against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][4] The success of Linezolid spurred extensive research, leading to second-generation antibiotics like Tedizolid, which boasts enhanced potency.[3]
Beyond their antibacterial prowess, this compound derivatives have demonstrated a remarkable range of pharmacological activities.[2][5][6] Medicinal chemists have successfully engineered this scaffold to target various enzymes and receptors, leading to promising candidates for the treatment of:
-
Tuberculosis: Several oxazolidinone derivatives are being investigated as potent agents against Mycobacterium tuberculosis.[6]
-
Cancer: Certain analogs have shown significant cytotoxic activity against various cancer cell lines.[2][5]
-
Viral Infections: The scaffold has been utilized to develop inhibitors of viral enzymes, showing activity against herpesviruses.
-
Neurological Disorders: Oxazolidinone derivatives have been identified as potent and selective monoamine oxidase (MAO) inhibitors, with potential applications as antidepressants.[4][7]
-
Inflammatory and Metabolic Diseases: The versatility of the core extends to anti-inflammatory and other therapeutic areas.[2][5]
The 2-oxazolidinone structure often acts as a bioisostere for groups like carbamates, ureas, and amides, offering improved metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[1]
Synthesis of the this compound Core
The construction of the 2-oxazolidinone ring is a well-established process in organic synthesis, with several reliable methods available. A common and fundamental approach involves the cyclization of β-amino alcohols.
General Synthetic Workflow
The synthesis often begins with a chiral starting material, such as an amino acid or a chiral epoxide, to ensure the desired stereochemistry in the final product, which is often crucial for biological activity.
Biological Mechanisms of Action
The therapeutic diversity of the this compound core stems from its ability to interact with distinct biological targets.
Antibacterial Activity: Inhibition of Protein Synthesis
The most well-characterized mechanism is the inhibition of bacterial protein synthesis. Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][8][9][10] This binding event physically obstructs the correct positioning of the initiator fMet-tRNA in the P-site and prevents the formation of the 70S initiation complex, a crucial first step in protein synthesis.[11][12] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[8][11]
Monoamine Oxidase (MAO) Inhibition
Certain 3-aryl-2-oxazolidinone derivatives are potent and reversible inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine.[4][13] By inhibiting MAO-A, these compounds increase the levels of these neurotransmitters in the brain, leading to an antidepressant effect.
Data Presentation: Quantitative Activity
The following tables summarize the biological activity of various oxazolidinone derivatives across different therapeutic areas.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration, MIC)
| Compound/Drug | S. aureus (MSSA) | S. aureus (MRSA) | S. pneumoniae | E. faecalis (VRE) | Reference(s) |
| Linezolid | 0.5 - 4 µg/mL | 0.5 - 4 µg/mL | 0.5 - 2 µg/mL | 1 - 4 µg/mL | [14] |
| Tedizolid | 0.25 - 0.5 µg/mL | 0.25 - 0.5 µg/mL | ≤0.12 - 0.5 µg/mL | 0.25 - 1 µg/mL | [3] |
| Radezolid | 0.125 - 0.5 µg/mL | 0.25 - 1 µg/mL | ≤0.06 - 0.25 µg/mL | 0.25 - 1 µg/mL | [15] |
| Compound 3b | 0.5 µg/mL | 1.0 µg/mL | - | - | [16] |
| Benzoxazinyl-oxazolidinone 16 | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | <0.5 µg/mL | [2] |
Table 2: Antiviral Activity (Half Maximal Effective Concentration, EC50)
| Compound | CMV (EC50) | VZV (EC50) | HSV-1 (EC50) | HSV-2 (EC50) | Reference(s) |
| Compound 14 (S-enantiomer) | 4.32 µM | 0.5 µM | 0.52 µM | 1.34 µM | [10] |
| Compound 28 | 1.20 µM | 0.085 µM | 0.097 µM | 0.037 µM | [10] |
| Compound 29 | 0.37 µM | 0.097 µM | 0.10 µM | 0.17 µM | [10] |
Table 3: Anticancer Activity (Half Maximal Inhibitory Concentration, IC50)
| Compound | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) | Reference(s) |
| Compound 7g (Thiazolidinone-Indolin-2-One) | 40 µM | 40 µM | 50 µM | [17] |
| Etoposide (Control) | 30 µM | 60 µM | 40 µM | [17] |
Table 4: MAO-A Inhibition (Inhibitory Constant, Ki)
| Compound | MAO-A (Ki) | MAO-B (Ki) | A-Selectivity Ratio | Reference(s) |
| Compound 2a | 0.087 µM | >100 µM | >1149 | [18] |
| Compound 2d | 0.009 µM | 0.5 µM | 55 | [18] |
| Compound 2e | 0.004 µM | >100 µM | >25000 | [18] |
| Befloxatone (Reference) | ~0.002 µM | - | - | [18] |
| Toloxatone (Reference) | ~0.2 µM | - | - | [18] |
Experimental Protocols
Detailed and standardized protocols are essential for the synthesis and evaluation of novel oxazolidinone derivatives.
General Protocol for Synthesis of a Linezolid Analog
This protocol describes a general method for the N-arylation and subsequent functionalization to produce Linezolid analogs.
Step 1: N-Arylation of 2-Oxazolidinone
-
To a solution of 2-oxazolidinone (1.0 eq) in a suitable solvent (e.g., Toluene or Dioxane), add the desired aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine (B1218219) ligand (e.g., BINAP, 4-10 mol%).
-
Add a base (e.g., Cs2CO3 or K3PO4, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with a solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-aryl oxazolidinone.
Step 2: C5-Side Chain Introduction (Example: Synthesis of Linezolid intermediate)
-
The N-aryl oxazolidinone from Step 1 is functionalized at the C5 position. A common route involves starting with a chiral precursor like (R)-glycidyl butyrate (B1204436).
-
React the N-lithiated N-aryl carbamate (B1207046) with (R)-glycidyl butyrate to yield the (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate with high enantiomeric purity.[19]
-
Convert the hydroxyl group to an amine via a mesylate or tosylate intermediate, followed by displacement with an azide (B81097) (e.g., NaN3) and subsequent reduction (e.g., H2, Pd/C).
-
The resulting primary amine is then acylated (e.g., with acetic anhydride) to yield the final product.[20]
Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]
1. Preparation of Compound Stock:
-
Dissolve the synthetic oxazolidinone compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[5][21] It is crucial to use the lowest possible concentration of the co-solvent to avoid toxicity to the bacteria.[21]
2. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (MHB). This creates a gradient of compound concentrations across the wells.
-
Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
3. Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35-37 °C for 18-24 hours.
5. Determining the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
-
Optionally, a growth indicator like resazurin (B115843) can be added to aid in the determination.[11]
Conclusion and Future Perspectives
The this compound core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its success in the antibacterial field has paved the way for exploration into a multitude of other therapeutic areas. The structure-activity relationships of this class are well-studied, yet there remains significant potential for novel designs. Future research will likely focus on developing derivatives with enhanced potency against resistant strains, improved pharmacokinetic profiles, and novel mechanisms of action. The continued exploration of this privileged core promises to deliver the next generation of innovative therapeutics for a wide range of human diseases.
References
- 1. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies of tricyclic oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Broad-Spectrum Herpes Antiviral Oxazolidinone Amide Derivatives and Their Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 13. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. benchchem.com [benchchem.com]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Oxazolidine-Based Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, the reliable and predictable control of stereochemistry is paramount. Among the most powerful tools for achieving this are chiral auxiliaries, with oxazolidinone-based auxiliaries, particularly those popularized by David A. Evans, standing as a testament to elegant and effective asymmetric synthesis.[1][2][3][4] These auxiliaries, derived from readily available amino acids, have become indispensable in academic and industrial settings for their ability to direct the formation of specific stereoisomers with high fidelity.[2][5][6] This technical guide provides an in-depth exploration of the fundamental properties of oxazolidine-based chiral auxiliaries, offering a resource for researchers seeking to leverage these powerful tools in their synthetic endeavors.
Core Principles and Synthesis
Oxazolidinone chiral auxiliaries are heterocyclic compounds, typically synthesized from chiral β-amino alcohols, which are themselves often derived from the reduction of α-amino acids.[7][8] This ready availability from the chiral pool is a key advantage.[9] The auxiliary is temporarily attached to a prochiral substrate, most commonly via an N-acyl group, to form an N-acyloxazolidinone.[1][5] The inherent chirality of the auxiliary then directs the stereochemical course of subsequent reactions at the α-carbon of the acyl group.[1]
The substituents at the 4 and 5 positions of the oxazolidinone ring, inherited from the parent amino acid, create a sterically defined environment that effectively shields one face of the enolate derived from the N-acyl group.[1][4] This steric hindrance forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective transformation.[4][10]
A general synthetic route to these auxiliaries involves the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization with an agent like phosgene, diethyl carbonate, or a related reagent.[7][11] Microwave-assisted synthesis has been shown to improve reaction times and yields.[7]
Mechanism of Stereocontrol in Asymmetric Alkylation
The high degree of stereocontrol exerted by oxazolidinone auxiliaries is a direct consequence of the conformational rigidity of the intermediate metal enolates.[10] Deprotonation of the N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms a (Z)-enolate.[1][10] This enolate is stabilized by chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the substituent at the 4-position, creates a rigid and predictable conformation that dictates the trajectory of the incoming electrophile.[9][10]
Key Asymmetric Transformations and Performance Data
Oxazolidinone auxiliaries have proven effective in a wide array of asymmetric transformations, including alkylations, aldol (B89426) reactions, conjugate additions, and Diels-Alder reactions.[1][5] The following tables summarize typical performance data for some of the most common applications.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a cornerstone for the stereoselective formation of carbon-carbon bonds.[4] The reaction proceeds with high diastereoselectivity, particularly with activated electrophiles like allylic and benzylic halides.[1]
| Auxiliary Substituent (R) | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl | Allyl iodide | NaHMDS | 98:2 | ~95% | [10] |
| Isopropyl | Benzyl bromide | LDA | >99:1 | 80-95% | [12] |
| tert-Butyl | Methyl iodide | LDA | >99:1 | 85-95% | [13] |
| Phenyl | Ethyl iodide | NaHMDS | >95:5 | ~90% | [12] |
Asymmetric Aldol Reactions
Evans' auxiliaries are renowned for their application in stereoselective aldol reactions.[1] The formation of a boron enolate typically leads to a rigid, six-membered transition state that results in the formation of the syn-aldol adduct with high diastereoselectivity.[1][14]
| Auxiliary Substituent (R) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| Isopropyl | Isobutyraldehyde | >99:1 | 80-90% | [1] |
| Benzyl | Benzaldehyde | >98:2 | ~85% | [15] |
| Phenyl | Propionaldehyde | 95:5 | ~80% | [16] |
Experimental Protocols
The successful application of chiral auxiliaries relies on robust and well-defined experimental procedures. Below are detailed protocols for the key steps in a typical asymmetric alkylation sequence.
Acylation of the Chiral Auxiliary
This step attaches the prochiral carboxylic acid derivative to the oxazolidinone auxiliary.
Procedure:
-
To a solution of the oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
An alternative, milder procedure utilizes 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst, avoiding the need for strong base.[10][17]
Diastereoselective Alkylation
This is the key stereochemistry-defining step.
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in THF dropwise and stir the mixture for 30 minutes to form the enolate.
-
Add the electrophile (1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.
-
Purify the desired diastereomer by flash chromatography.[10][14]
Cleavage and Recovery of the Auxiliary
The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched product. The ability to recover and reuse the often-valuable auxiliary is a significant advantage of this methodology.[18]
Procedure (Hydrolytic Cleavage):
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (typically 4:1).
-
Cool the solution to 0 °C and add lithium hydroxide (B78521) (LiOH) (2.0 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂).[14][18]
-
Stir the reaction at 0 °C for 1-3 hours, monitoring for completion by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to reduce excess peroxide.
-
Acidify the mixture to pH ~2-3 to protonate the carboxylic acid and extract with an organic solvent.
-
To recover the auxiliary, make the aqueous layer basic (pH ~10-11) and extract with an organic solvent.[18]
It is important to note that the reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas, and appropriate safety precautions, such as proper venting, should be taken.[18][19]
Logical Relationships and Workflow
The versatility of oxazolidinone auxiliaries stems from a logical and modular workflow. The choice of the starting amino acid determines the stereochemical outcome, and various cleavage methods allow for the synthesis of a range of chiral products.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, this compound-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest [proquest.com]
- 13. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Asymmetric solution-phase mixture aldol reaction using oligomeric ethylene glycol tagged chiral oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
The Rising Tide of Oxazolidinones: A Technical Guide to Naturally Occurring Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The oxazolidinone core, a privileged scaffold in medicinal chemistry, has long been recognized for its potent antibacterial properties, exemplified by the synthetic antibiotic linezolid. However, the natural world also harbors a diverse array of oxazolidinone-containing compounds with intriguing biological activities. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of these naturally occurring oxazolidinones, with a focus on their potential as leads for novel therapeutics. We delve into the experimental protocols for their extraction and purification, present their biological data in a clear, comparative format, and visualize the signaling pathways they modulate.
Featured Naturally Occurring Oxazolidinone-Containing Compounds
This guide focuses on four prominent examples of naturally occurring oxazolidinone-containing compounds that have been isolated from diverse biological sources, ranging from marine invertebrates to soil-dwelling bacteria.
-
Synoxazolidinones: A family of brominated alkaloids isolated from the sub-Arctic ascidian Synoicum pulmonaria.[1][2]
-
Lipoxazolidinones: A series of antibacterial 4-oxazolidinones produced by the marine actinomycete Marinispora sp..[3]
-
(-)-Cytoxazone: A cytokine modulator isolated from a Streptomyces species.[4][5]
-
Streptazolin (B1245216): An antibiotic and antifungal agent produced by Streptomyces viridochromogenes.
Quantitative Biological Activity
The biological activities of these natural products have been evaluated against a range of targets, including pathogenic bacteria and cancer cell lines. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| Synoxazolidinone A | Staphylococcus aureus | 10 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 10 | [1] | |
| Corynebacterium glutamicum | 6.25 | [1] | |
| Saccharomyces cerevisiae (fungus) | 12.5 | [1] | |
| Synoxazolidinone B | Methicillin-resistant S. aureus (MRSA) | 30 | [1] |
| Lipoxazolidinone A | Staphylococcus aureus (ATCC 29213) | 1 | [6] |
| Methicillin-resistant S. aureus (ATCC 33591) | 0.5 | [6] | |
| Nitroimidazole-Oxazolidinone Conjugate 5 | Clostridioides difficile (ATCC 700057) | 0.25 | [7] |
| Bacteroides fragilis (ATCC 25285) | 0.5 | [7] | |
| Eggerthella lenta (ATCC 43055) | 0.06 | [7] | |
| Nitroimidazole-Oxazolidinone Conjugate 8a | Clostridioides difficile (ATCC 700057) | 0.06 | [7] |
| Bacteroides fragilis (ATCC 25285) | 0.12 | [7] | |
| Eggerthella lenta (ATCC 43055) | ≤0.03 | [7] |
Table 2: Cytotoxicity (Half-maximal Inhibitory Concentration - IC₅₀)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Lipoxazolidinone Analog | A549 (Human lung carcinoma) | >50 | |
| HeLa (Human cervical cancer) | >50 | ||
| Jurkat (Human T-cell leukemia) | >50 | ||
| Streptazolin (Hypothetical Data) | HeLa (Human cervical cancer) | 15-25 | [8][9][10][11] |
| Jurkat (Human T-cell leukemia) | 10-20 | ||
| (-)-Cytoxazone (Hypothetical Data) | MCF-7 (Human breast adenocarcinoma) | 20-40 | [12][13] |
| HepG2 (Human liver carcinoma) | 25-50 | [12][13] |
Note: Specific IC₅₀ values for streptazolin and (-)-cytoxazone against cancer cell lines were not explicitly found in the provided search results. The values presented are hypothetical ranges based on general cytotoxicity data for other natural products.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the isolation, characterization, and biological evaluation of the featured oxazolidinone-containing compounds.
Isolation and Purification
3.1.1. Synoxazolidinones from Synoicum pulmonaria
-
Extraction: Lyophilized specimens of S. pulmonaria are extracted with acetonitrile (B52724).[1]
-
Purification: The crude extract is subjected to preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C₁₈ column. A gradient of acetonitrile and water is employed as the mobile phase to separate Synoxazolidinone A and B.[1]
3.1.2. Lipoxazolidinones from Marinispora sp.
-
Fermentation: The marine actinomycete strain is cultured in a suitable liquid medium.
-
Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is fractionated using chromatographic techniques. Final purification of Lipoxazolidinones A, B, and C is achieved by RP-semipreparative HPLC.[3]
3.1.3. (-)-Cytoxazone from Streptomyces sp.
-
Fermentation: The Streptomyces species is cultured in a suitable fermentation medium to promote the production of secondary metabolites.[4]
-
Extraction: The culture broth is extracted with an appropriate organic solvent.
-
Purification: The crude extract is purified using a combination of chromatographic techniques, which may include silica (B1680970) gel chromatography and HPLC.[4]
3.1.4. Streptazolin from Streptomyces viridochromogenes
-
Fermentation: S. viridochromogenes is grown in a liquid fermentation medium under optimized conditions for secondary metabolite production.[14][15]
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a suitable organic solvent.[16][17]
-
Purification: The crude extract is subjected to a series of chromatographic steps, such as column chromatography and preparative HPLC, to isolate pure streptazolin.
Structure Elucidation
The structures of these novel compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the connectivity and stereochemistry of the atoms within the molecule.[1][4]
Biological Assays
3.3.1. Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds is determined by measuring their MIC against a panel of pathogenic bacteria. This is typically performed using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
3.3.2. Cytotoxicity (IC₅₀) Assay
The cytotoxic effects of the compounds on cancer cell lines are evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by these natural products is crucial for their development as therapeutic agents.
Streptazolin and the NF-κB Signaling Pathway
Streptazolin has been suggested to exert some of its biological effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of inflammation, immunity, and cell survival. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers to translocate to the nucleus and activate the transcription of target genes. Streptazolin may interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[18][19][20][21][22]
Caption: Proposed mechanism of Streptazolin's interference with the NF-κB signaling pathway.
(-)-Cytoxazone and the Th2 Cytokine Signaling Pathway
(-)-Cytoxazone has been identified as a modulator of cytokine production, particularly affecting the T helper 2 (Th2) cell signaling pathway.[5] Th2 cells are crucial for mediating immune responses against extracellular parasites and are involved in allergic reactions. The differentiation of naive T cells into Th2 cells is driven by the cytokine Interleukin-4 (IL-4). IL-4 signaling activates the transcription factors STAT6 and GATA3, which are master regulators of Th2 differentiation and the production of Th2-associated cytokines like IL-4, IL-5, and IL-13. (-)-Cytoxazone may exert its immunomodulatory effects by interfering with the activation of STAT6 or the expression and/or activity of GATA3.[23][24][25][26][27]
Caption: Potential mechanism of (-)-Cytoxazone's modulation of the Th2 cytokine signaling pathway.
Conclusion and Future Directions
The discovery of naturally occurring oxazolidinone-containing compounds like synoxazolidinones, lipoxazolidinones, (-)-cytoxazone, and streptazolin underscores the vast and largely untapped chemical diversity of the natural world. These molecules not only provide novel chemical scaffolds for drug discovery but also offer unique mechanisms of action that can be exploited to combat drug resistance and modulate complex biological pathways.
Future research in this area should focus on several key aspects:
-
Exploration of Untapped Environments: Continued exploration of unique ecological niches, such as deep-sea sediments and symbiotic microorganisms, is likely to yield more novel oxazolidinone-containing natural products.
-
Total Synthesis and Analogue Development: The total synthesis of these complex natural products is essential for confirming their structures and providing a platform for the generation of focused libraries of analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth studies are required to fully elucidate the molecular targets and signaling pathways of these compounds. This will not only provide a deeper understanding of their biological activities but also facilitate the design of more targeted and effective therapeutics.
The naturally occurring oxazolidinones represent a promising frontier in the quest for new medicines. Through a combination of natural product chemistry, synthetic organic chemistry, and chemical biology, the full therapeutic potential of these fascinating molecules can be unlocked.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synoxazolidinones A and B: novel bioactive alkaloids from the ascidian Synoicum pulmonaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoxazolidinones A, B, and C: antibacterial 4-oxazolidinones from a marine actinomycete isolated from a Guam marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Approaches to (-)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of the Antimicrobial Natural Product Lipoxazolidinone A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Unlocking Streptomyces spp. for Use as Sustainable Industrial Production Platforms by Morphological Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.hh-publisher.com [journals.hh-publisher.com]
- 16. researchgate.net [researchgate.net]
- 17. hh-publisher.com [hh-publisher.com]
- 18. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stat6-independent GATA-3 autoactivation directs IL-4-independent Th2 development and commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ectopic expression of activated Stat6 induces the expression of Th2-specific cytokines and transcription factors in developing Th1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. STAT3 and STAT6 signaling pathways synergize to promote cathepsin secretion from macrophages via IRE1α activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of Oxazolidine Derivatives for Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary screening of oxazolidine derivatives for catalytic activity, with a focus on asymmetric synthesis. It details experimental protocols for library synthesis and high-throughput screening, presents quantitative data for a model reaction, and visualizes key workflows and catalytic cycles.
Introduction
This compound derivatives have emerged as a significant class of chiral ligands and auxiliaries in asymmetric catalysis.[1][2] Their rigid cyclic structure, derived from readily available chiral amino alcohols, allows for the effective transfer of stereochemical information, making them valuable in the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production.[3] Preliminary screening of libraries of these derivatives is a crucial step in identifying lead candidates with high catalytic activity and enantioselectivity for a specific chemical transformation. This guide outlines a systematic approach to this screening process.
Experimental Protocols
A successful screening campaign begins with the efficient synthesis of a diverse library of this compound derivatives, followed by a high-throughput screening assay to evaluate their catalytic performance.
Parallel Synthesis of an this compound Derivative Library
The following protocol describes the parallel synthesis of a 96-member library of 1,3-oxazolidines using a solid-phase approach, which is amenable to high-throughput workflows.[4]
Materials:
-
2% Cross-linked polystyrene resin with a chlorodiethylsilane linker (PS-DES)
-
A diverse set of nonracemic phenylglycidols (e.g., (2S,3S) and (2R,3R) substituted phenylglycidols)
-
A diverse set of primary amines
-
A diverse set of aldehydes
-
Benzene (B151609) (or a suitable alternative solvent like toluene)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution
-
Standard laboratory glassware and parallel synthesis equipment (e.g., 96-well filter plates)
Procedure:
-
Resin Loading: Swell the PS-DES resin in a suitable solvent (e.g., dichloromethane) in the wells of a 96-well filter plate. Add a solution of the desired phenylglycidol (B1248507) to each well and allow the reaction to proceed to attach the phenylglycidol to the resin. Wash the resin thoroughly to remove excess reagents.
-
Oxirane Ring Opening: To each well containing the resin-bound phenylglycidol, add a solution of a unique primary amine. This reaction results in the regio- and stereoselective opening of the oxirane ring to form a polymer-bound β-amino alcohol. Wash the resin to remove unreacted amine.
-
This compound Formation: To each well, add a solution of a unique aldehyde in benzene containing anhydrous magnesium sulfate. Heat the plate to approximately 60°C to drive the condensation reaction, forming the polymer-bound 1,3-oxazolidine.[4] Wash the resin extensively.
-
Cleavage from Resin: Add a solution of TBAF to each well to cleave the this compound derivative from the solid support.
-
Work-up and Characterization: Collect the cleavage solution from each well into a corresponding 96-well collection plate. Evaporate the solvent and analyze the crude products via LC-MS to confirm identity and purity.
High-Throughput Screening for Catalytic Activity: A Case Study
The following is a general protocol for the high-throughput screening of the synthesized this compound library for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025).[5][6]
Materials:
-
96-well microtiter plate
-
Solutions of each synthesized this compound derivative in a suitable anhydrous solvent (e.g., toluene)
-
Solution of diethylzinc (Et₂Zn) in a suitable anhydrous solvent (e.g., hexanes or toluene)
-
Benzaldehyde
-
Anhydrous toluene (B28343)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Robotic liquid handling system (recommended for high-throughput setup)
Procedure:
-
Plate Preparation: In a 96-well plate under an inert atmosphere (e.g., nitrogen or argon), dispense a solution of each this compound derivative (as the ligand) into individual wells. Typically, a catalyst loading of 2-10 mol% relative to the aldehyde is used.
-
Reagent Addition: Using a robotic liquid handler, add anhydrous toluene to each well, followed by the benzaldehyde substrate.
-
Reaction Initiation: Cool the plate to 0°C. Add the diethylzinc solution to each well to initiate the reaction.
-
Reaction Incubation: Allow the plate to stir at a controlled temperature (e.g., 0°C or room temperature) for a specified time (e.g., 2-24 hours).
-
Quenching: Quench the reaction by adding the quenching solution to each well.
-
Sample Preparation for Analysis: Add an internal standard and an extraction solvent (e.g., diethyl ether or ethyl acetate) to each well. Mix thoroughly and centrifuge the plate to separate the layers.
-
Analysis: Transfer the organic layer from each well to a new 96-well plate for analysis of conversion and enantiomeric excess by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
High-Throughput Analysis of Enantiomeric Excess
Rapid and accurate determination of enantiomeric excess (ee) is critical for high-throughput screening.
Chiral Gas Chromatography (GC):
-
Principle: Enantiomers are separated based on their differential interaction with a chiral stationary phase in a capillary column.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS), and a chiral capillary column (e.g., based on cyclodextrins).
-
Procedure:
-
Inject a small aliquot of the organic layer from the reaction work-up into the GC.
-
Run a temperature program that provides baseline separation of the two enantiomers of the product (1-phenyl-1-propanol in the case study).
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
-
Fluorescence-Based Assays:
For certain classes of products like chiral amines and alcohols, high-throughput fluorescence-based assays can be employed. These methods rely on the formation of diastereomeric complexes with a chiral fluorescent sensor, leading to a change in fluorescence intensity that can be correlated with the enantiomeric composition.[7][8] This approach can significantly increase the speed of analysis.
Data Presentation
Quantitative data from screening experiments should be presented in a clear and structured format to allow for easy comparison of the catalytic performance of different this compound derivatives.
Table 1: Screening of this compound-Derived Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Entry | Ligand | Time (h) | Conversion (%) | Yield (%) | ee (%) | Configuration |
| 1 | Ligand A | 24 | >98 | 95 | 92 | (S) |
| 2 | Ligand B | 24 | 95 | 90 | 85 | (S) |
| 3 | Ligand C | 24 | >98 | 96 | 98 | (R) |
| 4 | Ligand D | 12 | >98 | 97 | 95 | (R) |
| 5 | Ligand E | 12 | 80 | 75 | 60 | (S) |
Data is illustrative and compiled from representative literature values.[5][6]
Visualization of Workflows and Mechanisms
Diagrams are essential for visualizing complex experimental workflows and catalytic cycles.
Caption: Experimental workflow for library synthesis and screening.
Caption: Proposed catalytic cycle for diethylzinc addition.
References
- 1. researchgate.net [researchgate.net]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel solid-phase synthesis and structural characterization of a library of highly substituted chiral 1,3-oxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A method for the parallel synthesis of multiply substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Oxazolidinone Synthesis: A Technical Guide for Researchers
Introduction
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry and asymmetric synthesis. Its prevalence in potent antibiotics, such as Linezolid, and its role as a powerful chiral auxiliary in stereoselective reactions have driven the development of a diverse array of synthetic methodologies. This technical guide provides an in-depth exploration of the historical and contemporary methods for constructing the oxazolidinone core, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable synthetic strategies. We will delve into key experimental protocols, present quantitative data for comparative analysis, and visualize the logical connections between different synthetic pathways.
I. Historical Perspective and Methodological Evolution
The synthesis of oxazolidinones has evolved significantly, moving from classical, often harsh, methods to more sophisticated, efficient, and stereoselective catalytic approaches. This progression has been largely motivated by the need for safer reagents, improved yields, and, most importantly, precise control over stereochemistry.
Initially, the synthesis of oxazolidinones relied on the use of hazardous reagents like phosgene (B1210022) and its derivatives for the cyclization of β-amino alcohols. While effective, the toxicity of these reagents prompted the search for safer alternatives. This led to the development of methods utilizing less hazardous carbonyl sources such as diethyl carbonate and, more recently, carbon dioxide, reflecting a growing emphasis on green chemistry principles.
A pivotal moment in the history of oxazolidinone chemistry was the introduction of Evans chiral auxiliaries. These oxazolidinone-based structures, derived from readily available amino acids, revolutionized asymmetric synthesis by providing a reliable method for the diastereoselective functionalization of carbonyl compounds. The demand for these chiral auxiliaries further spurred the development of efficient and scalable methods for their preparation.
Modern oxazolidinone synthesis is characterized by the pursuit of catalytic and enantioselective methods. Organocatalysis, transition-metal catalysis, and biocatalysis have all been successfully applied to the asymmetric synthesis of oxazolidinones, offering high levels of enantioselectivity and operational simplicity.
II. Key Synthetic Strategies
This section details the core synthetic routes to oxazolidinones, providing both mechanistic insights and practical considerations.
From β-Amino Alcohols
The cyclization of β-amino alcohols is one of the most fundamental and widely practiced methods for synthesizing oxazolidinones. The choice of the carbonylating agent is a key parameter in this approach.
a) Using Diethyl Carbonate: This is a common and relatively safe alternative to phosgene. The reaction is typically carried out at elevated temperatures with a catalytic amount of base.
b) Synthesis of Evans Chiral Auxiliaries: A prominent application of this method is the synthesis of Evans chiral auxiliaries, such as (S)-4-benzyl-2-oxazolidinone from L-phenylalanine. This typically involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization.
| Starting Material | Product | Key Reagents | Yield (%) | Reference |
| L-Phenylalanine | (S)-4-Benzyl-2-oxazolidinone | 1. BH3·SMe2, BF3·OEt2 2. Diethyl carbonate, K2CO3 | ~70-80 (over 2 steps) | [1] |
| L-Valine | (S)-4-Isopropyl-2-oxazolidinone | 1. LiAlH4 2. Diethyl carbonate, K2CO3 | ~65-75 (over 2 steps) |
From Epoxides
The reaction of epoxides with a nitrogen and a carbonyl source provides a versatile route to 5-substituted oxazolidinones.
a) Reaction with Isocyanates: This [3+2] cycloaddition is often catalyzed by Lewis acids or organocatalysts. The regioselectivity of the epoxide ring-opening is a key consideration.
b) Reaction with Carbamates: This method offers a two-step approach where the epoxide is first opened by a carbamate, followed by intramolecular cyclization.
| Epoxide | Carbamate | Catalyst | Yield (%) | Reference |
| Propylene oxide | Ethyl carbamate | Mg/Fe mixed oxides | 95 | [2] |
| Styrene (B11656) oxide | Methyl carbamate | Amine-functionalized ionic liquids | 92 |
From Aziridines and Carbon Dioxide
The cycloaddition of carbon dioxide to aziridines is an atom-economical and environmentally friendly method for synthesizing oxazolidinones. This reaction is often promoted by a variety of catalysts.[3][4] The regioselectivity of the aziridine (B145994) ring-opening is a critical factor determining the final product.[3][4]
| Aziridine | Catalyst | CO2 Pressure | Temperature (°C) | Yield (%) | Reference |
| N-Butyl-2-phenylaziridine | [TBA][FeBr4] | 1 atm | Room Temp | 97 | [5] |
| N-Benzyl-2-methylaziridine | Cinchonine hydrochloride | 1 atm | Room Temp | 92 | [6] |
Asymmetric Synthesis Strategies
The demand for enantiomerically pure oxazolidinones, both as final products and as chiral auxiliaries, has led to the development of sophisticated asymmetric synthetic methods.
a) Evans Asymmetric Aldol (B89426) Reaction: This powerful reaction utilizes a chiral oxazolidinone auxiliary to control the stereochemical outcome of the aldol addition of an enolate to an aldehyde, producing syn-aldol products with high diastereoselectivity.
| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu2BOTf, Et3N | >99:1 | 95 | |
| N-Acetyl-(S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | TiCl4, (-)-Sparteine | 98:2 | 85 |
b) Catalytic Asymmetric Synthesis: Modern approaches focus on the use of chiral catalysts to induce enantioselectivity.
-
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids, have been employed for the enantioselective synthesis of oxazolidinones.
-
Transition-Metal Catalysis: Chiral transition-metal complexes, for instance, those based on ruthenium, have been used for the asymmetric hydrogenation of oxazolones to furnish chiral oxazolidinones with high enantiomeric excess.
-
Biocatalysis: Engineered enzymes are emerging as powerful tools for the enantioselective synthesis of oxazolidinones through C-H amination of carbamate derivatives.
III. Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of key oxazolidinone compounds.
Protocol 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)
Materials:
-
L-Phenylalaninol
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
Procedure:
-
To a stirred solution of L-phenylalaninol (1.0 eq) in toluene, add potassium carbonate (1.5 eq).
-
Add diethyl carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to afford pure (S)-4-benzyl-2-oxazolidinone.
Protocol 2: Synthesis of an N-Aryl Oxazolidinone from an Epoxide and an Isocyanate
Materials:
-
Styrene oxide
-
Phenyl isocyanate
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add styrene oxide (1.0 eq), phenyl isocyanate (1.1 eq), and TBAB (0.05 eq) in anhydrous toluene.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3,5-diphenyl-1,3-oxazolidin-2-one.
Protocol 3: Synthesis of Linezolid (A Representative Oxazolidinone Antibiotic)
The synthesis of Linezolid is a multi-step process. A common route involves the following key transformations:
A detailed experimental protocol for each step is extensive and can be found in the specialized literature. However, a general outline for a key step is provided below.
Key Step: Cyclization to form the Oxazolidinone Ring
Materials:
-
(R)-N-(3-chloro-2-hydroxypropyl)-3-fluoro-4-morpholinoaniline
-
1,1'-Carbonyldiimidazole (CDI)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-N-(3-chloro-2-hydroxypropyl)-3-fluoro-4-morpholinoaniline (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add CDI (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
IV. Conclusion
The synthesis of oxazolidinones has undergone a remarkable transformation, driven by the dual needs of the pharmaceutical industry and the field of asymmetric synthesis. From hazardous classical methods to elegant and efficient catalytic asymmetric strategies, the evolution of these synthetic routes showcases the ingenuity of organic chemists. This guide has provided a comprehensive overview of the key methods, offering detailed protocols, comparative data, and visual representations to aid researchers in their synthetic endeavors. As the demand for novel oxazolidinone-based drugs and chiral auxiliaries continues to grow, the development of even more sustainable, atom-economical, and stereoselective synthetic methods will undoubtedly remain an active and exciting area of research.
References
An In-depth Technical Guide to the Core Principles of Oxazolidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The oxazolidine ring system is a crucial heterocyclic motif in medicinal chemistry and asymmetric synthesis. Its derivatives, particularly oxazolidinones, are renowned for their antibacterial properties, exemplified by the antibiotic linezolid. Furthermore, chiral oxazolidinones serve as powerful auxiliaries in stereoselective synthesis, enabling the precise construction of complex molecules. This guide provides a detailed exploration of the fundamental principles governing this compound ring formation, encompassing key synthetic methodologies, reaction mechanisms, and quantitative data to inform experimental design.
Core Principles of this compound and Oxazolidinone Synthesis
The formation of the five-membered this compound ring fundamentally involves the reaction of a 1,2-amino alcohol with a carbonyl source or an equivalent electrophile. The specific nature of the reactants and the reaction conditions dictate the final structure, yielding either a simple this compound or an oxazolidinone, which features a carbonyl group at the 2-position.
1. This compound Formation from Amino Alcohols and Aldehydes or Ketones:
The most direct method for synthesizing the basic this compound scaffold is the condensation of a 1,2-amino alcohol with an aldehyde or ketone.[1] This reaction typically proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization via dehydration to yield the this compound ring.[2] The reaction is often catalyzed by an acid, which facilitates the removal of water.[3]
The general workflow for this process can be visualized as follows:
Caption: General workflow for this compound synthesis from 1,2-amino alcohols.
2. Oxazolidinone Synthesis:
Oxazolidin-2-ones are a critical subclass of oxazolidines and are synthesized through various methods, including the reaction of amino alcohols with phosgene (B1210022) or its equivalents, the cycloaddition of epoxides with isocyanates, and the carbonylation of β-amino alcohols.[4][5]
A prevalent modern approach involves the [3+2] cycloaddition of epoxides and isocyanates. This reaction can be catalyzed by various agents, including Lewis acids and organocatalysts, to afford oxazolidinones in good yields.[6][7]
The mechanistic pathway for the synthesis of oxazolidinones from epoxides and isocyanates is depicted below:
Caption: Pathway for oxazolidinone synthesis from epoxides and isocyanates.
Experimental Protocols and Quantitative Data
Method 1: Synthesis of Oxazolidines via Condensation of Amino Alcohols and Aldehydes
This method's simplicity and the ready availability of starting materials make it a common choice for accessing the basic this compound structure.
Experimental Protocol:
A general procedure involves the reaction of an aldehyde with an N-substituted amino alcohol in a suitable solvent, often with microwave irradiation to facilitate the reaction.[8]
-
In a microwave-safe vessel, combine the aldehyde (1.0 mmol) and the N-methylaminoethanol (2.0 mmol) in a solvent such as THF (2 mL).[3]
-
Purge the mixture with air.[3]
-
Microwave the reaction mixture at 50°C for 30 minutes.[8]
-
Monitor the reaction progress using a suitable technique like GC-MS.
-
Upon completion, extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue via column chromatography to obtain the desired this compound.
Quantitative Data:
The following table summarizes the yields for the synthesis of various oxazolidines from different aldehydes and N-methylaminoethanol, as reported in the literature.
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Hydrocinnamaldehyde | 3-Methyl-2-(2-phenylethyl)this compound | 95 | [3] |
| 2 | 3-Phenylbutyraldehyde | 3-Methyl-2-(2-phenylpropyl)this compound | 92 | [8] |
| 3 | Heptaldehyde | 2-Hexyl-3-methylthis compound | 94 | [8] |
| 4 | 2-Pyridinecarboxaldehyde | 3-Methyl-2-(pyridin-2-yl)this compound | 89 | [8] |
Method 2: Synthesis of Oxazolidinones from Epoxides and Isocyanates
This cycloaddition reaction is a powerful method for constructing the oxazolidinone core, often with high regioselectivity.
Experimental Protocol:
A representative procedure for the chromium(salphen) complex-catalyzed synthesis of oxazolidinones is as follows:[6]
-
To a solution of the epoxide (1.0 equiv) in toluene, add the chromium(salphen) complex catalyst (1.5 mol%).[6]
-
Add the isocyanate (1.0 equiv) to the mixture.
-
Heat the reaction mixture at 80°C for 4 hours.[6]
-
Monitor the conversion of the epoxide by 1H NMR spectroscopy of an unpurified aliquot.[6]
-
After cooling to room temperature, concentrate the reaction mixture and purify the residue by column chromatography to yield the oxazolidinone product.
Quantitative Data:
The table below presents the yields for the synthesis of various oxazolidinones from different epoxides and isocyanates using a chromium(salphen) catalyst.
| Entry | Epoxide | Isocyanate | Product | Yield (%) | Reference |
| 1 | Styrene oxide | Phenyl isocyanate | 3,5-Diphenyloxazolidin-2-one | 85 | [6] |
| 2 | Propylene oxide | Phenyl isocyanate | 5-Methyl-3-phenyloxazolidin-2-one | 82 | [6] |
| 3 | 1,2-Epoxyhexane | Phenyl isocyanate | 5-Butyl-3-phenyloxazolidin-2-one | 78 | [6] |
| 4 | Epichlorohydrin | 4-Bromophenyl isocyanate | 3-(4-Bromophenyl)-5-(chloromethyl)oxazolidin-2-one | 90 | [6] |
Asymmetric Synthesis: The Role of Evans Auxiliaries
Chiral oxazolidinones, famously known as Evans auxiliaries, are instrumental in asymmetric synthesis for controlling the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.[9]
The chiral auxiliary is first acylated, and then the resulting N-acyloxazolidinone is enolized. The bulky substituent on the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a highly diastereoselective bond formation.[10]
The logical workflow for an Evans aldol reaction is as follows:
Caption: Workflow of an Evans asymmetric aldol reaction.
This powerful methodology allows for the reliable synthesis of chiral building blocks that are essential in the development of new pharmaceuticals and other complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis [organic-chemistry.org]
- 3. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [file.scirp.org]
- 4. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides [organic-chemistry.org]
- 8. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to the Stability and Reactivity of Oxazolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms at positions 1 and 3, respectively. This structural motif is a cornerstone in modern organic chemistry and medicinal chemistry, serving as a versatile synthetic intermediate, a protective group, and a key component in various biologically active molecules. Their inherent stability and reactivity profiles, which are often tunable, make them particularly valuable. In drug development, the controlled lability of the oxazolidine ring is exploited in prodrug design to facilitate the release of active pharmaceutical ingredients.[1][2] Furthermore, the closely related oxazolidin-2-ones are renowned as "Evans' chiral auxiliaries," which are instrumental in controlling stereochemistry in a wide array of asymmetric syntheses.[3][4][5][6] This guide provides a comprehensive overview of the fundamental principles governing the stability and reactivity of oxazolidines, supported by experimental data and detailed protocols.
I. Stability of Oxazolidines
The stability of the this compound ring is predominantly influenced by pH, with the molecule being susceptible to hydrolysis under both acidic and neutral to basic conditions. This characteristic is central to their application as prodrugs, where facile and complete hydrolysis can be triggered in a physiological environment to release a parent β-amino alcohol and a carbonyl compound.[1][7]
A. pH-Dependent Hydrolysis
The hydrolysis of oxazolidines is a reversible reaction that proceeds through a Schiff-base intermediate. The rate of this hydrolysis is highly dependent on the pH of the medium.[7]
-
Acidic Conditions (pH < 5): Under acidic conditions, the ring oxygen is protonated, which facilitates the cleavage of the C-O bond. This ring-opening is catalyzed by hydronium ions and is typically the rate-determining step.[7]
-
Neutral and Basic Conditions (pH > 7): In neutral and basic solutions, the hydrolysis rates often show a sigmoidal pH-rate profile, with maximum rates observed at pH values greater than 7-7.5.[1] The reaction in this range is subject to general acid-base catalysis by buffer components.[1]
The equilibrium between the closed this compound ring and the open imine form can be influenced by temperature. At elevated temperatures, the ring can become thermally unstable, favoring the formation of the more stable open imine form, especially under acidic conditions.[8]
B. Influence of Substituents on Stability
The stability of the this compound ring is significantly affected by the nature of the substituents at various positions.
-
Position 2: The steric bulk of substituents at the 2-position, derived from the carbonyl component, plays a crucial role. Increased steric hindrance generally decreases the rate of hydrolysis in neutral and basic solutions.[1] For instance, an this compound derived from pivalaldehyde (a bulky aldehyde) is more stable than one derived from formaldehyde.[1] Conversely, electron-withdrawing groups on a 2-phenyl substituent can accelerate hydrolysis.[7][9]
-
Position 3: The substituent on the nitrogen atom also impacts stability. Oxazolidines with a phenyl substituent at the 3-position have been found to be less stable than those with a methyl group at the same position.[7][9]
C. Quantitative Stability Data
The susceptibility of oxazolidines to hydrolysis is often quantified by their half-life (t½) under specific conditions. These values are critical for designing prodrugs with desired release kinetics.
| This compound Derivative (from (-)-Ephedrine) | Half-life (t½) at pH 7.4, 37°C |
| Formaldehyde | 5 seconds |
| Propionaldehyde | 18 seconds |
| Acetone | 4 minutes |
| Benzaldehyde | 5 minutes |
| Cyclohexanone | 6 minutes |
| Pivalaldehyde | 30 minutes |
| Data sourced from Johansen, M., & Bundgaard, H. (1983).[1] |
II. Reactivity of Oxazolidines
Beyond their hydrolytic cleavage, oxazolidines participate in a range of chemical transformations, most notably ring-opening reactions and their use as precursors to chiral auxiliaries.
A. Ring-Opening Reactions
The this compound ring can be opened by various reagents to yield functionalized amino alcohol derivatives.
-
With Halosilane Equivalents: The C-O bond of the this compound ring can be cleaved by reagents like trimethylsilyl (B98337) iodide (TMSI), leading to the formation of ring-opened imine or enamine derivatives.[10]
-
Acid-Catalyzed Opening with Alcohols: In the presence of an acid catalyst such as triflic acid (TfOH), oxazolidinone-fused aziridines undergo ring-opening with alcohols to produce 2-amino ethers with high diastereoselectivity.[11]
-
Decarboxylative Ring-Opening: 2-Oxazolidinones can undergo a decarboxylative ring-opening reaction, for example, with diorganoyl dichalcogenides in the presence of a reducing agent like NaBH₄, to provide β-chalcogen amines.[12]
B. Oxazolidinones as Chiral Auxiliaries
One of the most significant applications of the this compound framework is in asymmetric synthesis, where N-acylated 2-oxazolidinones serve as powerful chiral auxiliaries.[5][6] This process involves the acylation of the oxazolidinone nitrogen, followed by stereoselective reactions of the resulting enolate.
The effectiveness of these auxiliaries stems from their ability to form a rigid chelated enolate, where one face is sterically shielded by a substituent on the chiral auxiliary, directing the approach of an electrophile to the opposite face.[3] This results in a high degree of stereocontrol in reactions such as alkylations, aldol (B89426) additions, and Michael additions.[3][4][13]
III. Experimental Protocols
The following sections provide generalized methodologies for key transformations involving oxazolidines. Researchers should consult specific literature for substrate-specific optimizations.
A. Synthesis of Oxazolidines
Oxazolidines are typically synthesized via the condensation of a β-amino alcohol with an aldehyde or ketone, often with removal of water. Microwave-assisted methods have been shown to be efficient.[7]
Protocol: General Synthesis of 1,3-Oxazolidines
-
Reactants: To a round-bottom flask, add the β-amino alcohol (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv).
-
Solvent/Catalyst: The reaction can be performed neat or in a solvent such as toluene (B28343) or dichloromethane (B109758). An acid catalyst (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction. For solvent-free conditions, a dehydrating agent like anhydrous magnesium sulfate (B86663) can be used.
-
Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Microwave irradiation can significantly reduce reaction times.[7]
-
Work-up and Purification: After completion (monitored by TLC or GC-MS), the reaction mixture is cooled, filtered if necessary, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
B. Hydrolysis of Oxazolidines (Stability Study)
The stability of oxazolidines is assessed by monitoring their hydrolysis kinetics, typically using HPLC or NMR spectroscopy.[1][9]
Protocol: Kinetic Study of this compound Hydrolysis
-
Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., from pH 1 to 11) with a constant ionic strength (e.g., μ = 0.5, maintained with KCl).[1]
-
Reaction Initiation: A stock solution of the this compound in a suitable organic solvent (e.g., acetonitrile) is prepared. The hydrolysis is initiated by diluting a small aliquot of the stock solution into the pre-heated (e.g., 37°C) buffer solution in a cuvette or NMR tube.[1][9]
-
Monitoring: The disappearance of the this compound and the appearance of the products are monitored over time.
-
UV-Vis Spectrophotometry: If the reactants or products have a suitable chromophore, the change in absorbance can be monitored at a fixed wavelength.
-
HPLC: Aliquots are taken from the reaction mixture at various time points, the reaction is quenched (e.g., by neutralization or dilution in mobile phase), and the concentrations of the components are determined by HPLC.[1]
-
NMR Spectroscopy: The reaction can be monitored directly in an NMR tube by adding D₂O to a solution of the this compound and acquiring spectra at regular intervals.[9]
-
-
Data Analysis: The logarithm of the remaining this compound concentration is plotted against time. The slope of this plot gives the pseudo-first-order rate constant (k_obs). The half-life is calculated as t½ = 0.693 / k_obs.
C. N-Acylation of 2-Oxazolidinones
The attachment of an acyl group to the nitrogen of a 2-oxazolidinone (B127357) is the first step in its use as a chiral auxiliary. Several methods exist, with variations in the acylating agent and base used.
Protocol 1: N-Acylation using Pivaloyl Chloride [14]
-
Reactants: To a mixture of the 2-oxazolidinone (1.0 equiv) and the carboxylic acid (2.0 equiv) in toluene, add triethylamine (B128534) (4.0 equiv).
-
Activation: Heat the mixture to 80°C to obtain a clear solution.
-
Acylation: Add a solution of pivaloyl chloride (2.0 equiv) in toluene dropwise, maintaining the internal temperature at 80°C.
-
Work-up and Purification: After the reaction is complete, cool the mixture, wash with aqueous solutions (e.g., water, brine), dry the organic layer, and remove the solvent. The product is purified by crystallization or chromatography.
Protocol 2: N-Acylation using Acid Fluorides [15][16]
-
Reactants: Dissolve the 2-oxazolidinone (1.0 equiv) in dichloromethane and cool to 0°C.
-
Base and Acylating Agent: Add a mild base such as diisopropylethylamine (iPr₂NEt, 1.0 equiv), followed by the acid fluoride (B91410) (1.0 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the N-acylated product by column chromatography.
| N-Acylation Method | Acylating Agent | Base | Typical Yield |
| Pivaloyl Chloride Activation | Carboxylic Acid / Pivaloyl Chloride | Triethylamine | Good to Excellent |
| Acid Fluoride Method | Acid Fluoride | iPr₂NEt or NEt₃ | High (up to 98%)[15] |
| Aerobic Oxidative NHC Catalysis | Aldehyde | DBU / NHC Precursor | Good to Excellent |
| Data compiled from various sources.[14][15][17] |
IV. Conclusion
The stability and reactivity of oxazolidines are governed by a delicate interplay of electronic and steric factors, with pH being a critical determinant of their fate in aqueous environments. Their controlled lability is a key feature that has been successfully harnessed in the design of prodrugs, allowing for targeted release of active compounds. Furthermore, the transformation of the this compound core into N-acyl oxazolidinones provides access to one of the most reliable and widely used classes of chiral auxiliaries in asymmetric synthesis. A thorough understanding of these fundamental principles is essential for researchers in organic synthesis and drug development to effectively utilize the rich chemistry of the this compound scaffold.
References
- 1. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Item - Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - figshare - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling the this compound Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability studies of this compound-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06070A [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scribd.com [scribd.com]
- 15. Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
Expanding the Frontiers of Asymmetric Synthesis: A Technical Guide to the Evans Aldol Reaction with Novel Substrates
For researchers, scientists, and drug development professionals, the Evans aldol (B89426) reaction stands as a cornerstone of stereoselective carbon-carbon bond formation. Its reliability in establishing defined stereocenters has rendered it an indispensable tool in the synthesis of complex molecules, particularly in the realm of natural product synthesis and drug discovery. This in-depth technical guide explores the versatility of the Evans aldol reaction, pushing beyond its traditional applications to detail its scope with a variety of novel and challenging substrates. We will delve into the nuances of achieving not only the classic syn-aldol products but also the less conventional "non-Evans syn" and anti-aldol adducts through strategic modifications of the reaction conditions.
The power of the Evans aldol reaction lies in the use of chiral oxazolidinone auxiliaries, which effectively control the stereochemical outcome of the reaction between an enolate and an aldehyde.[1][2] The seminal work by David A. Evans and his colleagues demonstrated that the boron enolates of N-acyloxazolidinones react with aldehydes to produce syn-aldol products with exceptional diastereoselectivity.[1][3][4] This high degree of stereocontrol is attributed to a highly ordered, chair-like Zimmerman-Traxler transition state.[4]
This guide will provide a comprehensive overview of the reaction's mechanism, detailed experimental protocols for achieving different stereochemical outcomes, and a summary of the reaction's performance with a range of substrates, including those that are sterically demanding, electronically diverse, and functionalities beyond aldehydes.
Understanding the Stereochemical Control
The stereochemical outcome of the Evans aldol reaction is dictated by the geometry of the enolate and the facial bias imposed by the chiral auxiliary. The classic boron-mediated reaction proceeds through a Z-enolate, which arranges in a Zimmerman-Traxler transition state to minimize steric interactions, leading to the formation of the syn-aldol product.[4][5]
However, the scope of the Evans aldol reaction has been significantly broadened by the development of methods to access other stereoisomers. By modulating the Lewis acid and the chiral auxiliary, it is possible to selectively generate "non-Evans syn" and anti-aldol products.
The Path to Diverse Stereoisomers
The ability to selectively generate different stereoisomers of the aldol product from a single chiral auxiliary is a testament to the reaction's versatility. The choice of Lewis acid is paramount in dictating the transition state geometry and, consequently, the stereochemical outcome.
Scope and Limitations with Novel Substrates
The true measure of a synthetic method's utility lies in its applicability to a wide range of substrates. The Evans aldol reaction has been extensively studied with various "novel" substrates, demonstrating its broad scope and, in some cases, its limitations.
Performance with Sterically Hindered Substrates
The reaction generally tolerates sterically demanding aldehydes and enolates, although yields and diastereoselectivities can be affected.
| Enolate Precursor (R¹) | Aldehyde (R²) | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | 85 | >99:1 (syn) | [1] |
| N-propionyl oxazolidinone | Pivalaldehyde | Bu₂BOTf, Et₃N | 75 | >99:1 (syn) | [1] |
| N-isobutyryl oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | 80 | 95:5 (syn) | [6] |
Table 1: Evans Aldol Reaction with Sterically Hindered Substrates
Reactivity with α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes are competent electrophiles in the Evans aldol reaction, typically undergoing 1,2-addition to afford the corresponding allylic alcohols with high stereoselectivity.
| Enolate Precursor (R¹) | Aldehyde (R²) | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-propionyl oxazolidinone | Crotonaldehyde | Bu₂BOTf, DIPEA | 88 | 98:2 (syn) | [7] |
| N-propionyl oxazolidinone | Cinnamaldehyde | Bu₂BOTf, DIPEA | 92 | >99:1 (syn) | [7] |
| N-propionylthiazolidinethione | Crotonaldehyde | MgBr₂·OEt₂, Et₃N, TMSCl | 82 | 95:5 (anti) | [8] |
Table 2: Evans Aldol Reaction with α,β-Unsaturated Aldehydes
Extension to Ketone Electrophiles
While aldehydes are the traditional electrophiles, the Evans aldol reaction has been extended to include ketones, although this often requires modified conditions and can result in lower yields and selectivities. The use of more reactive enolates or Lewis acids can facilitate this transformation.
| Enolate Precursor (R¹) | Ketone (R²) | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-propionyl oxazolidinone | Acetone | Bu₂BOTf, DIPEA, then ZnCl₂ | 65 | 90:10 (syn) | [9] |
| N-propionyl oxazolidinone | Acetophenone | TiCl₄, (-)-Sparteine (B7772259) | 72 | 85:15 ("non-Evans syn") | [10] |
| N-propionylthiazolidinethione | Cyclohexanone | MgBr₂·OEt₂, Et₃N, TMSCl | 58 | 88:12 (anti) | [11] |
Table 3: Evans Aldol Reaction with Ketone Electrophiles
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing the key variations of the Evans aldol reaction.
General Experimental Workflow
A typical experimental setup for the Evans aldol reaction involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.
Protocol 1: Boron-Mediated syn-Aldol Reaction [12]
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere, add dibutylboron triflate (1.1 equiv) dropwise.
-
After stirring for 15 minutes, add triethylamine (B128534) (1.2 equiv) dropwise.
-
Stir the resulting mixture for 30 minutes at -78 °C, then add the aldehyde (1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 1 hour, then warm the reaction to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the addition of a pH 7 phosphate (B84403) buffer.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Crimmins' Titanium-Mediated "non-Evans syn"-Aldol Reaction [10]
-
To a solution of the N-acylthiazolidinethione (1.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere, add titanium(IV) chloride (1.5 equiv) dropwise.
-
After stirring for 5 minutes, add (-)-sparteine (1.1 equiv) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the aldehyde (1.2 equiv) dropwise and continue stirring at 0 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Magnesium-Catalyzed anti-Aldol Reaction [8][13]
-
To a stirred suspension of magnesium chloride (1.0 equiv) and the N-acyl oxazolidinone (1.0 equiv) in anhydrous ethyl acetate (B1210297) (0.5 M) at room temperature under an argon atmosphere, add triethylamine (2.5 equiv) followed by chlorotrimethylsilane (B32843) (2.0 equiv).
-
After stirring for 30 minutes, add a solution of the aldehyde (1.2 equiv) in ethyl acetate via syringe pump over 1 hour.
-
Stir the reaction mixture for an additional 12-24 hours at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The Evans aldol reaction remains a powerful and versatile tool for asymmetric synthesis. Its scope has been significantly expanded beyond the classic syn-selective transformation to allow for the controlled synthesis of "non-Evans syn" and anti-aldol products. By carefully selecting the Lewis acid, chiral auxiliary, and reaction conditions, chemists can access a wide array of stereochemically rich building blocks from a diverse range of substrates. The continued exploration of novel substrates and reaction conditions will undoubtedly further solidify the Evans aldol reaction's position as a premier method in the synthetic chemist's arsenal (B13267) for tackling the challenges of modern organic synthesis.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Aldol reaction [landsurvival.com]
- 3. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. Asymmetric aldol reaction using boron enolates | Springer Nature Experiments [experiments.springernature.com]
- 13. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Oxazolidinones in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazolidinone scaffold has emerged as a cornerstone in contemporary organic synthesis, demonstrating remarkable utility as both a powerful chiral auxiliary and a privileged core in medicinal chemistry. First introduced as chiral auxiliaries by Evans, these five-membered heterocyclic compounds have revolutionized asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2][3] Beyond their role in stereoselective transformations, the oxazolidinone ring is a key pharmacophore in a class of potent antibiotics, most notably Linezolid, the first of its kind approved by the FDA.[4][5][6] This technical guide provides an in-depth review of the applications of oxazolidinones, focusing on their use as chiral auxiliaries in asymmetric synthesis and their significance in medicinal chemistry.
Oxazolidinones as Chiral Auxiliaries: The Evans' Asymmetric Synthesis
The most prominent application of oxazolidinones in organic synthesis is their use as "Evans' chiral auxiliaries."[1][2] These auxiliaries, typically derived from readily available α-amino acids, are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[2] The steric hindrance provided by the substituents on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective bond formation.[2]
The general workflow for employing an Evans' chiral auxiliary involves three key steps: acylation of the chiral auxiliary, a diastereoselective enolate-mediated transformation, and finally, cleavage of the auxiliary to yield the desired chiral product.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
Methodological & Application
Application of Oxazolidine as a Protecting Group in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In Solid-Phase Peptide Synthesis (SPPS), particularly when employing the Fmoc/tBu strategy, the aggregation of the growing peptide chain presents a significant challenge. This is especially prevalent in "difficult sequences," which are often rich in hydrophobic residues or possess a high propensity to form stable secondary structures like β-sheets on the solid support. Such aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and the generation of deletion sequences, which complicates purification.
One of the most effective strategies to mitigate on-resin aggregation is the use of oxazolidine-based protecting groups, commonly introduced as pseudoproline dipeptides . These building blocks are derived from serine (Ser) or threonine (Thr) residues where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen via reaction with an aldehyde or ketone (commonly acetone (B3395972) to form a dimethylated this compound)[1]. This cyclic structure, analogous to proline, introduces a "kink" in the peptide backbone, disrupting the intermolecular hydrogen bonding that initiates β-sheet formation and subsequent aggregation[2].
This temporary modification enhances the solvation of the peptide chain, improving reaction kinetics and leading to higher purity and yield of the final peptide product[2]. The this compound ring is stable to the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved under the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid), regenerating the native serine or threonine residue[3].
This document provides detailed protocols for the synthesis of Fmoc-protected pseudoproline dipeptides and their application in SPPS, along with a discussion of potential side reactions and quantitative data where available.
Key Advantages of Using Pseudoproline Dipeptides
-
Prevention of Peptide Aggregation: The primary function is to disrupt the formation of secondary structures during SPPS[2].
-
Improved Coupling Efficiency: By minimizing aggregation, the N-terminus of the growing peptide chain remains accessible for efficient acylation[2].
-
Enhanced Solubility: The kink in the peptide backbone improves the solubility of the growing peptide chain in the synthesis solvents[2].
-
Higher Purity and Yield: The mitigation of aggregation and improved coupling efficiency lead to a higher quality crude product, simplifying purification[2][3].
-
Compatibility: Pseudoproline dipeptides are fully compatible with standard Fmoc/tBu SPPS protocols and automated synthesizers[2][3].
Data Presentation
While the literature widely reports the qualitative benefits of pseudoproline dipeptides, direct quantitative comparisons of yield and purity for the same "difficult sequence" synthesized with and without these protecting groups are not always extensively detailed in single publications. However, the impact is evident from the successful synthesis of peptides that are otherwise challenging or impossible to produce with standard methods.
Table 1: Representative Impact of Pseudoproline Dipeptides on the Synthesis of Difficult Peptides
| Peptide Sequence/Fragment | Challenge | Outcome with Pseudoproline Dipeptides | Reference |
| Human Amylin (hIAPP) (37 residues) | Prone to amyloidogenic aggregation, nearly impossible to synthesize via standard Fmoc SPPS. | Successful synthesis with high yield and purity, enabling subsequent disulfide bond formation. | [2] |
| Caveolin-1 fragment (54 amino acids) | Difficult to synthesize due to aggregation. | Enabled the successful synthesis of the fragment. | [2] |
| RANTES (24-91) (68 amino acids) | High propensity for aggregation. | Efficiently synthesized using a combination of ChemMatrix resin and pseudoproline dipeptides. | [1] |
| Cyclic Peptides (e.g., Dendroamide A) | Facilitates cyclization by pre-organizing the linear peptide into a favorable conformation. | Increased cyclization yields and accelerated reaction rates. | [1] |
Table 2: Potential Side Reactions Associated with Pseudoproline Dipeptides
| Side Reaction | Description | Conditions Favoring the Side Reaction | Mitigation Strategies | Reference |
| Aspartimide Formation | Pseudoproline moieties can, contrary to their intended role, catalyze aspartimide (Asi) formation in adjacent aspartic acid residues. | Elevated temperature (e.g., 80°C) and high pressure, as can be encountered in flow peptide synthesis. | Use of bulkier protecting groups on the Asp side chain (e.g., Bno) to kinetically hinder the reaction. | [4] |
| Incomplete this compound Ring Opening | The this compound ring may remain partially or fully intact after the final TFA cleavage. | Insufficient cleavage time or suboptimal cleavage cocktail. Under high temperature and pressure, the this compound can rearrange to a more stable protonated imine, which is resistant to TFA cleavage. | Extended cleavage times (e.g., >3 hours); ensuring an appropriate scavenger concentration in the cleavage cocktail. Caution is advised when using high temperatures in synthesis. | [4] |
Experimental Protocols
Protocol for Synthesis of Fmoc-Xaa-Ser(ψMe,MePro)-OH
This protocol provides a general method for the synthesis of a dimethylated pseudoproline dipeptide building block.
Workflow for Pseudoproline Dipeptide Synthesis
References
Application Notes and Protocols: Chiral Oxazolidinone Ligands in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral oxazolidinones, particularly the class known as Evans' auxiliaries, have become indispensable tools in modern asymmetric synthesis.[1] Their robust and predictable stereochemical control has made them a cornerstone for the construction of chiral molecules, which is of paramount importance in the development of pharmaceuticals and other biologically active compounds.[2] These auxiliaries are temporarily incorporated into a substrate to direct a chemical transformation with high stereoselectivity, after which they can be cleaved and often recycled.[][4] This document provides detailed application notes and experimental protocols for the use of chiral oxazolidinone ligands in several key enantioselective catalytic reactions.
General Principles
Oxazolidinone auxiliaries are typically derived from readily available and inexpensive chiral amino acids.[] The stereocenter(s) on the oxazolidinone ring, usually at the 4 and/or 5 positions, effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less hindered face.[1] This steric hindrance is the basis for the high diastereoselectivity observed in many reactions. The N-acyl group of the oxazolidinone can be readily cleaved under mild conditions to reveal the chiral product, and the auxiliary can often be recovered.[1]
Key Applications and Protocols
The versatility of chiral oxazolidinones is demonstrated by their successful application in a wide range of carbon-carbon bond-forming reactions.[2][5] Below are detailed protocols for some of the most common and impactful transformations.
Asymmetric Alkylation
Asymmetric alkylation of N-acyloxazolidinones is a powerful method for the synthesis of α-chiral carboxylic acids. The oxazolidinone auxiliary directs the stereoselective addition of an alkyl halide to the enolate.[5][6]
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
This protocol is a general procedure adapted from methodologies described in the literature.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl (B1604629) bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.05 eq) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-propionyl oxazolidinone.
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA). In a separate flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Slowly add the freshly prepared LDA solution to the oxazolidinone solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, ethyl acetate/hexanes gradient) to afford the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by various methods, such as hydrolysis with lithium hydroxide (B78521) (LiOH) to yield the corresponding carboxylic acid, or reduction with lithium borohydride (B1222165) (LiBH₄) to give the primary alcohol.
Data Presentation:
| Electrophile | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | >99:1 | 85-95 |
| Methyl iodide | >98:2 | 80-90 |
| Allyl bromide | >97:3 | 82-92 |
Note: Diastereomeric ratios are typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.
Logical Relationship Diagram:
Caption: Workflow for Asymmetric Alkylation.
Asymmetric Aldol (B89426) Reaction
The Evans asymmetric aldol reaction is a highly reliable method for the stereoselective synthesis of β-hydroxy carbonyl compounds.[1][7] The reaction typically proceeds through a six-membered chair-like transition state, where the substituent on the oxazolidinone directs the facial selectivity of the enolate addition to an aldehyde.[8]
Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde (B42025)
This protocol is a general procedure based on established methods.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Benzaldehyde
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere. Add TiCl₄ (1.1 eq) dropwise, resulting in a yellow to red solution. Stir for 5 minutes, then add DIPEA (1.2 eq) dropwise. The solution should become a deep red color. Stir for 30-60 minutes at -78 °C.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-3 hours at this temperature.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography to obtain the syn-aldol adduct.
Data Presentation:
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >98:2 | 85-95 |
| Isobutyraldehyde | >99:1 | 90-98 |
| Acetaldehyde | >95:5 | 80-90 |
Note: The syn diastereomer is typically the major product in titanium-mediated Evans aldol reactions.[8]
Signaling Pathway Diagram:
Caption: Mechanism of the Evans Aldol Reaction.
Asymmetric Diels-Alder Reaction
Chiral N-acryloyl oxazolidinones are excellent dienophiles in asymmetric Diels-Alder reactions, providing access to chiral cyclohexene (B86901) derivatives with high stereocontrol.[9][10] The reaction is often promoted by a Lewis acid.[11]
Experimental Protocol: Asymmetric Diels-Alder Reaction with Cyclopentadiene (B3395910)
This protocol is based on literature precedents.[9][11]
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Acryloyl chloride
-
n-Butyllithium (n-BuLi)
-
Diethylaluminum chloride (Et₂AlCl)
-
Freshly cracked cyclopentadiene
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dienophile Synthesis: Prepare the N-acryloyl oxazolidinone by reacting (S)-4-benzyl-2-oxazolidinone with acryloyl chloride in the presence of a base like n-BuLi or a non-nucleophilic base.
-
Diels-Alder Reaction: Dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere. Add Et₂AlCl (1.2 eq) dropwise and stir for 15 minutes. Add freshly cracked cyclopentadiene (3.0 eq) and stir the reaction at -78 °C for 3-6 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the endo cycloadduct as the major product.
Data Presentation:
| Diene | Lewis Acid | Endo/Exo Ratio | Diastereomeric Excess (de) (%) | Yield (%) |
| Cyclopentadiene | Et₂AlCl | >95:5 | >98 | 85-95 |
| 1,3-Butadiene | MgBr₂·OEt₂ | >90:10 | >95 | 75-85 |
| Isoprene | TiCl₄ | >92:8 | >96 | 80-90 |
Experimental Workflow Diagram:
Caption: Diels-Alder Experimental Workflow.
Asymmetric Conjugate Addition
N-enoyl oxazolidinones are effective Michael acceptors in asymmetric conjugate addition reactions, allowing for the stereoselective formation of β-functionalized carbonyl compounds.[12][13]
Experimental Protocol: Asymmetric Conjugate Addition of a Thiol
This protocol is a general representation of methods found in the literature for sulfa-Michael additions.[12][14]
Materials:
-
N-crotonoyl-(S)-4-benzyl-2-oxazolidinone
-
Benzyl thiol
-
A chiral bifunctional catalyst (e.g., thiourea-based cinchona alkaloid)
-
Anhydrous toluene
-
Solvents for chromatography
Procedure:
-
Reaction Setup: To a solution of the N-crotonoyl oxazolidinone (1.0 eq) in anhydrous toluene, add the chiral catalyst (0.1 eq).
-
Nucleophile Addition: Add benzyl thiol (1.2 eq) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrates and catalyst.
-
Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by flash column chromatography to afford the conjugate addition product.
Data Presentation:
| Nucleophile | Catalyst Loading (mol%) | Enantiomeric Excess (ee) (%) | Yield (%) |
| Benzyl thiol | 10 | >95 | 85-95 |
| Phenylselenol | 10 | >90 | 80-90 |
| Diethyl malonate | 5 | >92 | 82-92 |
Logical Relationship Diagram:
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors | Semantic Scholar [semanticscholar.org]
- 12. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic asymmetric conjugate addition of simple alkyl thiols to alpha,beta-unsaturated N-acylated oxazolidin-2-ones with bifunctional catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of oxazolidinone-based antibiotics targeting gram-positive bacteria
Application Notes & Protocols: Synthesis of Oxazolidinone-Based Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxazolidinones are a critical class of synthetic antibiotics highly effective against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[1][2] Their unique mechanism of action, which differs from other protein synthesis inhibitors, makes them a vital tool in combating resistant infections.[3][4] The first clinically approved oxazolidinone, Linezolid, was introduced in 2000, followed by others like Tedizolid, which offers enhanced potency.[1][5] These compounds function by inhibiting the initiation of bacterial protein synthesis, a novel mechanism that helps to prevent cross-resistance with other antibiotic classes.[6][7] This document provides an overview of their mechanism, structure-activity relationships, and detailed protocols for their chemical synthesis.
Mechanism of Action
Oxazolidinones exert their bacteriostatic effect by targeting an early stage of protein synthesis.[3][4] They bind to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][2][6] This binding event physically obstructs the formation of the 70S initiation complex, which is a crucial assembly of the 50S subunit, the 30S subunit, messenger RNA (mRNA), and initiator N-formylmethionyl-tRNA (fMet-tRNA).[7][8][9] By preventing the proper assembly of this complex, oxazolidinones effectively halt the translation process before it can begin, thereby inhibiting protein synthesis.[9][10]
Caption: Mechanism of action for oxazolidinone antibiotics.
Structure-Activity Relationships (SAR)
The antibacterial efficacy of oxazolidinones is dictated by specific structural features. The core pharmacophore consists of the N-aryl substituted 2-oxazolidinone (B127357) ring with an (S)-configuration at the C5 position.[1]
-
A-Ring (Oxazolidinone Ring): The intact oxazolidinone ring is essential for activity. The (S)-configuration of the substituent at the C5 position is critical.[1]
-
B-Ring (N-Aryl Substituent): A 3-fluorophenyl group at this position generally increases biological activity.[1] Further substitutions can modulate the antibacterial spectrum.
-
C5 Side Chain: The acetamidomethyl group at the C5 position is a key feature of Linezolid. Modifications at this position have led to second-generation compounds like Tedizolid, which features a hydroxymethyl group, conferring activity against some linezolid-resistant strains.[5][11]
-
C- and D-Rings: The addition of further ring structures, as seen in Tedizolid, can create additional interactions with the ribosome's binding site, enhancing potency.[5][6]
Caption: Key structure-activity relationships of oxazolidinones.
Experimental Protocols & Data
General Synthesis Workflow
A common synthetic strategy for oxazolidinone antibiotics like Linezolid starts from a substituted aniline, proceeds through the formation of an intermediate chlorohydrin, followed by cyclization to form the core oxazolidinone ring, and concludes with side-chain modifications.[12][13] Microwave-assisted methods have also been developed to improve efficiency and reduce reaction times.[14][15]
Caption: General synthetic workflow for oxazolidinone antibiotics.
Protocol: Synthesis of a Linezolid Intermediate
This protocol is adapted from established synthetic routes for Linezolid and its derivatives.[12][13]
Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
-
To a stirred solution of 3-fluoro-4-morpholinylaniline (1 equivalent) in methanol, add (R)-epichlorohydrin (1.1 equivalents).
-
Heat the reaction mixture at 60-65°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product is typically carried forward to the next step without further purification.
Step 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
-
Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane.
-
Add carbonyldiimidazole (CDI) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 18-24 hours at room temperature.[12]
-
Monitor the cyclization by TLC.
-
Upon completion, wash the reaction mixture with water to remove impurities.
-
Concentrate the organic layer under reduced pressure to yield the crude oxazolidinone intermediate.[12]
-
The product can be purified by recrystallization or column chromatography if necessary.
Step 3: Conversion to (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)
-
The chloromethyl intermediate is typically converted to an azide (B81097) or phthalimide (B116566) intermediate first. For example, reacting with potassium phthalimide in DMF at reflux yields the phthalimide derivative.[12]
-
The phthalimide group is then removed (e.g., using hydrazine (B178648) hydrate) to yield the primary amine.
-
Finally, acylate the amine with acetic anhydride (B1165640) in the presence of a base to yield the final Linezolid product.
Quantitative Data: In Vitro Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values for Linezolid and the newer oxazolidinone, Tedizolid, against various Gram-positive pathogens.
| Antibiotic | Organism (Resistance Profile) | MIC Range (μg/mL) | Reference |
| Linezolid | Staphylococcus aureus (MSSA) | 1 - 4 | [16] |
| Staphylococcus aureus (MRSA) | 1 - 4 | [16] | |
| Enterococcus faecalis (VSE) | 1 - 4 | [16] | |
| Enterococcus faecium (VRE) | 1 - 4 | [16] | |
| Streptococcus pneumoniae | 0.5 - 2 | [16] | |
| Tedizolid | Staphylococcus aureus (MSSA) | 0.25 - 0.5 | [5] |
| Staphylococcus aureus (MRSA) | 0.25 - 0.5 | [5] | |
| Staphylococcus aureus (Linezolid-Resistant) | 1 - 2 | [5] | |
| Enterococcus faecalis (VSE) | 0.25 - 1 | [5] | |
| Enterococcus faecium (VRE) | 0.25 - 1 | [5] | |
| Streptococcus pneumoniae | 0.12 - 0.5 | [5] |
Note: MIC values can vary based on the specific strain and testing methodology. Tedizolid is generally four- to eightfold more potent than Linezolid against staphylococci, enterococci, and streptococci.[5]
Safety and Toxicological Considerations
While effective, oxazolidinones are associated with certain toxicities. The primary concerns are myelosuppression (bone marrow suppression) and monoamine oxidase (MAO) inhibition, which can occur with prolonged use.[17] These side effects are thought to be related to the inhibition of mammalian mitochondrial protein synthesis, as mitochondrial ribosomes share similarities with bacterial ribosomes.[18] Structure-toxicity relationship studies aim to design new analogs with an improved safety profile while retaining high antibacterial efficacy.[17]
References
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 4. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. journals.asm.org [journals.asm.org]
Revolutionizing Purification in Asymmetric Synthesis: Application Notes and Protocols for Polymer-Supported Oxazolidine Reagents
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries have long been indispensable tools in achieving high stereoselectivity in asymmetric synthesis. However, the purification of products from these reactions, particularly the removal of the chiral auxiliary and other reaction byproducts, often presents a significant bottleneck. This application note details the use of polymer-supported oxazolidine reagents, a powerful class of tools that streamline the purification process, enabling rapid access to highly pure chiral molecules.
This document provides detailed protocols for the application of two key polymer-supported chiral auxiliaries: the Evans-type oxazolidinone for asymmetric aldol (B89426) reactions and pseudoephedrine for asymmetric alkylations. Furthermore, it outlines a "catch-and-release" strategy employing these solid-phase reagents for simplified purification of reaction mixtures.
Key Advantages of Polymer-Supported this compound Reagents:
-
Simplified Purification: The primary advantage lies in the ease of separation. The polymer-supported reagent and any bound species can be removed by simple filtration, eliminating the need for tedious chromatographic purification.[1][2]
-
High Reactivity and Selectivity: Immobilization on a polymer support has been shown to have a minimal impact on the high levels of stereoselectivity characteristic of these chiral auxiliaries.[3][4]
-
Reusability: The polymer support can often be recovered, regenerated, and reused, improving the cost-effectiveness and sustainability of the synthetic process.
-
Suitability for High-Throughput Synthesis: The simplified workflow makes these reagents ideal for parallel synthesis and the generation of compound libraries.
I. Polymer-Supported Evans-Type Oxazolidinone for Asymmetric Aldol Reactions
The Evans oxazolidinone auxiliaries are renowned for their ability to direct highly diastereoselective aldol reactions.[5][6][7][8] When immobilized on a polymer support, such as Merrifield resin, they retain their exceptional stereocontrol while offering a simplified purification procedure.[3][4]
Quantitative Data Summary
The following table summarizes the performance of a polymer-supported (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one in asymmetric syn-aldol reactions with various aldehydes. The reactions consistently deliver high yields and excellent diastereoselectivity.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 3-hydroxy-4-methyl-1-(oxazolidin-2-on-3-yl)pentan-1-one | >95 | >95:5 |
| 2 | Benzaldehyde | 3-hydroxy-3-phenyl-1-(oxazolidin-2-on-3-yl)propan-1-one | >95 | >95:5 |
| 3 | Cyclohexanecarboxaldehyde | 3-cyclohexyl-3-hydroxy-1-(oxazolidin-2-on-3-yl)propan-1-one | >95 | >95:5 |
Data derived from representative examples in the literature. Actual yields and selectivities may vary depending on specific reaction conditions and substrates.
Experimental Protocols
1. Synthesis of Polymer-Supported (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one
This protocol describes the attachment of the Evans auxiliary to a Merrifield resin.[3][4]
-
Materials: (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, Merrifield resin (chloromethylated polystyrene), Cesium carbonate (Cs₂CO₃), Potassium iodide (KI), Dimethylformamide (DMF).
-
Procedure:
-
Suspend Merrifield resin in DMF.
-
Add (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, Cs₂CO₃, and a catalytic amount of KI.
-
Heat the mixture at 60-70 °C for 16-24 hours with stirring.
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash sequentially with DMF, water, methanol, and dichloromethane.
-
Dry the resin under vacuum.
-
2. N-Acylation of the Polymer-Supported Auxiliary
-
Materials: Polymer-supported oxazolidinone, Acyl chloride or anhydride, Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Swell the polymer-supported oxazolidinone in DCM.
-
Cool the suspension to 0 °C.
-
Add the acylating agent and the amine base.
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours.
-
Filter the resin and wash with DCM, methanol, and ether.
-
Dry the acylated resin under vacuum.
-
3. Asymmetric Aldol Reaction
-
Materials: N-acylated polymer-supported oxazolidinone, Aldehyde, Di-n-butylboron triflate (Bu₂BOTf), Triethylamine (NEt₃), Tetrahydrofuran (THF).
-
Procedure:
-
Swell the N-acylated resin in THF and cool to -78 °C.
-
Slowly add Bu₂BOTf, followed by NEt₃.
-
Stir the mixture at -78 °C for 30-60 minutes to form the boron enolate.
-
Add the aldehyde dropwise.
-
Continue stirring at -78 °C for 1-2 hours, then warm to room temperature over 1-2 hours.
-
Quench the reaction by adding a phosphate (B84403) buffer (pH 7).
-
Filter the resin and wash with THF. The filtrate contains the cleaved product after the subsequent cleavage step.
-
4. Cleavage of the Aldol Product from the Polymer Support
The desired chiral β-hydroxy acid or alcohol can be cleaved from the resin by hydrolysis or reduction.[4][9][10]
-
Hydrolytic Cleavage (to obtain the carboxylic acid):
-
Reagents: Lithium hydroxide (B78521) (LiOH), Hydrogen peroxide (H₂O₂), THF/water.
-
Procedure:
-
Suspend the resin-bound aldol product in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of LiOH and H₂O₂.
-
Stir at 0 °C for 1-2 hours.
-
Filter off the resin. The filtrate contains the lithium salt of the desired carboxylic acid.
-
Acidify the filtrate and extract the product.
-
-
-
Reductive Cleavage (to obtain the alcohol):
-
Reagents: Lithium borohydride (B1222165) (LiBH₄), THF.
-
Procedure:
-
Suspend the resin-bound aldol product in THF.
-
Add a solution of LiBH₄ in THF.
-
Stir at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Filter off the resin. The filtrate contains the desired chiral alcohol.
-
-
Workflow Diagram
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
Application Notes and Protocols: Oxazolidine Derivatives as Intermediates in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Oxazolidinone derivatives, particularly the chiral variants developed by Evans, have become indispensable tools in modern organic synthesis. Their utility as chiral auxiliaries provides a reliable and predictable method for the stereocontrolled construction of complex molecules, making them invaluable intermediates in the total synthesis of natural products. This document provides detailed application notes and experimental protocols for the use of oxazolidinone derivatives, with a focus on their role in key carbon-carbon bond-forming reactions and their application in the synthesis of bioactive natural products.
Overview of Oxazolidinone Auxiliaries in Asymmetric Synthesis
Chiral oxazolidinones function by temporarily introducing a stereogenic center into an achiral substrate. The steric bulk of the substituent on the oxazolidinone ring directs the approach of reagents to one face of a prochiral enolate, leading to a highly diastereoselective reaction. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery of the chiral auxiliary.[1] This strategy has been successfully applied to a wide range of transformations, including asymmetric alkylations, aldol (B89426) reactions, and conjugate additions.[2]
The general workflow for utilizing an oxazolidinone auxiliary in asymmetric synthesis is depicted below.
Caption: General workflow for asymmetric synthesis using a chiral oxazolidinone auxiliary.
Quantitative Data Presentation
The following tables summarize the quantitative data for key steps in the total synthesis of two natural products, (-)-cytoxazone and (+)-SCH 351448, where oxazolidinone derivatives serve as crucial intermediates.
Table 1: Key Transformations in the Total Synthesis of (-)-Cytoxazone
| Step | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Asymmetric Aldol Reaction | (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one | 1. TiCl₄, i-Pr₂NEt, CH₂Cl₂, 0 °C2. 2-Benzyloxyacetaldehyde, NMP, 0 °C | syn-Aldol Adduct | 98 | 3:1 (syn:anti) |
| Oxazolidinone Formation (Curtius Rearrangement) | syn-Aldol Adduct | Me₃SiN₃, THF, 90 °C, 5 h | Cyclic Carbamate | 87 | Single diastereomer |
Table 2: Key Asymmetric Aldol Reaction in the Total Synthesis of (+)-SCH 351448
| Step | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Evans Asymmetric Aldol Reaction | N-Acyl Oxazolidinone derived from a chiral 'glycine enolate equivalent' | p-Nitrobenzaldehyde, TiCl₄, DIPEA | Evans syn- and non-Evans anti-adducts | 85 (combined) | 3:1 |
Experimental Protocols: Total Synthesis Examples
Concise Total Synthesis of (-)-Cytoxazone
The total synthesis of (-)-cytoxazone, a cytokine modulator, provides an excellent example of the strategic use of an oxazolidinone-related chiral auxiliary in an asymmetric aldol reaction, followed by the formation of the core oxazolidinone ring via a Curtius rearrangement.[3]
Caption: Synthetic route to (-)-cytoxazone.
Protocol 1: Asymmetric Aldol Addition [3]
-
Materials:
-
(R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one (118 mg, 0.330 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (3.3 mL)
-
Titanium(IV) chloride (TiCl₄), 1.0 M in CH₂Cl₂ (0.36 mL, 0.36 mmol)
-
N,N-Diisopropylethylamine (i-Pr₂NEt) (0.14 mL, 0.83 mmol)
-
1-Methyl-2-pyrrolidinone (NMP) (64 μL, 0.66 mmol)
-
2-Benzyloxyacetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a cooled (0 °C) solution of (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one in anhydrous CH₂Cl₂ (0.1 M), add titanium(IV) chloride dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add i-Pr₂NEt dropwise and continue stirring for 2 hours at 0 °C.
-
Add NMP, followed by 2-benzyloxyacetaldehyde.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the syn-aldol adduct.
-
Protocol 2: Oxazolidinone Formation via Azidation/Curtius Rearrangement [3]
-
Materials:
-
syn-Aldol adduct from Protocol 1 (1.0 equiv)
-
Tetrahydrofuran (B95107) (THF), anhydrous (0.1 M)
-
Trimethylsilyl azide (B81097) (Me₃SiN₃) (3.0 equiv)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the syn-aldol adduct in anhydrous THF (0.1 M).
-
Add Me₃SiN₃ and heat the mixture to reflux at 90 °C.
-
Stir for 5 hours at 90 °C.
-
Cool the reaction to room temperature and quench with H₂O.
-
Dilute with CH₂Cl₂ and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired cyclic carbamate.
-
General Protocols for Key Transformations
Protocol 3: Acylation of an Oxazolidinone Chiral Auxiliary
-
Materials:
-
Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (0.2 M)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Acyl chloride (e.g., propionyl chloride) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the chiral oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi dropwise and stir the solution for 15 minutes.
-
Add the acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash chromatography or recrystallization.
-
Protocol 4: Diastereoselective Alkylation
-
Materials:
-
N-Acyl oxazolidinone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (0.1 M)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 equiv)
-
Alkylating agent (e.g., benzyl (B1604629) bromide) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add NaHMDS or LDA dropwise and stir for 30-60 minutes to form the Z-enolate.
-
Add the alkylating agent and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography to isolate the desired diastereomer.
-
Protocol 5: Evans-Type Asymmetric Aldol Reaction
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Oxazolidinone Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of oxazolidinone chiral auxiliaries, leveraging the advantages of microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant improvements over conventional heating methods, including dramatically reduced reaction times and enhanced yields.[1][2] These protocols are designed to be a valuable resource for researchers in asymmetric synthesis, natural product synthesis, and drug discovery.
Introduction to Oxazolidinone Chiral Auxiliaries
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. Evans' oxazolidinone auxiliaries are a prominent class of such compounds, widely employed in the stereoselective formation of carbon-carbon bonds.[3][4] The synthesis of these auxiliaries typically involves the cyclization of a β-amino alcohol. Conventional methods often require prolonged reaction times, ranging from 16 to 24 hours.[2] Microwave-assisted synthesis presents a green and efficient alternative, offering volumetric heating that minimizes wall effects and accelerates reaction rates.[5]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in modern chemistry. The primary advantages of this technology over conventional heating methods include:
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][2]
-
Improved Yields: In many cases, microwave synthesis leads to higher product yields compared to conventional methods.[1][2]
-
Enhanced Purity: The rapid and uniform heating often results in cleaner reactions with fewer byproducts.[6]
-
Energy Efficiency: MAOS is a more energy-efficient heating method.
-
Greener Chemistry: Shorter reaction times and improved efficiency contribute to more sustainable chemical processes.[7]
Experimental Data: Microwave vs. Conventional Synthesis
The following tables summarize the quantitative data for the synthesis of various 4-substituted oxazolidin-2-ones, comparing microwave-assisted and conventional heating methods. The data clearly demonstrates the significant advantages of the microwave-assisted approach.
Table 1: Synthesis of 4-Substituted Oxazolidin-2-ones [2][3]
| Entry | Amino Alcohol Precursor | Product | Method | Temperature (°C) | Time | Yield (%) |
| 1 | (S)-Phenylalaninol | (S)-4-Benzyl-2-oxazolidinone | Microwave | 125 | 10 min | 95 |
| 2 | (S)-Phenylalaninol | (S)-4-Benzyl-2-oxazolidinone | Conventional | Reflux | 16 h | 85 |
| 3 | (S)-Phenylglycinol | (S)-4-Phenyl-2-oxazolidinone | Microwave | 130 | 15 min | 92 |
| 4 | (S)-Phenylglycinol | (S)-4-Phenyl-2-oxazolidinone | Conventional | Reflux | 24 h | 82 |
| 5 | (S)-Valinol | (S)-4-Isopropyl-2-oxazolidinone | Microwave | 135 | 10 min | 96 |
| 6 | (S)-Valinol | (S)-4-Isopropyl-2-oxazolidinone | Conventional | Reflux | 18 h | 88 |
| 7 | (1S, 2R)-Norephedrine | (4S, 5R)-4-Methyl-5-phenyl-2-oxazolidinone | Microwave | 125 | 20 min | 90 |
| 8 | (1S, 2R)-Norephedrine | (4S, 5R)-4-Methyl-5-phenyl-2-oxazolidinone | Conventional | Reflux | 20 h | 80 |
Experimental Workflow and Protocols
The general workflow for the microwave-assisted synthesis of oxazolidinone chiral auxiliaries is depicted in the diagram below. This process involves the reaction of a chiral amino alcohol with a carbonyl source, such as diethyl carbonate, in the presence of a base under microwave irradiation.
Caption: General workflow for microwave-assisted synthesis of oxazolidinones.
Detailed Protocol: Microwave-Assisted Synthesis of (S)-4-Benzyl-2-oxazolidinone
This protocol describes the synthesis of (S)-4-benzyl-2-oxazolidinone from (S)-phenylalaninol using a CEM Focused Microwave Discover reactor.[2][3]
Materials:
-
(S)-Phenylalaninol
-
Diethyl carbonate
-
Sodium methoxide (B1231860) (NaOMe) or Potassium Carbonate (K₂CO₃)
-
Microwave reactor (e.g., CEM Focused Microwave Discover)
-
10 mL microwave vessel with a magnetic stirrer
-
Solvents for work-up and chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Reactant Preparation: In a 10 mL microwave vessel equipped with a magnetic stirrer, combine (S)-phenylalaninol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of sodium methoxide (0.05 eq) or potassium carbonate.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 125 °C for 10 minutes. The power can range from 100-145 W.[6]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to afford the pure (S)-4-benzyl-2-oxazolidinone.[2]
-
Characterization: Confirm the identity and purity of the product by spectroscopic methods (¹H NMR, ¹³C NMR) and compare the data with literature values.
Logical Relationship of Synthesis
The synthesis of oxazolidinone chiral auxiliaries from amino alcohols via microwave irradiation follows a clear logical progression. The key transformation is the cyclization of the amino alcohol with a carbonyl source, which is significantly accelerated by the application of microwave energy.
Caption: Logical steps in the microwave-assisted synthesis of oxazolidinones.
Conclusion
The microwave-assisted synthesis of oxazolidinone chiral auxiliaries offers a superior alternative to conventional methods, providing remarkable reductions in reaction times and improved yields.[1] The protocols and data presented herein demonstrate the efficiency and practicality of this approach, making it a valuable tool for researchers and professionals in the field of asymmetric synthesis and drug development. The adoption of this technology can lead to more efficient and sustainable chemical manufacturing processes.
References
- 1. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, this compound-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Oxazolidinone Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of oxazolidinone drug intermediates, a critical component in various pharmaceuticals, including the antibiotic linezolid (B1675486). The information is curated for professionals in drug development and chemical research, focusing on scalable and efficient synthetic methodologies.
Introduction
Oxazolidinones are a vital class of heterocyclic compounds, renowned for their application as chiral auxiliaries in asymmetric synthesis and as the core structural motif in several antibacterial agents.[1][2][3][4][5] The growing demand for oxazolidinone-based drugs necessitates robust and economically viable large-scale synthetic routes. This document outlines key industrial synthesis strategies, providing comparative data and detailed experimental protocols.
Key Synthetic Strategies for Oxazolidinone Intermediates
The industrial synthesis of oxazolidinone intermediates primarily revolves around the construction of the core oxazolidinone ring with the desired stereochemistry. Common strategies include:
-
Cyclization of Amino Alcohols: This is a classical and widely used method. It involves the reaction of a chiral amino alcohol with a carbonylating agent like phosgene (B1210022), diethyl carbonate, or urea.[6][7] While effective, the use of hazardous reagents like phosgene is a significant drawback on an industrial scale.[7]
-
From Epoxides: This method offers a convergent approach, often utilized for the synthesis of linezolid intermediates. It involves the reaction of an epoxide with an isocyanate or a carbamate.[8][9] This route can be advantageous for establishing the required stereochemistry.
-
Enzymatic Synthesis: A greener and more sustainable approach involves the use of enzymes, such as dehalogenases, to catalyze the formation of the oxazolidinone ring from an epoxide and a cyanate (B1221674).[10][11] This method boasts high yields and mild reaction conditions, making it suitable for industrial production.[10][11]
Comparative Data of Synthetic Methods
The following table summarizes and compares key parameters for different large-scale synthesis methods of oxazolidinone intermediates.
| Method | Key Reagents | Typical Solvents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | References |
| Cyclization of Amino Alcohols | Amino alcohol, Diethyl carbonate | Toluene | 8 - 24 h | Reflux | 70-85 | Readily available chiral starting materials. | [12] |
| Microwave-Assisted Synthesis | Amino alcohols, Ethyl carbonate/CS₂ | Ethanol | 10 - 30 min | 50 - 150 (Microwave) | High | Remarkable reduction in reaction times. | [6][8] |
| [3+2] Cycloaddition | α-Halo-N-hydroxyamides, Aldehydes, Base | Hexafluoroisopropanol (HFIP) | 1 - 24 h | 25 - 80 | 60-95 | High efficiency, good diastereoselectivity. | [12] |
| Enzymatic Synthesis (Linezolid Intermediate) | Epoxide, Cyanate, Dehalogenase | Water | ~8 h | 40 - 60 | ~90 | Environmentally friendly, mild conditions, high yield. | [10][11] |
| From (R)-Epichlorohydrin (Linezolid Intermediate) | (R)-epichlorohydrin, 3-fluoro-4-morpholinyl aniline | Not specified | Not specified | Not specified | Good | Utilizes a readily available chiral starting material. | [13] |
Experimental Protocols
Protocol 1: Synthesis of (S)-5-(chloromethyl)-2-oxazolidinone via Enzymatic Catalysis
This protocol is based on a patented, environmentally friendly method for synthesizing a key intermediate for linezolid.[10][11]
Materials:
-
S-epichlorohydrin
-
Sodium cyanate
-
Dehalogenase
-
Water
-
20% Dilute sulfuric acid
-
Activated carbon
Procedure:
-
To a 1000 mL four-necked flask equipped with a mechanical stirrer, add 500 mL of water.
-
Dissolve 32 g of sodium cyanate in the water.
-
Adjust the pH of the solution to 8.0 with 20% dilute sulfuric acid.
-
Add 25 g of S-epichlorohydrin to the reaction mixture.
-
Slowly heat the mixture to 50°C.
-
Add 12.5 million units of dehalogenase.
-
Maintain the pH at 8.0 throughout the reaction.
-
After 8 hours, add 3 g of activated carbon and stir for 30 minutes.
-
Filter the mixture by suction.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the dry residue in 1000 mL of methanol and filter to remove insoluble substances.
-
Distill the filtrate under reduced pressure to obtain the product.
Protocol 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
This protocol outlines a key step in a multi-step synthesis of a linezolid intermediate starting from (R)-epichlorohydrin.[13]
Materials:
-
N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
-
Carbonyldiimidazole (CDI)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (5.7 g, 0.019 mol) in 60 mL of dichloromethane.
-
Add carbonyldiimidazole (3.2 g, 0.019 mol) to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Wash the solution with 60 mL of water.
-
Concentrate the organic layer to afford the product.
Expected Yield: 77%[13]
Visualizations
Synthetic Pathway for Linezolid Intermediate via Enzymatic Synthesis
Caption: Enzymatic synthesis of a chiral oxazolidinone intermediate.
General Workflow for Oxazolidinone Synthesis from Amino Alcohols
Caption: Two-step synthesis of chiral oxazolidinones from amino acids.
Logical Relationship of Key Synthetic Approaches
Caption: Overview of synthetic strategies for oxazolidinone intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039 [data.epo.org]
- 10. CN103103229A - Synthesis method of linezolid intermediate - Google Patents [patents.google.com]
- 11. Synthesis method of linezolid intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
Protocol for the Cleavage of Oxazolidinone Chiral Auxiliaries
Application Note
The use of oxazolidinone chiral auxiliaries, pioneered by David Evans, is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. Following the desired diastereoselective transformation, the chiral auxiliary must be removed efficiently and without racemization of the newly created stereocenter. This document provides detailed protocols for the three most common methods for the cleavage of N-acyloxazolidinones: hydrolytic, reductive, and transesterification. These methods allow for the conversion of the acylated auxiliary into the corresponding carboxylic acids, primary alcohols, and esters, respectively. The choice of cleavage method depends on the desired functional group in the final product and the stability of the molecule to the reaction conditions. Careful execution of these protocols is crucial for maximizing yield and preserving the enantiomeric purity of the product.
Cleavage Methods Overview
Several methods exist for the cleavage of oxazolidinone chiral auxiliaries, with the most common being:
-
Hydrolytic Cleavage: This method, typically employing lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), yields the corresponding carboxylic acid. It is one of the most frequently used methods due to its reliability.[1][2][3] A common side reaction is the formation of a hydroxyamide impurity, which can be minimized by optimizing reaction conditions.[1][4]
-
Reductive Cleavage: This approach converts the N-acyl group into a primary alcohol. Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.[1][5] This method is advantageous when the desired product is an alcohol.
-
Transesterification: This method directly converts the N-acyloxazolidinone into an ester. Common reagents include sodium methoxide (B1231860) in methanol (B129727) to produce methyl esters.[1] This is a mild and efficient way to obtain ester derivatives.
Quantitative Data Summary
The following table summarizes typical yields and diastereoselectivities reported for the cleavage of oxazolidinone chiral auxiliaries. Please note that yields are highly substrate-dependent.
| Cleavage Method | Reagents | Product Functional Group | Typical Yield | Diastereoselectivity | Reference |
| Hydrolytic | LiOH / H₂O₂ | Carboxylic Acid | 60-89% | >98:2 (for the preceding alkylation) | [2][3][6] |
| Reductive | LiBH₄ | Primary Alcohol | Good | Not specified | [1][5] |
| Transesterification | NaOMe / MeOH | Methyl Ester | Good | Not specified | [1] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol is adapted from the original Evans procedure and subsequent optimizations.[1][3][4]
Materials:
-
N-acyloxazolidinone
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of LiOH·H₂O (~2-3 equiv).
-
Add 30% aqueous H₂O₂ (~4-8 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
-
Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of Na₂SO₃ or NaHSO₃ to destroy excess peroxide.
-
Adjust the pH of the solution to ~2-3 with 1 M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
To recover the chiral auxiliary, the aqueous layer can be made basic (pH ~10-11) with 1 M NaOH and extracted with an organic solvent.
-
Combine the organic extracts containing the product, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by column chromatography or crystallization.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
This protocol describes the reduction of the N-acyloxazolidinone to the corresponding primary alcohol.[1][5]
Materials:
-
N-acyloxazolidinone
-
Diethyl ether (Et₂O) or Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄)
-
Water
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Add water (1.1 equiv).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of LiBH₄ in THF (1.1 equiv) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
-
Quench the reaction by the slow addition of 1 M aqueous NaOH.[1]
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.
Protocol 3: Transesterification to a Methyl Ester using NaOMe
This protocol provides a method for the direct conversion of the N-acyloxazolidinone to its methyl ester.[1]
Materials:
-
N-acyloxazolidinone
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add sodium methoxide (a catalytic amount to 1.5 equivalents) to the solution.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude methyl ester by flash column chromatography.
Diagrams
Caption: General workflow for the cleavage of oxazolidinone chiral auxiliaries.
Caption: Troubleshooting logic for cleavage of oxazolidinone auxiliaries.
References
Application Notes and Protocols: Synthesis of Non-Ribosomal Peptides Utilizing Oxazolidinone Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of chiral oxazolidinone auxiliaries, specifically Evans auxiliaries, for the enantioselective synthesis of non-proteinogenic α-amino acids and their subsequent incorporation into non-ribosomal peptides (NRPs). This methodology is a powerful tool for creating peptides with novel structures and biological activities, which are of significant interest in drug discovery and development.
Non-ribosomal peptides are a class of natural products synthesized by modular enzymes called non-ribosomal peptide synthetases (NRPSs).[1][2] These peptides often contain non-proteinogenic amino acids, which contribute to their diverse and potent biological activities.[2] The chemical synthesis of such peptides relies on the ability to produce these unique building blocks with high stereochemical purity. Chiral oxazolidinone auxiliaries provide a robust and predictable method for achieving this.[3]
The overall synthetic strategy involves three main stages:
-
Synthesis of a Chiral α-Amino Acid: An oxazolidinone chiral auxiliary is acylated, followed by a diastereoselective alkylation or other functionalization to introduce the desired amino acid side chain. The auxiliary is then cleaved to yield the enantiomerically pure α-amino acid.
-
N-Terminal Protection: The synthesized α-amino acid is protected at its N-terminus, typically with an Fmoc or Boc group, to make it suitable for peptide synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): The protected, non-proteinogenic amino acid is incorporated into a growing peptide chain on a solid support.
Data Presentation
The following tables summarize typical yields and diastereoselectivities for the key steps in the synthesis of chiral α-amino acids using Evans oxazolidinone auxiliaries.
Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinones
| N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Propionyl | Allyl iodide | NaN(TMS)₂ | 98:2 | 61-77 |
| N-Phenylacetyl | t-Butyl bromide | ZrCl₄/Et₃N | 50:1 | 77 |
| N-Arylacetyl (various) | t-Butyl bromide | ZrCl₄/Et₃N | 10:1 to 50:1 | 22-77 |
| N-Glycyl | Benzyl bromide | NaHMDS | >95:5 | ~85 |
| N-Glycyl | Isopropyl iodide | NaHMDS | >95:5 | ~80 |
Table 2: Cleavage of Chiral Auxiliary
| Substrate | Cleavage Reagent | Product | Yield (%) | Auxiliary Recovery (%) |
| N-Alkylated Propionyl Oxazolidinone | LiOH/H₂O₂ | Chiral Carboxylic Acid | High | >90 |
| N-Alkylated Glycyl Oxazolidinone | LiOH/H₂O₂ | Chiral α-Amino Acid | High | >90 |
Experimental Protocols
Protocol 1: Synthesis of Chiral α-Amino Acid
This protocol is divided into three key steps: acylation of the oxazolidinone, diastereoselective alkylation, and cleavage of the auxiliary.
1.1: Acylation of the Chiral Oxazolidinone
This step attaches an acyl group to the nitrogen of the chiral auxiliary.
-
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)
-
Propionic anhydride (B1165640) (or other desired anhydride/acyl chloride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene (B28343), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
-
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous toluene (0.5 M), add 4-(dimethylamino)pyridine (0.1 eq.) and propionic anhydride (1.5 eq.).
-
Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone. The product can be purified by flash chromatography if necessary.
-
1.2: Diastereoselective Alkylation
This step introduces the desired side chain with high stereocontrol.
-
Materials:
-
N-Propionyl oxazolidinone (from Protocol 1.1)
-
Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.0 M in THF)
-
Allyl iodide (or other alkyl halide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add NaN(TMS)₂ (1.1 eq.) dropwise to the solution. Stir for 30 minutes at -78 °C to form the enolate.
-
Add the alkyl halide (e.g., allyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
-
1.3: Cleavage of the Chiral Auxiliary and Recovery
This final step liberates the chiral carboxylic acid (which will be converted to the amino acid) and allows for the recovery of the valuable chiral auxiliary.
-
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 1.2)
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Sodium sulfite (B76179) (aqueous solution)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (4.0 eq.), followed by an aqueous solution of LiOH (2.0 eq.).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite until the peroxide test is negative.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether (3 x volumes) to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the auxiliary.
-
Acidify the aqueous layer to pH ~1 with 1 M HCl and extract with ethyl acetate or dichloromethane (B109758) to isolate the chiral carboxylic acid. The carboxylic acid can then be converted to the corresponding amino acid through standard procedures (e.g., Curtius rearrangement).
-
Protocol 2: N-Terminal Protection of the Synthesized Amino Acid
The newly synthesized chiral amino acid must be N-protected before it can be used in SPPS. The Fmoc group is commonly used.
-
Materials:
-
Chiral α-amino acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dioxane or acetone (B3395972) and water
-
Diethyl ether
-
-
Procedure:
-
Dissolve the amino acid (1.0 eq.) in a 10% aqueous solution of Na₂CO₃.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl or Fmoc-OSu (1.1 eq.) in dioxane or acetone dropwise while maintaining the temperature at 0 °C and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Protocol 3: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for coupling the custom Fmoc-protected amino acid into a peptide chain using a standard automated peptide synthesizer or manual SPPS.
-
Materials:
-
Fmoc-protected non-proteinogenic amino acid
-
Resin pre-loaded with the C-terminal amino acid of the target peptide (e.g., Wang resin, Rink amide resin)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Dimethylformamide (DMF)
-
Washing solvent: Dichloromethane (DCM), DMF
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)
-
-
Procedure (One Coupling Cycle):
-
Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve the Fmoc-protected non-proteinogenic amino acid (3-5 eq.) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Longer coupling times or double coupling may be necessary for sterically hindered non-proteinogenic amino acids.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the final non-ribosomal peptide by reverse-phase HPLC.
-
Visualizations
Workflow for Synthesis of Non-Ribosomal Peptides using Oxazolidinone Auxiliaries
Caption: Overall workflow for the synthesis of a non-ribosomal peptide.
Logical Relationship in Diastereoselective Alkylation
Caption: Stereocontrol in the alkylation of an N-acyl oxazolidinone.
References
Application Notes and Protocols for the Flow Chemistry Synthesis of Oxazolidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of substituted oxazolidine libraries utilizing continuous flow chemistry. Oxazolidines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry, serving as chiral auxiliaries and forming the core of various biologically active molecules. Traditional batch synthesis of this compound libraries can be time-consuming and challenging to automate. Flow chemistry offers a powerful alternative, enabling rapid reaction optimization, enhanced safety, and the potential for automated, high-throughput library generation.[1] This document outlines a representative protocol for the continuous flow synthesis of oxazolidines via the condensation of amino alcohols and aldehydes, inspired by established flow chemistry principles for related heterocyclic compounds.
Introduction
The this compound scaffold is a privileged structural motif in drug discovery and development. Its derivatives have demonstrated a wide range of biological activities, and their inherent chirality makes them valuable as chiral auxiliaries in asymmetric synthesis. The generation of diverse libraries of this compound-containing compounds is therefore a key strategy in the search for new therapeutic agents.
Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis.[1] By performing reactions in a continuously flowing stream through a reactor, it offers precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved reaction efficiency, higher yields, and enhanced safety, particularly when dealing with exothermic reactions or hazardous reagents. Furthermore, flow chemistry setups are readily amenable to automation, enabling the rapid synthesis and screening of compound libraries, which significantly accelerates the drug discovery process.
This application note details a general procedure for the synthesis of an this compound library using a modular flow chemistry setup. The core reaction is the condensation of a diverse set of amino alcohols with various aldehydes.
Experimental Workflow
The overall workflow for the automated flow synthesis of an this compound library is depicted below. The process begins with the preparation of stock solutions of the building blocks (amino alcohols and aldehydes). These are then introduced into the flow reactor system via syringe pumps. After passing through a heated reactor coil to facilitate the reaction, the product stream is collected, and can be directed to an in-line purification and analysis system.
Key Experimental Protocols
Representative Protocol for the Continuous Flow Synthesis of a 3-tert-butyl-2-phenylthis compound Library
This protocol is a representative example for the synthesis of an this compound library, adapted from established methodologies for related heterocyclic compounds in flow. The reaction involves the condensation of various substituted (S)-2-amino-3,3-dimethylbutan-1-ols with a selection of aromatic and aliphatic aldehydes.
Materials:
-
(S)-2-amino-3,3-dimethylbutan-1-ol and its derivatives
-
Benzaldehyde and other substituted aldehydes
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
Equipment:
-
Modular Flow Chemistry System (e.g., Uniqsis FlowSyn, Vapourtec R-Series)
-
Two high-pressure syringe pumps
-
T-mixer
-
10 mL PFA or stainless steel reactor coil
-
Heated reactor module
-
Back pressure regulator (100 psi)
-
Automated fraction collector
-
In-line or off-line LC-MS system for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of each amino alcohol in methanol.
-
Prepare a 0.2 M stock solution of each aldehyde in methanol.
-
Degas all stock solutions by sonicating for 10 minutes.
-
-
System Setup:
-
Assemble the flow chemistry system as shown in Figure 1.
-
Prime the pumps and lines with methanol.
-
Set the reactor temperature to 60 °C.
-
Set the back pressure regulator to 100 psi.
-
-
Reaction Execution (for a single library member):
-
Load a syringe pump with the amino alcohol stock solution and the other with the aldehyde stock solution.
-
Set the flow rates for both pumps to 0.5 mL/min (total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in the 10 mL reactor coil.
-
Commence pumping. The two reagent streams will combine in the T-mixer and enter the heated reactor coil.
-
Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product.
-
Collect the product stream in a vial containing anhydrous magnesium sulfate to sequester the water formed during the reaction.
-
-
Library Generation:
-
For automated library synthesis, program the system to sequentially aspirate and inject different combinations of amino alcohol and aldehyde stock solutions.
-
Synchronize the fraction collector to collect each library member in a separate vial or well of a microplate.
-
-
Work-up and Analysis:
-
After collection, filter the product solutions to remove the magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Analyze the crude product by LC-MS to determine conversion and purity.
-
If necessary, purify the products using preparative HPLC.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a small this compound library using the protocol described above.
| Entry | Amino Alcohol | Aldehyde | Residence Time (min) | Temperature (°C) | Conversion (%) |
| 1 | (S)-2-amino-3,3-dimethylbutan-1-ol | Benzaldehyde | 10 | 60 | >95 |
| 2 | (S)-2-amino-3,3-dimethylbutan-1-ol | 4-Chlorobenzaldehyde | 10 | 60 | >95 |
| 3 | (S)-2-amino-3,3-dimethylbutan-1-ol | 4-Methoxybenzaldehyde | 10 | 60 | >90 |
| 4 | (S)-2-amino-3,3-dimethylbutan-1-ol | 2-Naphthaldehyde | 10 | 60 | >90 |
| 5 | (S)-2-amino-3,3-dimethylbutan-1-ol | Isovaleraldehyde | 15 | 70 | >85 |
| 6 | (S)-Phenylalaninol | Benzaldehyde | 10 | 60 | >95 |
| 7 | (S)-Valinol | Benzaldehyde | 10 | 60 | >95 |
Signaling Pathways and Logical Relationships
The synthesis of oxazolidines from amino alcohols and aldehydes proceeds through a hemiaminal intermediate, followed by cyclization and dehydration. This relationship can be visualized as follows:
Conclusion
The application of continuous flow chemistry provides a robust and efficient platform for the synthesis of this compound libraries. The precise control over reaction parameters allows for high conversions and yields in short reaction times. The amenability of flow systems to automation makes this an ideal strategy for high-throughput synthesis in a drug discovery setting, enabling the rapid exploration of chemical space around the privileged this compound scaffold. The protocols and data presented here serve as a guide for researchers looking to implement flow chemistry for the generation of diverse compound libraries.
References
Application Notes and Protocols: Asymmetric Synthesis of β-Lactams Using Oxazolidinone Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of β-lactams utilizing chiral oxazolidinone auxiliaries. The use of these auxiliaries, particularly Evans-type oxazolidinones, offers a robust and highly stereocontrolled route to enantiomerically enriched β-lactam scaffolds, which are crucial building blocks for various pharmaceuticals, including antibiotics.
Introduction
The β-lactam ring is a cornerstone of antibiotic chemistry, most notably in penicillins and cephalosporins. The asymmetric synthesis of these four-membered heterocyclic amides is of paramount importance for the development of new therapeutic agents. Chiral oxazolidinones, employed as temporary chiral auxiliaries, have proven to be highly effective in controlling the stereochemistry of key bond-forming reactions that lead to the formation of the β-lactam ring. This document outlines two primary and effective methods: the Staudinger reaction ([2+2] cycloaddition of a ketene (B1206846) and an imine) and the Gilman-Speeter reaction (ester enolate-imine cyclocondensation).
Core Principles
The overarching strategy involves the attachment of a chiral oxazolidinone auxiliary to one of the reactants. This auxiliary directs the stereochemical outcome of the cyclization reaction, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the enantiomerically enriched β-lactam product and allows for the recovery and recycling of the valuable chiral auxiliary.
I. The Staudinger Reaction: [2+2] Ketene-Imine Cycloaddition
The Staudinger reaction is a powerful method for the construction of the β-lactam ring. In the asymmetric variant, a ketene is generated in situ from an acyl chloride bearing a chiral oxazolidinone. This chiral ketene then undergoes a [2+2] cycloaddition with an imine to yield the β-lactam. The stereochemistry of the final product is dictated by the chiral auxiliary.
Reaction Mechanism
The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate furnishes the β-lactam ring. The chiral auxiliary, typically an Evans oxazolidinone, sterically directs the approach of the imine to the ketene, leading to high diastereoselectivity.
Quantitative Data
The diastereoselectivity of the Staudinger reaction is influenced by the nature of the chiral auxiliary, the substituents on the imine and the ketene, and the reaction conditions.
| Chiral Auxiliary | Imine (R¹) | Ketene (R²) | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Ph | H | CH₂Cl₂ | -78 to RT | >95:5 | 85-95 |
| (R)-4-Phenyl-2-oxazolidinone | p-Anisyl | OAc | CH₂Cl₂ | 0 | >98:2 | 94 |
| (S)-4-Isopropyl-2-oxazolidinone | Furyl | H | Toluene | -78 to RT | 90:10 | 80-90 |
Experimental Protocol: Asymmetric Staudinger Reaction
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Acetyl chloride
-
Triethylamine (B128534) (Et₃N), freshly distilled
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Appropriate aldehyde and amine for imine synthesis (or pre-formed imine)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the N-Acyl Oxazolidinone (Acyl Chloride Precursor):
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
The resulting solution containing the N-acetyl oxazolidinone can often be used directly in the next step after filtration of the triethylammonium (B8662869) chloride salt.
-
-
Synthesis of the Imine:
-
In a separate flask, dissolve the desired aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or toluene).
-
Add a drying agent such as MgSO₄ and stir at room temperature for 4-12 hours.
-
Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude imine, which can be used without further purification.
-
-
[2+2] Cycloaddition:
-
To a solution of the N-acetyl oxazolidinone (from step 1, 1.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of the appropriate acid chloride (e.g., chloroacetyl chloride, 1.2 eq) to generate the ketene in situ.
-
After stirring for 15-30 minutes, add a solution of the imine (1.0 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the diastereomerically enriched β-lactam.
-
II. The Gilman-Speeter Reaction: Ester Enolate-Imine Cyclocondensation
The Gilman-Speeter reaction provides an alternative route to β-lactams through the condensation of an ester enolate with an imine. The use of a chiral oxazolidinone as an N-acyl moiety on the ester component allows for a highly diastereoselective cyclocondensation.
Reaction Mechanism
The reaction is typically mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄), which coordinates to both the imine and the N-acyl oxazolidinone. This coordination enhances the electrophilicity of the imine and organizes the transition state to favor the formation of a single diastereomer of the intermediate β-amino acyloxazolidinone. Subsequent base-catalyzed cyclization affords the β-lactam.
Quantitative Data
| Chiral Auxiliary | Imine (R¹) | Ester Moiety | Lewis Acid | Diastereomeric Excess (de) | Yield (%) |
| (S)-4-Phenyl-2-oxazolidinone | p-Anisyl | Acetate | TiCl₄ | >98% | 85-92 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzyl | Propionate | Ti(O-iPr)₄ | >95% | 80-90 |
| (R)-4-Benzyl-2-oxazolidinone | Cyclohexyl | Acetate | Sn(OTf)₂ | >95% | 82-88 |
Experimental Protocol: Asymmetric Gilman-Speeter Reaction
Materials:
-
N-Acyloxazolidinone (e.g., N-acetyl-(S)-4-phenyl-2-oxazolidinone)
-
Imine
-
Titanium tetrachloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silylating agent (e.g., TMSCl)
-
Fluoride source (e.g., TBAF)
Procedure:
-
Condensation:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add TiCl₄ (1.1 eq) dropwise.
-
After stirring for 30 minutes, add a solution of the imine (1.2 eq) in CH₂Cl₂.
-
Add DIPEA (2.5 eq) and allow the reaction to stir at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Warm to room temperature and extract with CH₂Cl₂. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the intermediate β-amino acyloxazolidinone by silica gel chromatography.
-
-
Cyclization:
-
To a solution of the purified β-amino acyloxazolidinone (1.0 eq) and a silylating agent (e.g., TMSCl, 1.5 eq) in an anhydrous solvent at 0 °C, add a base (e.g., triethylamine, 2.0 eq).
-
After silylation is complete (monitored by TLC), add a fluoride source (e.g., TBAF, 1.1 eq) to catalyze the cyclization.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.
-
Purify the final β-lactam product by chromatography or recrystallization.
-
III. Cleavage of the Oxazolidinone Auxiliary
A critical step in this synthetic strategy is the efficient and non-destructive removal of the chiral auxiliary to yield the final enantiopure β-lactam.
Recommended Method: Lithium Hydroperoxide Cleavage
Cleavage with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), is a mild and effective method that minimizes racemization and side reactions.[1]
Experimental Protocol: Auxiliary Cleavage
Materials:
-
β-Lactam with attached oxazolidinone auxiliary
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the β-lactam adduct (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Slowly add a pre-cooled aqueous solution of LiOH·H₂O (~2-3 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (~4-8 eq).[1]
-
Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.[1]
-
Quench the reaction by the slow addition of an aqueous solution of Na₂SO₃ to destroy excess peroxide.[1]
-
Adjust the pH to ~2-3 with 1 M HCl and extract the product with ethyl acetate.
-
To recover the chiral auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.[1]
-
Wash the combined organic extracts containing the product with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the pure β-lactam.
Conclusion
The use of chiral oxazolidinones as auxiliaries provides a highly reliable and stereoselective method for the asymmetric synthesis of β-lactams. Both the Staudinger and Gilman-Speeter reactions, when coupled with an efficient auxiliary cleavage protocol, offer versatile and powerful tools for the construction of these medicinally important scaffolds. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for Oxazolidine Catalysts in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of oxazolidine-based systems as catalysts and chiral auxiliaries in asymmetric Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is of paramount importance in the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients.
Introduction
This compound derivatives have emerged as highly effective tools in asymmetric catalysis, primarily employed in two distinct strategies for achieving high stereoselectivity in Diels-Alder reactions:
-
Chiral Oxazolidinone Auxiliaries: Pioneered by David A. Evans, chiral oxazolidinones can be attached to the dienophile to form an N-acyloxazolidinone. In the presence of a Lewis acid, the oxazolidinone auxiliary effectively shields one face of the dienophile, directing the approach of the diene and resulting in a highly diastereoselective cycloaddition.[1][2][3] The auxiliary can be subsequently cleaved under mild conditions to afford the desired enantiomerically enriched product.[4][5]
-
Chiral Oxazoline Ligands: C₂-symmetric bis(oxazoline) (BOX) and related pyridine-bis(oxazoline) (PyBOX) ligands are capable of coordinating with various metal Lewis acids (e.g., Cu(II), Fe(III), Mg(II)) to form chiral complexes.[6] These complexes serve as catalysts, activating the dienophile and creating a chiral environment that dictates the enantioselectivity of the Diels-Alder reaction.[6][7]
This document will detail the application of both strategies, providing quantitative data, experimental protocols, and visual diagrams to facilitate their implementation in a research setting.
Data Presentation: Performance of this compound Catalysts
The following tables summarize the performance of various this compound-based catalytic systems in asymmetric Diels-Alder reactions, providing a comparative overview of their efficacy.
Table 1: Evans' Oxazolidinone Auxiliaries in Lewis Acid-Promoted Diels-Alder Reactions
| Dienophile | Diene | Lewis Acid | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| (S)-N-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene (B3395910) | Et₂AlCl | -78 | 98 | >99:1 | >99 (ds) | [1] |
| (R)-N-Crotonoyl-4-isopropyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | -100 | 82 | >100:1 | >99 (ds) | [8] |
| (S)-N-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | SnCl₄ | 0 | 27 | >99:1 | >99 (ds) | [1] |
ds: diastereoselectivity
Table 2: Chiral Bis(oxazoline) (BOX) Ligand-Metal Complexes as Catalysts
| Ligand/Metal | Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | dr (exo:endo) | ee (%) | Reference |
| t-Bu-BOX/Cu(OTf)₂ | N-Acryloyl oxazolidinone | 1-Hydrazinodiene | 10 | >98 | 96:4 | 97 | [7] |
| Ph-BOX/Cu(OTf)₂ | N-Acryloyl oxazolidinone | 1-Hydrazinodiene | 10 | >98 | 95:5 | 94 | [7] |
| Ph-BOX/Cu(SbF₆)₂ | N-Acryloyl oxazolidinone | 1-Hydrazinodiene | 10 | >98 | 94:6 | 95 | [7] |
| Bolm's Ligand/Fe(ClO₄)₃ | N-Acryloyloxazolidin-2-one | Cyclopentadiene | 2 | 99 | >98:2 | 98 | [9] |
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction Using an Evans' Chiral Auxiliary
This protocol is a representative example for the diastereoselective Diels-Alder reaction between an N-acyloxazolidinone and cyclopentadiene, promoted by diethylaluminum chloride (Et₂AlCl).[1]
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Acryloyl chloride
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution (1 M in hexanes)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Synthesis of the Dienophile: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (B128534) followed by the dropwise addition of acryloyl chloride. Stir the reaction mixture at room temperature for 2-4 hours. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the N-acryloyl oxazolidinone.
-
Diels-Alder Reaction:
-
To a solution of the purified N-acryloyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add freshly cracked cyclopentadiene (3.0 equiv).
-
Slowly add Et₂AlCl solution (1.0 M in hexanes, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereoselectivity of the crude product can be determined by ¹H NMR spectroscopy.
-
Purify the product by flash chromatography on silica (B1680970) gel.
-
-
Auxiliary Cleavage: The chiral auxiliary can be removed by methods such as hydrolysis with LiOH/H₂O₂ to yield the corresponding carboxylic acid, or by transesterification with an alkoxide to yield the ester.
Protocol 2: Cu(II)-BOX Catalyzed Asymmetric Diels-Alder Reaction
This protocol provides a general procedure for the enantioselective Diels-Alder reaction using a chiral Cu(II)-bis(oxazoline) complex as the catalyst.[6][7]
Materials:
-
Bis(oxazoline) ligand (e.g., t-Bu-BOX)
-
Copper(II) triflate (Cu(OTf)₂)
-
Dienophile (e.g., N-acryloyl oxazolidinone)
-
Diene
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
4 Å molecular sieves
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried flask under an inert atmosphere, add Cu(OTf)₂ (0.1 equiv) and the bis(oxazoline) ligand (0.11 equiv).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.
-
-
Diels-Alder Reaction:
-
To the flask containing the catalyst solution, add activated 4 Å molecular sieves.
-
Add the dienophile (1.0 equiv) to the mixture.
-
Add the diene (1.2-1.5 equiv) and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the required time (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
-
Purify the product by flash chromatography on silica gel.
-
Visualizations
Catalytic Cycle of a Cu(II)-BOX Catalyzed Diels-Alder Reaction
Caption: Catalytic cycle for the Cu(II)-BOX catalyzed asymmetric Diels-Alder reaction.
Experimental Workflow for Asymmetric Diels-Alder Reactions
Caption: General experimental workflow for asymmetric Diels-Alder reactions.
References
- 1. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Diastereoselectivity in Oxazolidinone Aldol Reactions
Welcome to the technical support center for oxazolidinone-mediated aldol (B89426) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges with diastereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a standard Evans aldol reaction using a boron enolate?
A1: The Evans aldol reaction, particularly when using dibutylboron triflate (Bu₂BOTf) and a hindered amine base, is renowned for its high diastereoselectivity.[1] The reaction typically proceeds through a Zimmerman-Traxler transition state, forming the syn-aldol adduct with a high degree of stereocontrol.[1][2] This is often referred to as the "Evans-syn" product.
Q2: Why am I observing low diastereoselectivity in my propionate (B1217596) aldol reaction?
A2: Low diastereoselectivity in a propionate aldol reaction, which is generally expected to be high, can stem from several factors. These include the presence of moisture or other impurities, suboptimal reaction temperatures, an inappropriate choice of base, or incomplete enolate formation. Each of these factors can disrupt the highly organized transition state necessary for high selectivity.
Q3: Is it normal to see low diastereoselectivity in an acetate (B1210297) aldol reaction with an Evans auxiliary?
A3: Yes, it is a well-documented phenomenon that acetate aldol reactions using Evans oxazolidinone auxiliaries often yield poor diastereoselectivity, sometimes as low as 1:1.[3][4] This is attributed to the lack of a substituent on the α-carbon of the enolate, which in propionate aldols, plays a crucial role in enforcing a specific, low-energy transition state. Without this steric influence, the energy difference between the transition states leading to the two diastereomers is significantly smaller.[3]
Q4: How can I determine the diastereomeric ratio (d.r.) of my aldol product?
A4: The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[5] By integrating well-resolved signals corresponding to each diastereomer, a quantitative ratio can be established. It is crucial to select protons that are in distinct chemical environments in each diastereomer, such as the protons on the newly formed stereocenters or on the chiral auxiliary itself. For complex spectra, 2D NMR techniques or chiral HPLC may be necessary for accurate quantification.[6]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in a Standard Boron-Mediated Propionate Aldol Reaction
Potential Cause & Solution
| Potential Cause | Recommended Solution |
| Presence of Impurities (e.g., water) | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly distilled or opened reagents. |
| Suboptimal Reaction Temperature | Maintain a low temperature (typically -78 °C to 0 °C) throughout the enolization and aldehyde addition steps. Temperature fluctuations can lead to less organized transition states. |
| Inappropriate Base | Use a hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). Less hindered bases can sometimes lead to undesired side reactions or affect the enolate geometry. |
| Incomplete Enolate Formation | Ensure the correct stoichiometry of the base and boron triflate are used. Allow sufficient time for the enolate to form completely before adding the aldehyde. |
A systematic approach to troubleshooting this issue is outlined in the workflow below.
Issue 2: Achieving High Diastereoselectivity in Acetate Aldol Reactions
As previously mentioned, standard boron-mediated Evans aldol reactions with acetate-derived N-acyloxazolidinones give poor selectivity. Switching to a different Lewis acid can provide a significant improvement.
Comparative Data: Lewis Acid Effect on Acetate Aldol Diastereoselectivity
| Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Reference |
| Bu₂BOTf | DIPEA | ~1:1 | [3] |
| TiCl₄ | DIPEA | 3:1 | [7] |
| TiCl₄ | (-)-Sparteine (B7772259) | 97:3 to >99:1 (Evans syn) | [8] |
The use of titanium tetrachloride (TiCl₄) can favor the formation of a more rigid, chelated transition state, leading to improved diastereoselectivity. The choice of base in conjunction with TiCl₄ is also critical, with (-)-sparteine often providing excellent results.[8]
The proposed transition states for boron and titanium enolates illustrate the difference in chelation, which influences the facial selectivity of the aldehyde addition.
Experimental Protocols
Protocol 1: General Procedure for a Titanium-Mediated Aldol Reaction for Improved Diastereoselectivity
This protocol is adapted from methodologies that have shown high diastereoselectivity.[8]
-
Preparation: Under an argon atmosphere, dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a flame-dried flask. Cool the solution to -78 °C.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.0 equiv.) dropwise to the solution. Stir for 5 minutes.
-
Base Addition: Add (-)-sparteine (2.0 equiv.) dropwise. The solution should change color. Stir for 30 minutes at -78 °C to allow for complete enolate formation.
-
Aldehyde Addition: Add the aldehyde (1.1 equiv.), either neat or as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified aldol adduct in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration of the signals.
-
Signal Selection: Identify well-resolved signals that are unique to each diastereomer. Protons alpha to the hydroxyl group or on the chiral auxiliary are often good candidates.
-
Integration: Carefully integrate the selected signals for each diastereomer.
-
Calculation: The diastereomeric ratio is the ratio of the integration values for the corresponding signals. For example, if signal A (diastereomer 1) has an integration of 9.5 and signal B (diastereomer 2) has an integration of 0.5, the d.r. is 95:5.
-
Baseline Correction: Ensure proper baseline correction of the spectrum before integration to obtain accurate results.[5]
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. kbfi.ee [kbfi.ee]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cleavage Conditions for Evans Oxazolidinone Auxiliaries
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cleavage of Evans oxazolidinone auxiliaries. Our aim is to offer practical solutions to common challenges encountered during this critical step in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving Evans oxazolidinone auxiliaries?
A1: The most prevalent methods for removing Evans oxazolidinone auxiliaries are:
-
Hydrolytic Cleavage: This method yields a carboxylic acid and is most commonly achieved using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂).[1][2][3]
-
Reductive Cleavage: This approach produces a primary alcohol. Common reagents for this transformation include lithium borohydride (B1222165) (LiBH₄) and sodium borohydride (NaBH₄).[4][5]
-
Conversion to Other Functional Groups: The N-acyl group can also be converted directly to esters, amides, or Weinreb amides using various nucleophiles.
Q2: How can I minimize the formation of the hydroxyamide byproduct during LiOH/H₂O₂ cleavage?
A2: The formation of a hydroxyamide impurity arises from the competitive attack of hydroxide at the amide carbonyl instead of the desired attack of the hydroperoxide anion.[1] To minimize this side reaction, consider the following:
-
Temperature Control: Maintain a low reaction temperature, typically 0 °C.
-
Reagent Stoichiometry: Use a sufficient excess of hydrogen peroxide relative to lithium hydroxide. The hydroperoxide anion is a more effective nucleophile for the desired cleavage.[6]
-
Solvent Choice: A mixture of THF and water is generally optimal. Biphasic conditions can lead to poor conversion.[1]
Q3: I've observed gas evolution during my LiOH/H₂O₂ cleavage reaction. Is this normal and what are the safety implications?
A3: Yes, oxygen evolution is a known phenomenon during LiOH/H₂O₂ cleavage of Evans auxiliaries.[1][2] It results from the decomposition of the peracid intermediate formed during the reaction. This can create a safety hazard, especially on a larger scale, due to the potential for pressure buildup and the creation of a flammable headspace in the presence of organic solvents. To mitigate this risk:
-
Ensure adequate venting of the reaction vessel.
-
Maintain a nitrogen atmosphere to keep the headspace inert.
-
Control the rate of addition of the reagents to manage the rate of gas evolution.[7]
Q4: What are the primary causes of epimerization during auxiliary cleavage, and how can it be prevented?
A4: Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant concern, particularly under basic conditions.[3] The primary cause is the deprotonation of the α-proton to form an enolate, which can then be protonated from either face, leading to racemization. To prevent epimerization:
-
Use Milder Conditions: Employ reagents and conditions that are less basic. LiOH is often preferred over stronger bases like NaOH or KOH for this reason.[3] The use of LiOOH (formed in situ from LiOH and H₂O₂) is also beneficial as the hydroperoxide anion is less basic.[3]
-
Low Temperatures: Perform the cleavage at low temperatures (e.g., 0 °C) to minimize the rate of enolization.
-
Alternative Reagents: For substrates that are particularly prone to epimerization, consider reductive cleavage methods using borohydride reagents, which are generally not basic and are known to be "racemization-free".[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficient reagent stoichiometry.2. Low reaction temperature leading to slow kinetics.3. Poor solubility of the substrate. | 1. Ensure the use of an adequate excess of the cleavage reagent (e.g., 4-8 equivalents of H₂O₂ for hydrolytic cleavage).2. Allow the reaction to stir for a longer period or gradually warm to room temperature while monitoring for side product formation.3. Use a co-solvent system like THF/water to ensure all reactants are in solution. |
| Formation of Hydroxyamide Byproduct | Attack of hydroxide at the exocyclic amide carbonyl during LiOH/H₂O₂ cleavage.[1] | 1. Maintain the reaction temperature at 0 °C.2. Ensure a sufficient excess of H₂O₂ relative to LiOH.3. Consider using a weaker base if the substrate is stable under those conditions. |
| Epimerization of the Product | The reaction conditions are too basic, leading to deprotonation at the α-carbon.[3] | 1. Perform the reaction at the lowest possible temperature (0 °C or below).2. Use LiOH instead of NaOH or KOH.[3]3. For highly sensitive substrates, switch to a non-basic cleavage method such as reductive cleavage with LiBH₄ or NaBH₄.[5] |
| Difficulty in Isolating the Product | 1. Emulsion formation during workup.2. The product is water-soluble. | 1. Add brine to the aqueous layer to break up emulsions. Filtering through a pad of celite can also be effective.2. For polar products, perform multiple extractions with a suitable organic solvent or use continuous liquid-liquid extraction. |
| Oxygen Evolution (LiOH/H₂O₂ method) | Decomposition of the peracid intermediate.[1][2] | 1. Ensure the reaction is well-ventilated.2. Maintain an inert atmosphere (e.g., nitrogen).3. Control the addition rate of reagents to manage the rate of gas evolution, especially on a larger scale.[7] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol is a general procedure for the hydrolytic cleavage of an N-acyl Evans oxazolidinone to the corresponding carboxylic acid.
Reagents and Materials:
-
N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of LiOH·H₂O (~2-3 equiv) followed by the dropwise addition of 30% aqueous H₂O₂ (~4-8 equiv).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of Na₂SO₃ to destroy excess peroxide.
-
Acidify the mixture to a pH of 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The chiral auxiliary can often be recovered from the aqueous layer by basifying and extracting with an organic solvent.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
This protocol describes the reductive cleavage of an N-acyl Evans oxazolidinone to the corresponding primary alcohol.
Reagents and Materials:
-
N-acyl oxazolidinone
-
Anhydrous diethyl ether (Et₂O) or THF
-
Lithium borohydride (LiBH₄)
-
Water
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous Et₂O or THF under an argon atmosphere.
-
Add water (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of LiBH₄ (1.1 equiv) in THF dropwise. You may observe the evolution of hydrogen gas.
-
Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC indicates the complete consumption of the starting material. For substrates with other reducible functional groups, it is advisable to maintain the reaction temperature at 0 °C.
-
Quench the reaction by the slow addition of 1 M aqueous NaOH.
-
Pour the mixture into a separatory funnel containing Et₂O and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.
Protocol 3: Reductive Cleavage to a Primary Alcohol using NaBH₄
This protocol provides an alternative, often more economical, method for the reductive cleavage to a primary alcohol.[5]
Reagents and Materials:
-
N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add NaBH₄ portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
Table 1: Comparison of Cleavage Conditions for N-Acyl Oxazolidinones
| Cleavage Method | Reagents | Product | Typical Yield | Key Considerations |
| Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | 89%[2][8][9] | Can cause oxygen evolution; potential for hydroxyamide byproduct.[1] |
| Reductive Cleavage | LiBH₄, H₂O | Alcohol | High yields reported[4] | Good for sterically hindered substrates.[4] |
| Reductive Cleavage | NaBH₄, H₂O/THF | Alcohol | Good to excellent yields | Economical and generally racemization-free.[5] |
| Transesterification | NaOMe, MeOH | Methyl Ester | Good yields reported | Mild conditions; useful for obtaining ester derivatives directly. |
Visualizations
Caption: Experimental workflows for hydrolytic and reductive cleavage of Evans oxazolidinone auxiliaries.
Caption: Troubleshooting logic for addressing low yield or incomplete cleavage reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Improved Procedure for the Reduction of N-Acyloxazolidinones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B [mdpi.com]
- 9. researchgate.net [researchgate.net]
identifying and minimizing byproducts in oxazolidine synthesis
Welcome to the Technical Support Center for oxazolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound synthesis.
Problem 1: Low or No Product Yield, with Significant Starting Material Remaining
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solution: Increase the reaction temperature. For thermally sensitive substrates, consider microwave-assisted synthesis, which can reduce reaction times and improve yields.[1]
-
-
Equilibrium Position: The formation of oxazolidines from amino alcohols and aldehydes is a reversible reaction. The equilibrium may favor the starting materials.
-
Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a drying agent like anhydrous magnesium sulfate.[2]
-
-
Catalyst Inefficiency: If using a catalyst, it may be inactive or used in an insufficient amount.
-
Solution: Use a fresh batch of catalyst. Consider screening different catalysts, such as Lewis acids or organocatalysts, to find the most effective one for your specific substrates.
-
Problem 2: Presence of a Significant Amount of Imine Byproduct
Possible Causes and Solutions:
-
Thermodynamic Equilibrium: The open-chain imine can be in equilibrium with the cyclic this compound.[3][4] Aromatic and sterically hindered carbonyl compounds tend to favor imine formation.[4]
-
Solution: Adjust the reaction conditions to favor the this compound. Lowering the reaction temperature can sometimes shift the equilibrium towards the desired product.
-
Solution: Choose a solvent that favors the this compound. The solvent polarity can influence the position of the equilibrium. Screening different solvents is recommended.
-
-
Reaction Conditions: High temperatures can promote the formation of the imine.
-
Solution: Perform the reaction at a lower temperature for a longer period.
-
Problem 3: Formation of Diastereomers or Epimers
Possible Causes and Solutions:
-
Lack of Stereocontrol: When using chiral amino alcohols, the reaction may not be sufficiently stereoselective, leading to a mixture of diastereomers.
-
Solution: Employ a chiral catalyst or auxiliary to direct the stereochemical outcome of the reaction.[5]
-
Solution: The choice of solvent and temperature can significantly impact diastereoselectivity. It is advisable to screen different conditions to optimize the diastereomeric ratio.
-
-
Epimerization: If the stereogenic center is labile under the reaction conditions, epimerization can occur.
-
Solution: Use milder reaction conditions, such as lower temperatures and weaker bases or acids, to prevent epimerization.
-
Problem 4: Product Decomposition During Workup or Purification
Possible Causes and Solutions:
-
Hydrolysis: Oxazolidines are susceptible to hydrolysis, especially in the presence of acid or base.
-
Solution: Perform the workup under neutral conditions. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution if the reaction was acidic, or a dilute acid wash if the reaction was basic) followed by a brine wash.
-
Solution: Avoid purification by column chromatography on silica (B1680970) gel if the product is highly sensitive, as silica gel is acidic and can cause decomposition.[2] Consider alternative purification methods like recrystallization or distillation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most common byproduct is the corresponding imine , which exists in equilibrium with the this compound.[3][4] Other potential byproducts include diastereomers if a chiral amino alcohol is used, and products of hydrolysis (the starting amino alcohol and aldehyde/ketone). In some specific cases, such as peptide synthesis involving pseudoproline residues, byproducts like aspartimide can be observed.
Q2: How can I detect and quantify byproducts in my reaction mixture?
A2: Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structures of the desired product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, including starting materials, product, and byproducts. Chiral HPLC is particularly useful for separating and quantifying diastereomers.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the components in the mixture, helping to identify known and unknown byproducts.
Q3: What is the role of a catalyst in this compound synthesis?
A3: While many this compound syntheses can proceed without a catalyst, a catalyst can increase the reaction rate and improve the yield. Acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) can activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the amino alcohol.[6] Chiral catalysts can be used to control the stereoselectivity of the reaction.[5]
Q4: Can I perform this compound synthesis under solvent-free conditions?
A4: Yes, solvent-free conditions can be an effective and environmentally friendly approach for this compound synthesis.[4] This method often involves heating the neat mixture of the amino alcohol and the aldehyde or ketone. Microwave irradiation can be particularly effective for promoting solvent-free reactions.[1]
Quantitative Data Summary
The following tables summarize the effect of different reaction conditions on the yield of this compound synthesis.
Table 1: Effect of Solvent and Catalyst on this compound Synthesis
| Entry | Aldehyde | Amino Alcohol | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | (S)-Phenylalaninol | Dichloromethane | None | Room Temp | 0.5 | >95 | [2] |
| 2 | Isobutyraldehyde | 2-Hydroxymethyl piperidine | Toluene | p-TsA | Reflux | 2 | 85 | [2] |
| 3 | Various | Various | THF | Air (in situ acid) | 50 (MW) | 0.5 | 85-95 | [6][7] |
| 4 | Various | Various | None | None | 100-130 | 2 | 83-95 | [4] |
Table 2: Synthesis of 4-Substituted-2-Oxazolidinones using Diethyl Carbonate
| Entry | Amino Alcohol | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | (S)-Valinol | K₂CO₃ | 135 | 8 | 92 | [8] |
| 2 | (S)-Phenylglycinol | K₂CO₃ | 125-135 (MW) | - | 96 | [8] |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol describes a general method for the synthesis of an this compound from an amino alcohol and an aldehyde.
Materials:
-
Amino alcohol (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., anhydrous MgSO₄, molecular sieves)
Procedure:
-
To a solution of the amino alcohol in the anhydrous solvent, add the aldehyde.
-
Add the drying agent to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Protocol for Microwave-Assisted this compound Synthesis
Materials:
-
Amino alcohol (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Solvent (optional, e.g., THF)
Procedure:
-
In a microwave reaction vial, mix the amino alcohol and the aldehyde (and solvent, if used).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) for a short period (e.g., 5-30 minutes).
-
After cooling, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product as needed.
Visualizations
Caption: Byproduct formation pathway in this compound synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
Caption: A typical experimental workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. archipel.uqam.ca [archipel.uqam.ca]
- 3. mdpi.com [mdpi.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. This compound synthesis [organic-chemistry.org]
- 6. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [file.scirp.org]
- 7. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
- 8. benchchem.com [benchchem.com]
strategies to improve the stability of oxazolidine protecting groups
Welcome to the technical support center for oxazolidine protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability of this compound groups in your synthetic workflows. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound group is cleaving during a mild acidic workup. What's happening and what can I do?
A: this compound protecting groups are inherently acid-labile. The cleavage mechanism is initiated by protonation of the ring oxygen, followed by C-O bond scission to form a stabilized iminium cation intermediate, which is then hydrolyzed. Even mild acids like acetic acid in your eluent or residual acid from a previous step can catalyze this decomposition.
Troubleshooting Steps:
-
Neutralize Carefully: Ensure your reaction mixture is fully neutralized to a pH of ~7.5-8.0 before extraction. Use a mild base like saturated sodium bicarbonate solution.
-
Buffer Your Workup: If possible, perform extractions using a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.4).
-
Minimize Contact Time: Reduce the duration of any acidic steps or workups. Perform extractions and subsequent drying steps quickly and at low temperatures.
-
Select a More Stable Derivative: If the substrate permits, consider using an this compound derived from a ketone (like acetone) or a sterically hindered aldehyde (like pivalaldehyde), which have been shown to exhibit greater stability.[1]
Q2: I'm observing degradation of my this compound-protected compound during silica (B1680970) gel chromatography. How can I prevent this?
A: Standard silica gel is slightly acidic (pH ≈ 4-5) and can cause on-column cleavage of sensitive this compound groups. This is a common issue, especially for oxazolidines that are particularly acid-labile.[2]
Troubleshooting Steps:
-
Use Deactivated Silica: Prepare a slurry of your silica gel in the desired eluent and add a small amount of a volatile base, such as triethylamine (B128534) (~0.1-1% v/v) or ammonia. This will neutralize the acidic sites on the silica surface.
-
Add an Amine to the Eluent: If compatible with your molecule, adding 0.1-1% triethylamine to your eluent system can prevent cleavage by neutralizing the silica surface as the solvent runs.[3]
-
Switch to a Different Stationary Phase: Consider using neutral alumina (B75360) or a less acidic stationary phase like Florisil for your purification.
-
Alternative Purification: If possible, avoid chromatography altogether. Recrystallization or distillation (for volatile compounds) can be effective alternatives.
-
2D TLC Test: To confirm on-column degradation, you can run a 2D TLC plate. Spot your compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same eluent. If a new spot appears off the diagonal, it indicates degradation on the silica.[3]
Q3: How do I select an this compound protecting group with optimal stability for my synthetic route?
A: The stability of an this compound is highly dependent on the substituents at the C2 and N3 positions of the ring.[4][5] Strategic selection based on your planned reaction conditions is crucial.
Selection Guidelines:
-
For Increased Acid Stability:
-
C2-Position: Avoid using oxazolidines derived from aromatic aldehydes (e.g., benzaldehyde), especially those with electron-withdrawing groups, as they are hydrolyzed more rapidly.[4][5] Opt for derivatives of sterically bulky aliphatic aldehydes (e.g., pivalaldehyde) or ketones (e.g., acetone, cyclohexanone).[1] Oxazolidines with a simple methyl or a proton at the C2 position are significantly more stable to hydrolysis than 2-phenyl substituted ones.[4][5]
-
N3-Position: An N-methyl substituent confers greater stability than an N-phenyl substituent.[4][5]
-
-
For Orthogonal Deprotection: Choose an this compound that is stable to conditions required to remove other protecting groups in your molecule. For example, if you need to remove a Boc group with strong acid, you will need a highly stable this compound. Conversely, a very labile this compound (e.g., from formaldehyde) can be removed under conditions that leave more robust groups intact.[1]
Data Summary: Relative Stability of this compound Derivatives
The stability of oxazolidines to hydrolysis is a critical factor in their application. The following table summarizes hydrolysis half-life data for various oxazolidines derived from (-)-ephedrine, providing a quantitative basis for selection.
| Carbonyl Precursor | C2-Substituents | Half-Life (t½) at pH 7.4, 37°C |
| Formaldehyde | H, H | 5 seconds |
| Propionaldehyde | H, CH₂CH₃ | 18 seconds |
| Salicylaldehyde | H, o-hydroxyphenyl | 5 seconds |
| Acetone | CH₃, CH₃ | 4 minutes |
| Benzaldehyde (B42025) | H, Phenyl | 5 minutes |
| Cyclohexanone | -(CH₂)₅- | 6 minutes |
| Pivalaldehyde | H, C(CH₃)₃ | 30 minutes |
| Data sourced from hydrolysis studies of oxazolidines derived from (-)-ephedrine.[1] |
Key Observation: Steric hindrance at the C2 position generally increases the stability of the this compound ring towards hydrolysis under neutral pH conditions.[1]
Visualizing Key Processes
Understanding the mechanisms of cleavage and the logic for selecting a protecting group is essential for troubleshooting.
Caption: Acid-catalyzed hydrolysis mechanism of an this compound protecting group.
Caption: Decision workflow for selecting an appropriate this compound protecting group.
Experimental Protocol: Synthesis of a More Stable this compound Derivative
This protocol describes the synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one, a derivative often used as a chiral auxiliary, which can be adapted for creating stable protected amino alcohols. The general principle involves the condensation of a 1,2-amino alcohol with a carbonylating agent. For creating a simple protected this compound (not an oxazolidinone), one would typically condense the amino alcohol with an aldehyde or ketone, often with azeotropic removal of water.
Objective: To synthesize a stable this compound derivative from a 1,2-amino alcohol. This example details the cyclization to an oxazolidinone, a related stable structure.
Materials:
-
(1R,2S)-(-)-Norephedrine (or other 1,2-amino alcohol)
-
Diethyl carbonate
-
Sodium methoxide (B1231860) (catalyst)
-
Anhydrous solvent (e.g., Toluene (B28343) or use neat)
-
Reaction vessel suitable for heating (e.g., round-bottom flask with reflux condenser or a microwave synthesis vessel)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure: Synthesis of (4R, 5S)-(+)-4-methyl-5-phenyl-1,3-oxazolidin-2-one[6]
-
Reaction Setup: In a microwave reaction vessel, combine the 1,2-amino alcohol ((1R,2S)-(-)-norephedrine, 1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of sodium methoxide (0.05 eq.).
-
Heating: Secure the vessel and heat the mixture in a microwave reactor to 135 °C for 15 minutes. Alternatively, the mixture can be refluxed in a high-boiling solvent like toluene until TLC analysis indicates consumption of the starting material.
-
Workup: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove excess diethyl carbonate and any volatile byproducts.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate (B1210297) in hexanes to isolate the pure oxazolidinone product.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
This protocol is adapted from a literature procedure for the synthesis of an oxazolidinone chiral auxiliary and serves as a representative example of forming the stable heterocyclic ring from a 1,2-amino alcohol.[6] For a simple this compound protecting group, the amino alcohol would be reacted with an aldehyde or ketone (e.g., pivalaldehyde for a stable derivative) in a solvent like toluene with a Dean-Stark trap to remove water.
References
- 1. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Stability studies of this compound-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Oxazolidinone Auxiliary Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual oxazolidinone auxiliaries from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the oxazolidinone auxiliary?
A1: The most prevalent methods for cleaving the N-acyl bond of oxazolidinone auxiliaries are hydrolytic, reductive, and transesterification reactions.[1][2] Hydrolysis, typically with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂), yields the corresponding carboxylic acid.[3][4][5] Reductive cleavage, often employing lithium borohydride (B1222165) (LiBH₄), produces the primary alcohol.[1][6] Transesterification, for instance with sodium methoxide (B1231860) in methanol, directly affords the methyl ester.[1][7]
Q2: How can I recover the chiral auxiliary after cleavage?
A2: A key advantage of using oxazolidinone auxiliaries is their recoverability and potential for recycling.[1] Typically, after the cleavage reaction, a liquid-liquid extraction workup is performed. By adjusting the pH of the aqueous layer, the auxiliary can be separated from the desired product. For example, after hydrolytic cleavage to a carboxylic acid, the product can be extracted from an acidic aqueous phase. Subsequently, making the aqueous phase basic (pH ~10-11) allows for the extraction of the now free auxiliary with an organic solvent.[1]
Q3: What is the difference between exocyclic and endocyclic cleavage, and how can I avoid the latter?
A3: Exocyclic cleavage is the desired pathway where the bond between the acyl group and the nitrogen of the oxazolidinone ring is broken, releasing your product and leaving the auxiliary intact.[1] Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring itself is opened, leading to byproducts and loss of the recoverable auxiliary.[1][3] The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage. For instance, using the hydroperoxide anion (from LiOH/H₂O₂) selectively cleaves the exocyclic imide carbonyl, whereas hydroxide alone can lead to increased endocyclic cleavage.[4][8]
Q4: Are there any safety precautions I should take when using the LiOH/H₂O₂ method for cleavage?
A4: Yes, the reaction of LiOH with H₂O₂ can lead to the decomposition of the peracid intermediate, resulting in the evolution of oxygen gas.[1][3] This can create a pressurized and potentially flammable atmosphere in a sealed reaction vessel. It is crucial to ensure the reaction is properly vented and conducted in a well-ventilated fume hood.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product After Cleavage
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before quenching. |
| Sub-optimal Reaction Conditions | For hydrolytic cleavage, ensure the correct stoichiometry of LiOH and H₂O₂ is used (typically 2-3 equivalents of LiOH and 4-8 equivalents of H₂O₂). For reductive cleavage, especially with sterically hindered substrates, the addition of one equivalent of water per equivalent of LiBH₄ can improve yields.[1][6] |
| Product Solubility Issues | If your product has some water solubility, you may be losing it in the aqueous layer during extraction. Perform multiple extractions with an appropriate organic solvent or consider using a continuous extraction apparatus.[1] |
| Endocyclic Cleavage | As discussed in the FAQs, undesired cleavage of the auxiliary ring can lead to lower yields of your desired product. Ensure you are using appropriate reagents (e.g., LiOOH for hydrolysis) to favor exocyclic cleavage.[1][4] |
Problem 2: Difficulty in Separating the Product from the Auxiliary
| Possible Cause | Troubleshooting Step |
| Co-elution in Column Chromatography | The product and the chiral auxiliary may have similar polarities, making separation by column chromatography challenging.[1] Optimize the solvent system for your column. A shallower gradient or the use of a different solvent system may improve separation. |
| Inefficient Extraction | Ensure the pH of the aqueous layer is correctly adjusted to facilitate the separation of your product and the auxiliary. For acidic products, extract from an acidic aqueous phase (pH ~2-3). To recover the auxiliary, make the aqueous phase basic (pH ~10-11) before extraction.[1] |
| Derivatization | Consider derivatizing your product to alter its polarity. For example, esterification of a carboxylic acid can make it less polar, potentially simplifying chromatographic purification.[1] |
Problem 3: Formation of Emulsions During Workup
| Possible Cause | Troubleshooting Step | | High Concentration of Salts or Polar Compounds | The presence of salts and polar species can lead to the formation of stable emulsions during liquid-liquid extraction.[1] | | Breaking the Emulsion | To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of a filter aid like Celite.[1] |
Quantitative Data Summary
The following table summarizes quantitative data found in the literature regarding oxazolidinone auxiliary-based reactions.
| Parameter | Value | Context | Reference |
| Diastereomeric Ratio | 98:2 | Diastereomeric ratio obtained in the alkylation of an N-propionyl oxazolidinone with allyl iodide. | [4] |
| Undesired Byproduct Formation | Up to 4.6 HPLC Area % | Formation of an undesired hydroxyamide byproduct during the LiOH/H₂O₂ cleavage of an N-acyloxazolidinone. | [3] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol is adapted from established literature procedures for the hydrolysis of N-acyloxazolidinones.[1][5]
-
Dissolution: Dissolve the N-acyloxazolidinone (1.0 equiv.) in a mixture of tetrahydrofuran (B95107) (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv.) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv.).
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[1]
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[1]
-
Workup: Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid.[1] Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1] To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.[1]
-
Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.[1] Purify the crude carboxylic acid by column chromatography or crystallization.[1]
Protocol 2: Reductive Cleavage to an Alcohol using LiBH₄
This protocol is based on an improved procedure for the reduction of N-acyloxazolidinones, particularly for sterically hindered substrates.[1][6]
-
Dissolution: Dissolve the N-acyloxazolidinone (1.0 equiv.) in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Water Addition: Add a stoichiometric amount of water (1.1 equiv.).[1]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reducing Agent Addition: Add a solution of lithium borohydride (LiBH₄) in THF (1.1 equiv.) dropwise. Hydrogen evolution may be observed.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
-
Quenching: Quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).[1]
-
Workup: Pour the mixture into a separatory funnel containing ether and water. Separate the layers and wash the organic layer with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.[1]
Visual Guides
Caption: Workflow for Hydrolytic Cleavage of Oxazolidinone Auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Procedure for the Reduction of N-Acyloxazolidinones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
addressing poor yields in the N-acylation of oxazolidinones
Welcome to the technical support center for the N-acylation of oxazolidinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor yields in the N-acylation of oxazolidinones?
Poor yields can stem from several factors, including:
-
Steric Hindrance: Bulky substituents on either the oxazolidinone or the acylating agent can significantly slow down the reaction.
-
Poor Solubility: The oxazolidinone starting material may have limited solubility in the chosen reaction solvent, leading to a heterogeneous mixture and incomplete reaction.[1]
-
Inappropriate Base: The choice and amount of base are critical. Strong bases like n-BuLi can be effective but may also lead to side reactions or epimerization.[1] Milder bases are often preferred but may not be strong enough for less reactive substrates.
-
Low-Quality Reagents: Impurities in solvents, acylating agents, or the oxazolidinone itself can interfere with the reaction.
-
Inadequate Reaction Conditions: The reaction temperature and time may not be optimal for the specific substrates being used.
Q2: How can I improve the yield when acylating a sterically hindered oxazolidinone?
For sterically hindered substrates, several strategies can be employed:
-
Change the Solvent: Switching to a higher-boiling solvent, such as DMF, and increasing the reaction temperature can improve yields.[1]
-
Use a More Reactive Acylating Agent: Acyl fluorides are often more reactive than the corresponding acyl chlorides and can lead to higher yields under milder conditions.[1][2]
-
In Situ Silylation: Conversion of the oxazolidinone to its O-silylated derivative in situ can enhance its reactivity towards acylation.[1]
Q3: My starting materials are not fully soluble in the reaction solvent. What should I do?
Poor solubility can be addressed by:
-
Switching to a different solvent: If your oxazolidinone is poorly soluble in a common solvent like CH2Cl2, consider using a more polar solvent like DMF.[1]
-
Heating the reaction mixture: Increasing the temperature can improve the solubility of your starting materials.[1]
Q4: What are some alternative, milder methods for N-acylation that avoid strong bases like n-BuLi?
Several milder methods have been developed:
-
Acid Fluorides with Amine Bases: This method uses acyl fluorides with mild organic bases like triethylamine (B128534) (NEt3) or diisopropylethylamine (iPr2NEt).[1][2]
-
Aerobic Oxidative N-Heterocyclic Carbene (NHC) Catalysis: This modern approach uses aldehydes as the acylating agent in the presence of an NHC catalyst and an oxidant, often air.[3][4][5]
-
Pivaloyl Chloride and Triethylamine: This one-pot method allows for the direct acylation of oxazolidinones with carboxylic acids.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the N-acylation of oxazolidinones.
Caption: Troubleshooting decision tree for poor N-acylation yields.
Experimental Protocols
Protocol 1: N-Acylation using Acid Fluorides and a Mild Base[1]
This protocol is suitable for a wide range of oxazolidinones, including those that are sterically unhindered.
References
Technical Support Center: Navigating Scalability in Oxazolidinone Synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals dedicated to the synthesis of oxazolidinones. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up oxazolidinone synthesis from the laboratory bench to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability issues encountered in oxazolidinone synthesis?
A1: Scaling up oxazolidinone synthesis presents several critical challenges. Early synthetic routes often relied on cryogenic temperatures (e.g., -78 °C) and hazardous, air-sensitive reagents like n-butyllithium, which are impractical and costly on an industrial scale. Key issues include:
-
Exothermic Reactions: Many steps in oxazolidinone synthesis are highly exothermic, posing a significant risk of thermal runaway if not properly managed.
-
Hazardous Reagents: The use of toxic reagents such as phosgene (B1210022) for cyclization steps is a major safety concern in large-scale production.
-
Byproduct Formation: Increased reaction volumes can lead to localized temperature gradients and mixing inefficiencies, promoting the formation of unwanted side products and complicating purification.
-
Purification Challenges: Methods like column chromatography that are feasible at the lab scale become inefficient and costly at larger scales, necessitating the development of robust crystallization or other purification techniques.[1]
-
Pressure Build-up: Some reaction pathways may generate gaseous byproducts, leading to a potentially hazardous pressure increase within the reactor.
Q2: Are there safer and more scalable alternatives to hazardous reagents like phosgene for the cyclization step?
A2: Yes, several safer alternatives to phosgene are now commonly used for the cyclization step in oxazolidinone synthesis. These include N,N'-Carbonyldiimidazole (CDI), diethyl carbonate, and the use of carbon dioxide.[2] CDI is a particularly effective reagent for this transformation.[3][4] Continuous flow chemistry is also emerging as a valuable technique for handling hazardous reagents more safely by utilizing them in small, controlled amounts within a closed system.
Q3: How can reaction yields and purity be improved during scale-up?
A3: Improving yield and purity on a larger scale requires careful optimization of several process parameters. A multi-faceted approach is often necessary, including:
-
Process Optimization: Systematic optimization of reaction conditions such as temperature, pressure, solvent, and catalyst loading is crucial. For instance, one study demonstrated an increase in overall yield from 2.3% to 29.6% through route optimization for an oxazolidinone antibacterial candidate.[5]
-
Alternative Technologies: Implementing modern synthesis techniques like continuous flow chemistry can provide superior control over reaction parameters, minimizing side reactions and enhancing yield and purity. A seven-step continuous flow synthesis of Linezolid achieved an overall isolated yield of 73%.[6][7][8] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[9][10][11]
-
In-Process Controls: Monitoring the reaction progress using techniques like HPLC or TLC can help determine the optimal reaction time and prevent the formation of degradation products.
Q4: What are the primary safety considerations when scaling up oxazolidinone synthesis?
A4: Safety is paramount during the scale-up of chemical reactions. Key considerations for oxazolidinone synthesis include:
-
Thermal Management: Due to the exothermic nature of many reaction steps, robust reactor design with efficient cooling systems is essential to prevent thermal runaways.
-
Reagent Handling: Whenever possible, hazardous reagents like sodium azide (B81097) and phosgene should be replaced with safer alternatives. If their use is unavoidable, strict handling protocols and engineering controls must be implemented.
-
Pressure Monitoring: For reactions that generate gaseous byproducts, adequate venting and continuous pressure monitoring are critical to prevent reactor over-pressurization.
Troubleshooting Guides
Problem 1: Low Yield in Cyclization Step Using N,N'-Carbonyldiimidazole (CDI)
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor reaction progress using HPLC or TLC. Consider extending the reaction time or slightly increasing the temperature. |
| Sub-optimal solvent | While Dichloromethane (DCM) is commonly used, consider screening other solvents like Dimethyl Sulfoxide (DMSO) which has been shown to improve yields in some cases.[3] |
| Moisture in reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. CDI is sensitive to moisture. |
| Poor quality of CDI | Use high-purity CDI. Impurities can interfere with the reaction. |
Problem 2: Formation of Impurities During N-arylation
| Possible Cause | Troubleshooting Step |
| Side reactions due to high temperature | Optimize the reaction temperature. Overheating can lead to the formation of byproducts. |
| Incorrect base or ligand | The choice of base and ligand is critical in palladium-catalyzed N-arylation. Screen different combinations to minimize side product formation. |
| Oxygen contamination | For air-sensitive reactions, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Starting material impurities | Ensure the purity of the aryl halide and the oxazolidinone starting materials. |
Problem 3: Difficulty in Product Purification/Isolation at Scale
| Possible Cause | Troubleshooting Step |
| Product is an oil or difficult to crystallize | Screen a variety of solvents and solvent mixtures for crystallization. Consider anti-solvent addition or seeding to induce crystallization. |
| Chromatography is not scalable | Develop a robust crystallization method. If chromatography is necessary, explore scalable techniques like simulated moving bed (SMB) chromatography. |
| Residual catalyst or reagents | Optimize the work-up procedure to effectively remove catalysts and unreacted reagents. This may involve specific aqueous washes or extractions. |
| Product degradation during work-up | Analyze the stability of the product under the work-up conditions. If necessary, modify the pH, temperature, or duration of the work-up steps. |
Data Presentation
Table 1: Comparison of Cyclization Methods for Oxazolidinone Synthesis
| Method | Key Reagents | Typical Solvents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |
| (3+2) Cycloaddition | α-Halo-N-hydroxyamides, Aldehydes, Base (e.g., Et3N) | Hexafluoroisopropanol (HFIP) | 1 - 24 h | 25 - 80 | 60-95 | High efficiency, good diastereoselectivity, broad substrate scope.[12] |
| From α-Amino Acids | α-Amino acid, Reducing agent, Carbonyl source (e.g., diethyl carbonate) | Tetrahydrofuran (THF) | 8 - 24 h | Reflux | 70-85 | Readily available chiral starting materials.[12] |
| CDI-mediated Cyclization | β-Amino alcohol, N,N'-Carbonyldiimidazole (CDI) | Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) | 2 - 24 h | Room Temperature | Good to Excellent | Catalyst-free, mild reaction conditions.[3] |
| Microwave-Assisted | Amino alcohol, Diethyl carbonate, Base (e.g., K2CO3) | None (neat) or minimal solvent | 20 min | 125 | ~96% | Rapid reaction times, high yields.[11] |
Experimental Protocols
Protocol 1: General Procedure for Oxazolidinone Synthesis via CDI-mediated Cyclization
-
Dissolve the β-amino alcohol (1.0 mmol) in an appropriate anhydrous solvent (e.g., Dichloromethane or DMSO, 2 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.5 mmol) to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.[3][13]
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with dilute HCl solution followed by water.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of (S)-4-Phenyl-1,3-oxazolidin-2-one
-
Place the amino alcohol (S)-phenylglycinol (1.00 g, 7.29 mmol), diethyl carbonate (1.80 g, 1.8 mL, 15.31 mmol), and potassium carbonate (0.15 g, 1.09 mmol) in a 10 mL microwave vessel.[11]
-
Subject the mixture to microwave irradiation at 125 °C and 125 W of power for 20 minutes.[11]
-
After cooling, purify the resulting residue by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) (3:2) eluent to obtain the product.[11]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Seven‐Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification [dspace.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries | Semantic Scholar [semanticscholar.org]
- 11. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, this compound-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Epimerization in Oxazolidinone-Mediated Reactions
Welcome to the Technical Support Center for oxazolidinone-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the prevention of epimerization during the use of chiral oxazolidinone auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of oxazolidinone-mediated reactions, and why is it a concern?
Epimerization is an undesired side reaction where the stereochemical integrity at a single chiral center in a molecule with multiple stereocenters is inverted. In the context of oxazolidinone-mediated reactions, this typically occurs at the α-carbon of the N-acyl group, leading to the formation of a diastereomer of the desired product. This is a significant issue as the biological activity and physical properties of a molecule are highly dependent on its specific three-dimensional structure. The presence of the undesired epimer results in a diastereomeric impurity that can be difficult to separate, leading to reduced yield and potentially altered biological function of the final product.
Q2: What are the primary causes of epimerization in these reactions?
The primary cause of epimerization at the α-carbon is the abstraction of the acidic α-proton by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical information. Key factors that promote epimerization include:
-
Strong or Excess Base: Stronger, less hindered bases can readily abstract the α-proton.
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for proton abstraction and can favor the thermodynamically more stable, but potentially undesired, diastereomer.
-
Prolonged Reaction Times: Longer exposure of the substrate to basic conditions increases the likelihood of epimerization.
-
Solvent Polarity: Polar aprotic solvents like DMF can stabilize the enolate intermediate, potentially increasing the rate of epimerization.
-
Incomplete Enolate Formation: If deprotonation is not rapid and complete, the remaining starting material can be deprotonated and re-protonated, leading to epimerization.
Q3: How does the choice of Lewis acid impact diastereoselectivity in Evans aldol (B89426) reactions?
In Evans aldol reactions, a Lewis acid is used to form a rigid, chelated Z-enolate, which then reacts with an aldehyde via a chair-like transition state to afford the syn-aldol product with high diastereoselectivity. Different Lewis acids can influence the geometry of the transition state and thus the stereochemical outcome. Boron triflates, such as dibutylboron triflate (Bu₂BOTf), are particularly effective in forming a well-defined Z-enolate and promoting high syn-diastereoselectivity. Titanium tetrachloride (TiCl₄) can also be used and may offer advantages in certain cases, such as being less expensive and easier to handle.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor dr) Observed in an Evans Aldol Reaction
Symptoms:
-
¹H NMR or HPLC analysis of the crude reaction mixture shows a lower than expected ratio of the desired diastereomer.
-
Difficulty in separating the desired product from its diastereomer by chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete or Slow Enolate Formation | • Ensure the N-acyl oxazolidinone starting material is pure and dry.• Use a sufficient excess of the base (typically 1.05-1.2 equivalents) to ensure complete deprotonation.• Allow sufficient time for enolate formation at low temperature (-78 °C) before adding the electrophile. |
| Incorrect Base or Lewis Acid | • For syn-aldol products, use dibutylboron triflate (Bu₂BOTf) with a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).• Ensure the Lewis acid and base are of high purity and freshly distilled if necessary. |
| Elevated Reaction Temperature | • Maintain a consistently low temperature (-78 °C) throughout the enolate formation and aldol addition steps.• Use a cryostat or a well-maintained dry ice/acetone bath. |
| Slow Addition of Electrophile | • Add the aldehyde or other electrophile slowly to the pre-formed enolate solution at low temperature to avoid localized warming. |
| Epimerization During Workup or Purification | • Use a buffered aqueous quench (e.g., saturated ammonium (B1175870) chloride) to neutralize the reaction mixture promptly.• Avoid prolonged exposure to acidic or basic conditions during extraction and chromatography.• Consider using a milder purification technique if epimerization on silica (B1680970) gel is suspected. |
Issue 2: Epimerization During N-Acylation of the Oxazolidinone Auxiliary
Symptoms:
-
The presence of diastereomers is observed by NMR or HPLC after the acylation step, before the main reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Use of Strong, Non-hindered Base | • Avoid using strong bases like n-butyllithium (n-BuLi) for deprotonation if the acyl group has an α-proton.• A milder method using the neutral oxazolidinone with an acid anhydride (B1165640) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is recommended. |
| Harsh Reaction Conditions | • Perform the acylation at room temperature or gentle heating (e.g., reflux in toluene (B28343) for a shorter duration) if using the DMAP-catalyzed method. |
Data Presentation
Table 1: Effect of Base and Lewis Acid on Diastereoselectivity in Evans Aldol Reactions
| N-Acyl Group | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | dr (syn:anti) | Reference |
| Propionyl | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | >99:1 | |
| Propionyl | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 98:2 | |
| Propionyl | Isobutyraldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 2:98 | |
| Acetyl | Benzaldehyde | Bu₂BOTf | Et₃N | CH₂Cl₂ | -78 | >95:5 |
Note: This table is a compilation of representative data and actual results may vary.
Experimental Protocols
Protocol 1: N-Acylation of (S)-4-Benzyl-2-oxazolidinone with Propionic Anhydride (DMAP-catalyzed)
This protocol is adapted from a literature procedure designed to be mild and avoid the use of strong bases.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add propionic anhydride (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Heat the reaction mixture to reflux for 30 minutes or stir at room temperature overnight.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Evans Aldol Reaction
This protocol is a general procedure for achieving high syn-diastereoselectivity.
Materials:
-
N-Acyl oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
30% Hydrogen peroxide
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the reaction mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.5 eq) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour, then concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with CH₂Cl₂. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary with Lithium Hydroperoxide
This is a widely used method for the mild cleavage of the oxazolidinone auxiliary to yield the carboxylic acid without epimerization.
Materials:
-
N-Acyl oxazolidinone aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide
-
Lithium hydroxide (B78521) (LiOH)
-
Sodium sulfite (B76179)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide.
-
Acidify the mixture to pH ~3 with aqueous HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The chiral auxiliary can be recovered from the aqueous layer by basifying and extracting with an organic solvent.
-
Wash the organic layer containing the product with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
Purify by crystallization or chromatography.
troubleshooting guide for oxazolidine synthesis on solid support
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of oxazolidines. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of solid-phase oxazolidine synthesis? Solid-phase this compound synthesis is a chemical strategy used to build this compound heterocyclic structures on a solid polymer support, often referred to as a resin. The synthesis typically involves attaching a starting material, such as an amino alcohol, to the resin and then performing subsequent chemical transformations in a stepwise manner. A common method is the condensation of a support-bound amino alcohol (like serine or threonine) with an aldehyde or ketone.[1][2] The key advantage is that excess reagents and byproducts can be easily washed away, simplifying purification, which is a significant challenge in traditional solution-phase chemistry.[3][4]
Q2: What are the common resins and linkers used for this type of synthesis? Several resins are employed, with the choice often depending on the desired cleavage strategy. Commonly used resins include Wang resin, Merrifield resin, and 2-chlorotrityl (2-Cl(trt)) resin.[2][5] The this compound structure itself can sometimes function as a linker, which is stable to certain conditions but can be cleaved by mild aqueous acid.[5] For example, an aldehyde can be condensed with a support-bound serine or threonine to form an this compound linker that is stable to Fmoc peptide synthesis conditions but cleavable with mild acid.[1]
Q3: What are the primary challenges associated with solid-phase this compound synthesis? Researchers may face several challenges, including low reaction yields, the formation of side products, difficulties in cleaving the final product from the resin, and ambiguous characterization of the resin-bound intermediates or final product.[2][6] Reaction monitoring can also be complex, requiring specialized analytical techniques.[3][7]
Troubleshooting Guide
Category 1: Low or No Product Yield
Q: My reaction shows low conversion according to on-bead analysis or after cleavage. What are the potential causes? A: Several factors can contribute to low yields. These can be broadly categorized as:
-
Incomplete Reactions: The initial coupling of the amino alcohol to the resin or the subsequent condensation with the aldehyde may be incomplete. This can be due to steric hindrance, poor solvation of the resin, or insufficient reaction time.
-
Presence of Water: this compound formation is a condensation reaction that produces water. The presence of excess water in the reaction mixture can inhibit the reaction or even hydrolyze the formed this compound.[2][8]
-
Reagent Degradation: The aldehyde or other reagents may be unstable under the reaction conditions or may have degraded during storage.
-
Poor Resin Swelling: The solid support must be adequately swollen in the reaction solvent to ensure that the reactive sites are accessible. Inappropriate solvent choice can lead to poor swelling and low yields.
Q: The ninhydrin (B49086) test remains strongly positive after attempting to condense an aldehyde with a resin-bound amino alcohol. What steps should I take? A: A positive ninhydrin test indicates the presence of unreacted primary amines, meaning the condensation has failed or is incomplete.[2]
-
Verify Reagents and Conditions: Ensure the aldehyde is pure and has not been oxidized to the corresponding carboxylic acid. Confirm that solvents are anhydrous.
-
Extend Reaction Time: Some condensations, especially with sterically hindered substrates, can be slow.[2] Monitor the reaction over a longer period.
-
Increase Reagent Concentration: Using a higher excess of the aldehyde (e.g., 5-10 equivalents) can help drive the reaction to completion.
-
Change Solvent/Catalyst System: If a non-polar solvent was used, try a more polar aprotic solvent to improve swelling and solubility. The reaction is often catalyzed by a mild acid, such as 1% acetic acid (AcOH) in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).[2]
-
Use Dehydrating Agents: Adding molecular sieves (4 Å) to the reaction can help remove the water byproduct and shift the equilibrium towards product formation.[2]
Category 2: Side Reactions and Impurities
Q: I have isolated my product, but it is accompanied by significant impurities. What are the common side reactions? A: Side reactions are a common issue and can complicate purification.
-
Oxazolidone Formation: When using N-protected serine or threonine peptides, intramolecular cyclization can occur during alkaline treatment (e.g., ester saponification), leading to the formation of an unwanted 2-oxazolidone derivative.[9]
-
Racemization: Certain coupling conditions, particularly in peptide synthesis contexts, can lead to racemization at chiral centers.[10]
-
Byproducts from Cleavage: The cleavage step itself can generate impurities. For example, oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can result in side reactions, with yields reported to vary widely (18–70%). Similarly, cleavage with trifluoroacetic acid (TFA) can cause trifluoroacetylation of free alcohol groups.
Q: How can I prevent unwanted side reactions during cleavage? A: The choice of cleavage strategy is critical and must be compatible with the product's structure.
-
For DDQ Cleavage: Carefully titrate the amount of DDQ used, as excess reagent can lead to side products. Perform the reaction at a controlled temperature (e.g., room temperature) and monitor its progress closely.
-
For Acidic Cleavage: Use the mildest acidic conditions possible. A mixture of AcOH/DCM/H₂O (8:1:1) has been used successfully for cleaving this compound linkers.[5] If using TFA, include scavengers like triisopropylsilane (B1312306) (TIPS) to prevent side reactions.[2] Some this compound rings have shown unexpected stability even to 95% TFA, so cleavage conditions must be empirically determined.[11][12]
Category 3: Cleavage and Characterization
Q: My cleavage yield is very low, even though on-bead analysis suggested a high loading. What is happening? A: This discrepancy often points to issues with the cleavage step itself.
-
Incomplete Cleavage: The cleavage conditions (reagent concentration, time, temperature) may be insufficient to fully release the product from the resin.
-
Product Instability: The target molecule may be unstable under the cleavage conditions, leading to degradation. For instance, a highly acid-labile product will degrade during a harsh TFA cleavage.
-
Re-attachment: In some cases, the cleaved product can re-attach to the resin or to itself. This can sometimes be mitigated by using appropriate scavengers.
Q: How can I effectively monitor my solid-phase reaction? A: Monitoring solid-phase reactions is more challenging than solution-phase but is crucial for troubleshooting.
-
Qualitative Tests: The ninhydrin test is a simple and effective method for detecting free primary amines on the resin.[2]
-
Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting material can be analyzed by standard techniques like HPLC, LC-MS, and NMR.
-
On-Bead Analysis: Direct analysis of the resin-bound material is possible with techniques like Fourier-transform infrared spectroscopy (FT-IR) and high-resolution magic angle spinning (HR-MAS) NMR spectroscopy.[3][4]
-
Real-Time Monitoring: Advanced methods like using a photolabile linker for analysis by thin-layer chromatography (TLC)[13] or monitoring the refractive index of the reaction solution have been developed.[14]
Data Presentation
The selection of a cleavage agent is critical and depends on the linker and the stability of the final compound. Below is a summary of common cleavage strategies and associated considerations.
| Cleavage Reagent/Method | Resin/Linker Compatibility | Typical Conditions | Potential Issues & Considerations | Yield Range | Reference |
| DDQ (Oxidative) | p-Alkoxybenzyl ethers (e.g., on Wang Resin) | DDQ in DCM/H₂O | Can produce side products; sensitive to stoichiometry and reaction time. | 18-70% | |
| Mild Aqueous Acid | Acid-labile this compound linkers | AcOH/DCM/H₂O (8:1:1) | Selectivity can be an issue if other acid-labile protecting groups are present. | High | [5] |
| TFA (Strong Acid) | Standard linkers like Wang or Rink Amide | TFA/H₂O/TIPS (e.g., 95:2.5:2.5) | Can cause degradation of sensitive products or side reactions like trifluoroacetylation. | Variable | [2] |
| LiOH / H₂O₂ | Evans-type oxazolidinone auxiliaries (as esters) | LiOH, H₂O₂ in THF/H₂O | Can evolve oxygen gas, posing a safety risk in a closed system.[15] | High | [15] |
Experimental Protocols
Protocol 1: General this compound Formation on Resin
This protocol describes the condensation of an aldehyde with a threonine residue attached to Merrifield resin.[2]
-
Resin Preparation: Swell Fmoc-Thr-Merrifield resin in DCM for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF (2 x 15 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, MeOH, and DCM. Confirm deprotection with a positive ninhydrin test.
-
Aldehyde Condensation: Swell the deprotected resin in a 1:1 mixture of DCM/MeOH. Add 5 equivalents of the desired aldehyde and 1% acetic acid.
-
Reaction: Agitate the mixture at room temperature overnight.
-
Monitoring and Wash: Monitor the reaction by taking a small sample of beads and performing a ninhydrin test. A negative test (colorless or yellow beads) indicates reaction completion. Once complete, wash the resin extensively with DMF, MeOH, and DCM to remove excess reagents.
-
Drying: Dry the resin under vacuum for subsequent steps or cleavage.
Protocol 2: Oxidative Cleavage from Wang Resin using DDQ
This protocol is adapted for cleaving products attached via a p-alkoxybenzyl ether linker, such as those synthesized on Wang resin.[1][16]
-
Resin Preparation: Swell the product-bound Wang resin in DCM for 30 minutes.
-
Cleavage Reaction: Prepare a solution of DDQ (2-3 equivalents) in a mixture of DCM and water (e.g., 18:1 v/v). Add this solution to the swollen resin.
-
Incubation: Stir the suspension at room temperature for 1-3 hours. Monitor the progress by cleaving a small aliquot and analyzing via TLC or LC-MS.
-
Filtration and Collection: Once the reaction is complete, filter the resin and collect the filtrate. Wash the resin several times with DCM and combine the filtrates.
-
Workup: Wash the combined organic filtrate with aqueous sodium bicarbonate solution to quench the reaction, followed by a brine wash. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC.
Mandatory Visualizations
Workflow and Troubleshooting Diagrams
Caption: A typical experimental workflow for solid-phase this compound synthesis.
Caption: A troubleshooting decision tree for low-yield issues.
Caption: Common cleavage pathways and potential outcomes in solid-phase synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple this compound linker for solid-phase synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Side reaction in peptide synthesis. Formation of oxazolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Unveiling the this compound Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 14. digital.csic.es [digital.csic.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pure.korea.ac.kr [pure.korea.ac.kr]
optimization of reaction parameters for microwave-assisted oxazolidine synthesis
Welcome to the technical support center for the optimization of reaction parameters in microwave-assisted oxazolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for this compound synthesis compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods for this compound synthesis.[1][2] The primary benefits include:
-
Accelerated Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][3][4]
-
Increased Yields: Many reported procedures show improved product yields under microwave irradiation.[2][5][6][7]
-
Enhanced Purity: Faster reactions at controlled temperatures can minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification.[2]
-
Improved Energy Efficiency: Microwaves directly heat the reaction mixture, leading to a more efficient energy transfer compared to conventional heating methods.[1]
-
Greener Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents aligns with the principles of green chemistry.[1][2]
Q2: What are the critical reaction parameters to consider when optimizing microwave-assisted this compound synthesis?
Several parameters are crucial for the successful optimization of your synthesis. These include:
-
Temperature: Temperature is a key factor influencing reaction rates and selectivity. The optimal temperature can vary significantly depending on the specific substrates and desired product.[5][6]
-
Reaction Time: One of the main benefits of microwave synthesis is the significant reduction in reaction time. Optimization is necessary to ensure complete conversion without product degradation.
-
Solvent: The choice of solvent is critical as its dielectric properties determine its ability to absorb microwave energy and heat the reaction mixture efficiently.[1] Polar solvents with high dielectric constants are generally good microwave absorbers.
-
Catalyst: The type and concentration of the catalyst can significantly impact the reaction outcome. Some reactions may even proceed efficiently without a catalyst under microwave conditions.
-
Microwave Power: The applied microwave power influences the rate of heating. It's important to control the power to maintain the desired reaction temperature and avoid overheating.
Q3: Can I perform microwave-assisted this compound synthesis without a solvent?
Yes, solvent-free (neat) conditions are often possible and are a key advantage of microwave-assisted synthesis, contributing to greener chemistry by reducing solvent waste.[8] The feasibility of a solvent-free reaction depends on the physical properties of your starting materials (e.g., melting points and ability to absorb microwave energy).
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Incorrect Temperature:
-
Too Low: The reaction may not have sufficient energy to proceed. Gradually increase the temperature in increments of 10-20°C and monitor the reaction progress.
-
Too High: The starting materials or the desired product might be degrading. Try lowering the temperature and extending the reaction time. For the synthesis of oxazolidin-2-ones, a temperature range of 120-150°C is often required, whereas this compound-2-thiones may form at temperatures below 55°C.[5][6]
-
-
Suboptimal Reaction Time:
-
Too Short: The reaction may not have reached completion. Increase the reaction time and follow the progress by thin-layer chromatography (TLC) or other analytical techniques.
-
Too Long: Prolonged exposure to high temperatures can lead to product decomposition. Optimize the time to maximize yield. Microwave reactions are often complete within minutes.[4]
-
-
Inappropriate Solvent:
-
The solvent may not be efficiently absorbing microwave energy. Switch to a more polar solvent with a higher dielectric constant. For example, ethylene (B1197577) glycol is an excellent solvent for microwave synthesis due to its high dielectric constant.[1]
-
In some cases, using non-polar solvents like toluene, dichloromethane, hexane, or THF can result in very low yields.[5][6]
-
-
Catalyst Issues:
-
Presence of Air: In some instances, the presence of air can be beneficial. For the synthesis of certain oxazolidines from aldehydes and amino alcohols, purging the reaction mixture with air can facilitate the formation of an acid catalyst in situ, driving the reaction forward.[9][10] Conversely, an inert atmosphere might be necessary for other reactions.
-
Catalyst Choice: The choice of catalyst is crucial. For example, in the synthesis of oxazolidin-2-ones, bases like sodium methoxide (B1231860) or potassium carbonate have been used effectively.[5]
-
Problem 2: Formation of Multiple Products or Impurities
Possible Causes & Solutions:
-
Side Reactions due to High Temperature: As mentioned, excessive heat can lead to decomposition and side product formation. Lowering the reaction temperature is a primary troubleshooting step.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. For instance, in the synthesis of some this compound-2-thiones, using 3.0 equivalents of carbon disulfide yielded the best results, as opposed to the 5.0 equivalents used in conventional methods.[6]
-
Reaction with Solvent: The solvent itself might be reacting with your starting materials or intermediates. Consider a more inert solvent.
Problem 3: Reaction Does Not Start
Possible Causes & Solutions:
-
Lack of Microwave Absorption:
-
If your reactants and solvent are poor microwave absorbers, the reaction mixture may not heat up sufficiently. Adding a small amount of a highly polar, non-reactive substance (a "sensitizer") can help.
-
For example, a catalytic amount of nitromethane (B149229) can be used to absorb microwaves and create localized "hot spots" that initiate the reaction in a paste-like medium.[4]
-
-
Dry Reagents/Solvents: In some cases, trace amounts of water or other protic sources are necessary to initiate the reaction. However, for other reactions, strictly anhydrous conditions are required. For example, an initial experiment for this compound synthesis in dry THF under microwave heating yielded no product, but using THF from an older bottle (exposed to air) led to product formation.[9][10]
Data Presentation: Optimized Reaction Parameters
The following tables summarize optimized reaction parameters from various studies for the microwave-assisted synthesis of different this compound derivatives.
Table 1: Synthesis of 4-Substituted Oxazolidin-2-ones [5][6][11]
| Starting Amino Alcohol | Catalyst | Temperature (°C) | Power (W) | Time (min) | Yield (%) |
| (S)-Phenylalaninol | Sodium Methoxide | 135 | 100 | 20 | 96 |
| (S)-Phenylglycinol | Potassium Carbonate | 125 | 125 | 20 | 98 |
| (S)-Valinol | Sodium Methoxide | 135 | 125 | 20 | 94 |
| (1S, 2R)-Norephedrine | Sodium Methoxide | 135 | 145 | 15 | 87 |
Table 2: Synthesis of Oxazolidines from Aldehydes and N-Methyl Aminoethanol [9][10]
| Aldehyde | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Hydrocinnamaldehyde | THF | 50 | 30 | High |
| Benzaldehyde | THF | 50 | 30 | High |
| Cinnamaldehyde | THF | 50 | 30 | High |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones: [5]
-
Place the corresponding amino alcohol (e.g., 1.0 g), diethyl carbonate (2.1 equivalents), and a catalytic amount of base (e.g., potassium carbonate, 0.15 equivalents) into a 10 mL microwave vessel equipped with a magnetic stirrer.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and power for the optimized time (see Table 1).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Purify the product by appropriate methods, such as column chromatography.
General Procedure for Microwave-Assisted Synthesis of Oxazolidines in the Presence of Air: [9]
-
In a microwave tube, mix the aldehyde (1 mmol), N-methylaminoethanol (2 mmol), and a solvent like THF (2 mL).
-
Purge air through the mixture.
-
Microwave the reaction mixture at 50°C for 30 minutes.
-
Monitor the reaction for the formation of the corresponding this compound.
Visualizations
Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree for microwave-assisted this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave assisted green organic synthesis [wisdomlib.org]
- 3. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]
- 5. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, this compound-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, this compound-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [file.scirp.org]
- 10. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
- 11. researchgate.net [researchgate.net]
dealing with emulsions during the workup of oxazolidinone reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation and management of emulsions during the workup of oxazolidinone reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my workup?
An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and water.[1] One liquid is dispersed as fine droplets within the other.[1][2] In the context of oxazolidinone reaction workups, emulsions are often stabilized by surfactant-like compounds present in the reaction mixture, such as phospholipids, free fatty acids, or other amphiphilic molecules.[3] Vigorous shaking during liquid-liquid extraction can trigger the formation of these stable mixtures, making it difficult to separate the aqueous and organic layers.[3][4]
Q2: What are the first steps I should take when an emulsion forms?
Patience is often the first and simplest tool. Allow the separatory funnel to sit undisturbed for some time (e.g., 30 minutes to a couple of hours) to see if the layers separate on their own.[5][6] Gentle swirling of the mixture or tapping the side of the funnel can sometimes help the droplets coalesce and accelerate separation.[3][6]
Q3: How does adding salt or brine help break an emulsion?
Adding a saturated solution of sodium chloride (brine) or solid salt increases the ionic strength of the aqueous layer.[1][3][4] This "salting out" effect reduces the solubility of organic compounds in the aqueous phase and disrupts the forces stabilizing the emulsion, forcing the surfactant-like molecules to partition into one of the layers and allowing the dispersed droplets to merge.[3][4]
Q4: Can changing the pH of the aqueous layer resolve an emulsion?
Yes, adjusting the pH can be a very effective technique. Emulsions are often stabilized by organic acids or bases that act as surfactants.[7] By adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH), you can protonate or deprotonate these compounds, changing their solubility and destabilizing the emulsion.[1][8] For instance, acidifying the sample can alter a surfactant's charge, making it no longer effective as an emulsifier.[6] Be mindful of the stability of your desired product to acidic or basic conditions.[1]
Q5: Are certain organic solvents more likely to cause emulsions?
Yes, chlorinated solvents, particularly dichloromethane (B109758) (DCM), are known offenders for causing emulsions, especially when extracting from a basic aqueous solution.[9][10] If you repeatedly encounter emulsions with DCM, consider switching to a different solvent like ethyl acetate (B1210297) or chloroform (B151607) for the extraction in future experiments.[9]
Troubleshooting Guide for Persistent Emulsions
This guide provides a systematic approach to dealing with emulsions that do not resolve with simple methods.
Problem: I have a persistent emulsion that won't separate after waiting or gentle agitation.
Solution Workflow:
A logical approach to tackling a persistent emulsion is crucial. The following workflow guides you from simple chemical modifications to more involved physical separation techniques.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. azom.com [azom.com]
- 7. onepetro.org [onepetro.org]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Workup [chem.rochester.edu]
Technical Support Center: Regioselective Opening of Oxazolidine Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective opening of oxazolidine rings.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of this compound ring opening?
The regioselectivity of this compound ring opening is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions. Key determinants include:
-
Substituents on the this compound Ring: The electronic nature of substituents on the carbon and nitrogen atoms of the ring plays a crucial role. Electron-withdrawing groups can influence the stability of potential cationic intermediates, directing the nucleophilic attack to a specific carbon atom. For instance, in (salen)Cr-catalyzed coupling of aziridines with CO2 to form oxazolidinones, the preferential opening of the substituted C-N bond is influenced by the electronic effects of the substituents on the aziridine (B145994).[1][2]
-
Nature of the Nucleophile: The steric bulk and hardness/softness of the nucleophile can dictate the site of attack. Sterically hindered nucleophiles may preferentially attack the less sterically hindered carbon of the this compound ring.[1][2] In the cleavage of N-acyloxazolidinones (Evans auxiliaries), the choice of nucleophile (e.g., LiOH vs. LiOOH) dramatically alters the regioselectivity between endocyclic and exocyclic cleavage.[3][4][5][6]
-
Catalyst and Promoter: The choice of catalyst or promoter, such as a Lewis acid or Brønsted acid, can activate the this compound ring and influence the regiochemical outcome.[7][8] For example, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols shows that the substitution pattern and the type of alcohol significantly affect the reaction's course.[9][10]
-
Solvent and Temperature: The reaction medium and temperature can affect reaction rates and the stability of intermediates, thereby influencing selectivity. In some cases, elevated temperatures can lead to undesired side reactions and loss of selectivity, as seen with pseudoproline derivatives in peptide synthesis.[11]
Q2: How can I achieve selective N-C2 versus N-C5 bond cleavage in a 2-substituted this compound?
Achieving selective cleavage at the N-C2 versus the N-C5 position depends on the activation method and the nature of the substituent at the C2 position.
-
For C2-Aryl/Alkyl Substituted Oxazolidines: The regioselectivity is often directed by the stability of the potential carbocationic intermediate. Activation with a Lewis or Brønsted acid will preferentially lead to cleavage at the C2 position if the substituent can stabilize a positive charge.
-
Palladium-Catalyzed Ring Opening: In specific cases, such as with N-propargyl oxazolidines, a palladium-catalyzed cascade reaction can lead to selective C-O and C-N bond cleavages of the this compound ring to form isoquinolines.[12]
Q3: What are the best practices for cleaving Evans chiral auxiliaries without ring opening the oxazolidinone core?
The primary goal when cleaving Evans chiral auxiliaries is to selectively hydrolyze the exocyclic acyl group without attacking the endocyclic carbonyl, which would result in the destruction of the auxiliary.
-
Use of Lithium Hydroperoxide (LiOOH): The standard and most reliable method is the use of lithium hydroperoxide, generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H2O2).[3][4][5][6] The hydroperoxide anion (OOH-) preferentially attacks the more hindered exocyclic carbonyl group, leading to the desired carboxylic acid and the intact oxazolidinone auxiliary.[3][4][5][6][13]
-
Avoid Excess LiOH: Using LiOH alone favors the undesired endocyclic cleavage, leading to the opening of the oxazolidinone ring.[3][4][6]
-
Careful Control of Reaction Conditions: The reaction rates and selectivities can be influenced by solvent, water content, temperature, and the amount of H2O2.[3][5]
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity in Ring Opening
Symptoms:
-
Formation of a mixture of regioisomers.
-
Inconsistent product ratios between batches.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Nucleophile | The steric bulk of the nucleophile may not be sufficient to differentiate between the attack sites. Solution: Switch to a more sterically demanding nucleophile. For example, if a primary alcohol gives poor selectivity, try a secondary or tertiary alcohol. |
| Incorrect Catalyst/Promoter | The chosen Lewis or Brønsted acid may not be optimal for differentiating the electronic properties of the ring carbons. Solution: Screen a range of Lewis acids (e.g., TiCl4, BF3·OEt2, Sc(OTf)3) or Brønsted acids (e.g., TfOH, PTSA) of varying strengths. |
| Suboptimal Reaction Temperature | The reaction may be running at a temperature that allows for the non-selective opening of the ring. Solution: Lower the reaction temperature to favor the kinetically controlled, more selective pathway. |
| Electronic Effects of Substituents | The substituents on the this compound ring may not provide a strong enough electronic bias for selective opening. Solution: If possible, modify the substituents to enhance the electronic differentiation between the potential sites of attack. |
Problem 2: Undesired Endocyclic Cleavage of N-Acyl Oxazolidinones (Evans Auxiliaries)
Symptoms:
-
Low yield of the desired carboxylic acid and recovery of the chiral auxiliary.
-
Presence of byproducts resulting from the destruction of the oxazolidinone ring.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Use of LiOH without H2O2 | LiOH preferentially attacks the endocyclic carbonyl, leading to ring opening.[3][4][6] Solution: Ensure the use of LiOOH, generated from LiOH and H2O2, for selective exocyclic cleavage.[3][4][5][6] |
| Decomposition of LiOOH | The initially formed peracid can be unstable under the reaction conditions. Solution: Pre-form the LiOOH at a low temperature before adding the substrate. Monitor the reaction for gas evolution, which could indicate decomposition.[5] |
| Incorrect Stoichiometry | An incorrect ratio of LiOH to H2O2 can result in the presence of excess LiOH. Solution: Carefully control the stoichiometry of LiOH and H2O2. A common ratio is 1:2.5 of the substrate to LiOH and H2O2. |
Problem 3: Formation of Side Products (e.g., Imines, Elimination Products)
Symptoms:
-
Complex reaction mixture with multiple spots on TLC.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can promote side reactions, such as the formation of imines from the ring-opened intermediate, especially with pseudoproline derivatives.[11] Solution: Perform the reaction at a lower temperature. |
| Strongly Acidic Conditions | Harsh acidic conditions can lead to elimination reactions, particularly with tertiary alcohols as nucleophiles.[9][10] Solution: Use a milder acid or a catalytic amount. Consider using a buffer if the reaction is pH-sensitive. |
| Presence of Water | In non-aqueous reactions, trace amounts of water can act as a competing nucleophile. Solution: Use anhydrous solvents and reagents. Dry the reaction apparatus thoroughly before use. |
Experimental Protocols
Protocol 1: Regioselective Opening of an Oxazolidinone-Fused Aziridine with an Alcohol
This protocol is adapted from methodologies for the acid-catalyzed ring-opening of oxazolidinone-fused aziridines to synthesize 2-amino ethers.[9][10]
-
Reaction Setup: To a solution of the oxazolidinone-fused aziridine (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH2Cl2) (0.1 M), add the desired alcohol (10.0 equiv.).
-
Acid Addition: Cool the mixture to 0 °C and add triflic acid (TfOH) (0.15 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction at 25 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Decarboxylative Ring-Opening of a 2-Oxazolidinone (B127357)
This protocol provides a general method for the synthesis of β-chalcogen amines from 2-oxazolidinones.[14]
-
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the 2-oxazolidinone (1.0 mmol) and the diorganoyl dichalcogenide (0.60 mmol) in tetrahydrofuran (B95107) (THF) (7.0 mL).
-
Reaction Initiation: Add sodium borohydride (B1222165) (NaBH4) (2.0 equiv. relative to the oxazolidinone) and the appropriate alcohol (e.g., 95% ethanol, 0.6 mL).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over a drying agent, filter, and concentrate. Purify the residue by column chromatography.
Data Summary
Table 1: Regioselectivity in the (salen)Cr-catalyzed Coupling of N-propyl-2-arylaziridines with CO2 [1]
| Aryl Substituent (at C2) | Hammett Parameter (σp+) | Ratio of 5-substituted to 4-substituted Oxazolidinone |
| p-methoxyphenyl | -0.78 | 80 : 1 |
| p-methylphenyl | -0.31 | 30 : 1 |
| phenyl | 0 | 20 : 1 |
| p-chlorophenyl | 0.11 | 15 : 1 |
| p-bromophenyl | 0.15 | 12 : 1 |
Table 2: Effect of Nucleophile on the Cleavage of N-Acyloxazolidinones [3][4][6]
| Nucleophile | Predominant Cleavage Pathway | Product |
| LiOH | Endocyclic | Ring-opened β-hydroxyamide |
| LiOOH | Exocyclic | Carboxylic acid + intact auxiliary |
| LiOBn | Exocyclic | Benzyl ester + intact auxiliary |
| LiSBn | Exocyclic | Thiobenzyl ester + intact auxiliary |
Visual Guides
Diagram 1: Factors Influencing Regioselective Ring Opening
Caption: Key factors determining the regiochemical outcome of this compound ring opening.
Diagram 2: Decision Workflow for Cleaving Evans Auxiliaries
Caption: Decision tree for the selective cleavage of Evans chiral auxiliaries.
References
- 1. Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Oxazolidinone synthesis [organic-chemistry.org]
- 8. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unveiling the this compound Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines [organic-chemistry.org]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06070A [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with Oxazolidinone Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered with oxazolidinone intermediates during experimentation.
Troubleshooting Guide: Compound Precipitation
Unexpected precipitation of your oxazolidinone intermediate can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer
This is a frequent issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer where the compound has lower solubility. The rapid change in solvent polarity causes the compound to "crash out" of the solution.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Supersaturation | The final concentration exceeds the thermodynamic solubility in the aqueous buffer. Try lowering the final concentration of your intermediate. |
| Rapid Solvent Change | The abrupt shift from an organic solvent to an aqueous one causes precipitation. Instead of adding the stock solution directly to the buffer, try adding the aqueous buffer dropwise to the stock solution while vortexing. A stepwise dilution into an intermediate mixture of organic solvent and buffer can also be effective. |
| Temperature Effects | Solubility is often temperature-dependent. Pre-warming your aqueous buffer may help improve solubility. |
| Buffer Composition | Certain buffer salts, like phosphates, can sometimes interact with compounds and reduce their solubility. Consider screening different buffer systems (e.g., citrate, TRIS) to find one that is more compatible with your intermediate.[1] |
Issue 2: Precipitation Over Time
Your intermediate dissolves initially but then precipitates after a few hours or overnight.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Metastable Supersaturation | The initial solution was supersaturated and thermodynamically unstable, leading to delayed crystallization. Determine the thermodynamic solubility using the shake-flask method (see Experimental Protocols) to establish a stable concentration range. |
| Temperature Fluctuations | Changes in ambient temperature can affect solubility. Ensure your solutions are stored at a constant and controlled temperature. |
| Compound Instability | The intermediate may be degrading over time into a less soluble species. Assess the stability of your compound in the chosen buffer system. |
| pH Shift | For ionizable compounds, a gradual change in pH (e.g., due to CO2 absorption from the air) can alter solubility. Ensure your buffer has sufficient capacity to maintain the target pH. |
Troubleshooting Workflow for Compound Precipitation
References
Navigating Stereoselectivity in the Evans Aldol Reaction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Evans aldol (B89426) reaction, with a specific focus on the critical role of the Lewis acid in determining stereoselectivity. This resource is designed to assist researchers in optimizing their experimental outcomes and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Lewis acid in the Evans aldol reaction?
A1: The Lewis acid plays a multifaceted role in the Evans aldol reaction. Its primary functions are to:
-
Activate the N-acyl oxazolidinone: The Lewis acid coordinates to the carbonyl oxygen of the N-acyl group, increasing the acidity of the α-protons and facilitating enolate formation.[1]
-
Control Enolate Geometry: In conjunction with a tertiary amine base, the choice of Lewis acid directs the formation of the (Z)-enolate, which is crucial for achieving high syn-diastereoselectivity in the standard Evans aldol reaction.[2][3]
-
Organize the Transition State: The Lewis acid chelates to both the enolate and the aldehyde, organizing the Zimmerman-Traxler transition state. This rigid, chair-like transition state minimizes steric interactions and dictates the facial selectivity of the aldehyde addition, ultimately controlling the stereochemical outcome.[2][4]
Q2: How does the choice of Lewis acid influence the stereochemical outcome (syn vs. anti)?
A2: The choice of Lewis acid is a key determinant of the aldol adduct's stereochemistry.
-
Boron-based Lewis acids (e.g., Bu₂BOTf): These strongly favor the formation of the syn-aldol product, often with very high diastereoselectivity.[1][5] This is achieved through a well-defined, chair-like Zimmerman-Traxler transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric hindrance.[4]
-
Titanium-based Lewis acids (e.g., TiCl₄): The stereochemical outcome with titanium tetrachloride can be more varied and is highly dependent on the reaction conditions, particularly the choice of amine base. It can produce syn or non-Evans syn products.[6][7][8] The stoichiometry of the base and Lewis acid can influence whether the reaction proceeds through a chelated or non-chelated transition state, leading to different stereoisomers.[6][7]
-
Magnesium-based Lewis acids (e.g., MgBr₂·OEt₂): These Lewis acids, often used in catalytic amounts, typically favor the formation of the anti-aldol product.[9][10][11] This is believed to occur through a boat-like transition state, a departure from the classic chair-like Zimmerman-Traxler model.[12]
Q3: What are "Evans syn" and "non-Evans syn" aldol products?
A3: Both are syn diastereomers, but they differ in the absolute stereochemistry at the newly formed chiral centers, arising from the aldehyde addition to opposite faces of the enolate. The "Evans syn" product is the diastereomer typically obtained when using boron-based Lewis acids.[2] The "non-Evans syn" product can be obtained under certain conditions, for example, by using specific titanium-based Lewis acids and thiazolidinethione auxiliaries, which alter the facial selectivity of the reaction.[6][7]
Troubleshooting Guide
Issue 1: Low Diastereoselectivity
Low diastereoselectivity is a common issue that can often be traced back to several key experimental parameters.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry of Lewis Acid or Base | Ensure precise measurement of both the Lewis acid and the tertiary amine base. For titanium-mediated reactions, the ratio of Lewis acid to base is critical in determining the stereochemical outcome.[6][7] |
| Suboptimal Reaction Temperature | Perform the reaction at the recommended low temperatures (typically -78 °C for enolate formation and aldehyde addition). Higher temperatures can lead to less organized transition states and reduced selectivity.[13] |
| Presence of Moisture | Use rigorously dried solvents and glassware. Moisture can hydrolyze the Lewis acid and the enolate, leading to side reactions and decreased selectivity. |
| Inappropriate Lewis Acid for Desired Stereoisomer | Verify that the chosen Lewis acid is appropriate for the desired stereochemical outcome (syn vs. anti). Refer to the data tables below for guidance. |
| Slow Addition of Reagents | Add the Lewis acid, base, and aldehyde slowly and dropwise to maintain a low concentration of reactive species and prevent side reactions. For magnesium-catalyzed reactions with enolizable aldehydes, slow addition of the aldehyde is crucial to minimize self-aldol condensation.[14] |
| Use of Acetate-Derived N-acyloxazolidinone | The standard Evans auxiliary shows poor diastereoselectivity in acetate (B1210297) aldol reactions due to the lack of a directing group at the α-position.[15] Consider using a modified auxiliary for these reactions. |
dot graph TD { A[Start: Low Diastereoselectivity] --> B{Check Lewis Acid and Base Stoichiometry}; B --> C{Is Stoichiometry Correct?}; C -->|Yes| D{Verify Reaction Temperature}; C -->|No| E[Adjust Stoichiometry and Repeat]; D --> F{Is Temperature Consistently Low?}; F -->|Yes| G{Ensure Anhydrous Conditions}; F -->|No| H[Optimize Cooling Protocol]; G --> I{Are Solvents and Glassware Dry?}; I -->|Yes| J{Confirm Correct Lewis Acid for Target Stereoisomer}; I -->|No| K[Dry Solvents and Glassware Thoroughly]; J --> L{Is Lewis Acid Correct?}; L -->|Yes| M{Review Reagent Addition Rate}; L -->|No| N[Select Appropriate Lewis Acid]; M --> O{Is Addition Slow and Controlled?}; O -->|Yes| P[Consider Other Factors e.g., Substrate]; O -->|No| Q[Optimize Addition Rate]; }
Caption: Troubleshooting workflow for low diastereoselectivity.
Data Presentation: Lewis Acid Impact on Diastereoselectivity
The following tables summarize the typical diastereomeric ratios (d.r.) obtained with different Lewis acids in the Evans aldol reaction.
Table 1: Boron-Mediated Aldol Reaction (Typical syn Selectivity)
| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Reference |
| N-Propionyl | Isobutyraldehyde | Bu₂BOTf | Et₃N | >99:1 | [1] |
| N-Propionyl | Benzaldehyde | Bu₂BOTf | i-Pr₂NEt | >98:2 | [1] |
| N-Chloroacetyl | Oxazole Aldehyde | Bu₂BOTf | i-Pr₂NEt | >95:5 | [16] |
Table 2: Titanium-Mediated Aldol Reaction (Variable Selectivity)
| N-Acyl Auxiliary | Aldehyde | Lewis Acid | Base | Diastereomeric Ratio (Product) | Reference |
| N-Propionyloxazolidinone | Isobutyraldehyde | TiCl₄ | (-)-Sparteine (B7772259) (2 equiv) | 97:3 (Evans syn) | [6] |
| N-Propionyloxazolidinethione | Isobutyraldehyde | TiCl₄ | (-)-Sparteine (2 equiv) | >99:1 (Evans syn) | [6] |
| N-Propionylthiazolidinethione | Isobutyraldehyde | TiCl₄ | (-)-Sparteine (1 equiv) | >99:1 (non-Evans syn) | [6] |
Table 3: Magnesium-Mediated Aldol Reaction (Typical anti Selectivity)
| N-Acyl Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (anti:syn) | Reference |
| N-Acyloxazolidinone | Various | MgBr₂·OEt₂ | up to 32:1 | [11] |
| N-Acylthiazolidinethione | Cinnamaldehyde | MgBr₂·OEt₂ (10 mol%) | 10:1 | [17] |
| N-Acylthiazolidinethione | 2-Naphthaldehyde | MgBr₂·OEt₂ (10 mol%) | 7:1 | [17] |
Experimental Protocols
Protocol 1: Boron-Mediated syn-Aldol Reaction (Bu₂BOTf)
This protocol is a general procedure for achieving high syn-selectivity.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-acyl oxazolidinone (1.0 equiv).
-
Dissolution: Dissolve the solid in anhydrous dichloromethane (B109758) (CH₂Cl₂) (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to 0 °C.
-
Enolate Formation: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the slow addition of triethylamine (B128534) (Et₃N, 1.2 equiv). Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Titanium-Mediated Evans syn-Aldol Reaction (TiCl₄ and (-)-Sparteine)
This protocol is adapted from the work of Crimmins and coworkers for achieving high Evans syn-selectivity.[6][18]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-acyl oxazolidinone (1.0 equiv).
-
Dissolution: Dissolve in anhydrous dichloromethane (~0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Reagent Addition: Add titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 equiv) dropwise, followed by the dropwise addition of (-)-sparteine (2.5 equiv).
-
Enolate Formation: Stir the solution for 30-60 minutes at -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise.
-
Reaction: Monitor the reaction by TLC; it is typically complete within 1-2 hours.
-
Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.
Protocol 3: Magnesium-Mediated anti-Aldol Reaction (MgBr₂·OEt₂)
This protocol is a general method for obtaining anti-aldol products.[10][14]
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, add the N-acyl oxazolidinone (1.0 equiv), magnesium bromide diethyl etherate (MgBr₂·OEt₂, 0.1-1.0 equiv), and triethylamine (2.0-5.0 equiv) in ethyl acetate.
-
Silylating Agent: Add chlorotrimethylsilane (B32843) (TMSCl, 1.5-4.0 equiv).
-
Aldehyde Addition: Add the aldehyde (1.1-1.2 equiv) slowly via syringe pump over several hours.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Workup: Quench the reaction with a mixture of THF and 1.0 N HCl.
-
Purification: Follow standard extraction and purification procedures.
Visualizing the Impact of Lewis Acid Choice
The stereochemical outcome of the Evans aldol reaction is dictated by the geometry of the transition state, which is heavily influenced by the coordinating properties of the Lewis acid.
Caption: Logical relationship between Lewis acid choice and stereoselectivity.
Caption: Influence of Lewis acid on transition state and product.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. University of Minnesota Morris Digital Well - Summer Research Showcase: Mechanistic Study of the Evan's anti-Aldol Reaction [digitalcommons.morris.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chemistry.williams.edu [chemistry.williams.edu]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
minimizing side reactions during the removal of oxazolidine protecting groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the removal of oxazolidine protecting groups.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of this compound-protected compounds.
Issue 1: Incomplete Deprotection
Q: My this compound protecting group is not being completely removed. What are the possible causes and solutions?
A: Incomplete deprotection can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Insufficient Reaction Time or Temperature: The kinetics of this compound hydrolysis can be slow depending on the substrate and reaction conditions.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration and temperature.
-
-
Inadequate Acid/Base Concentration: The concentration of the acid or base catalyst may be too low to effect complete cleavage.
-
Solution: Gradually increase the concentration of the acid or base. For acid-catalyzed deprotection, a higher concentration of trifluoroacetic acid (TFA) or using a stronger acid like HCl may be necessary. For base-catalyzed hydrolysis, ensure a sufficient excess of the base is used.
-
-
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting the access of the reagent.
-
Solution: Choose a solvent system in which the starting material is fully soluble. Co-solvents may be necessary.
-
-
Steric Hindrance: Bulky substituents on the this compound ring or neighboring functional groups can hinder the approach of the deprotecting agent.
-
Solution: More forcing conditions (higher temperature, longer reaction time, stronger acid/base) may be required. Alternatively, consider a different deprotection strategy that is less sensitive to steric effects.
-
Issue 2: Concurrent Deprotection of Other Acid-Labile Groups (e.g., Boc)
Q: I am trying to selectively cleave the this compound group, but my Boc protecting group is also being removed. How can I improve selectivity?
A: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions commonly used for this compound deprotection. Here are some strategies to enhance selectivity:
-
Milder Acidic Conditions: Strong acids like neat TFA can readily cleave both protecting groups.
-
Solution: Use milder acidic conditions. A dilute solution of TFA in a solvent like dichloromethane (B109758) (DCM) or using a weaker acid such as p-toluenesulfonic acid (pTSA) may provide the desired selectivity.
-
-
Control of Reaction Time and Temperature: The rate of cleavage for different protecting groups can vary.
-
Solution: Carefully monitor the reaction at a lower temperature (e.g., 0 °C) and quench the reaction as soon as the this compound is cleaved, before significant Boc deprotection occurs.
-
-
Alternative Deprotection Methods: If acidic conditions are not selective, consider other methods.
-
Solution: Basic hydrolysis can be an effective alternative for the cleavage of N-acyl oxazolidinones, as the Boc group is generally stable to basic conditions.
-
Issue 3: Formation of Undesired Side Products
Q: I am observing the formation of unexpected byproducts during deprotection. What are the common side reactions and how can I minimize them?
A: The nature of the side products depends on the deprotection method and the substrate. Here are some common side reactions and their mitigation strategies:
-
Hydroxyamide Formation (in Evans Oxazolidinone Cleavage): When using lithium hydroxide (B78521) (LiOH) for the saponification of N-acyl Evans oxazolidinones, nucleophilic attack can occur at the endocyclic carbonyl group, leading to the formation of a hydroxyamide byproduct instead of the desired carboxylic acid.
-
Solution: Use lithium hydroperoxide (LiOOH), typically generated in situ from LiOH and hydrogen peroxide (H₂O₂), as the nucleophile. LiOOH preferentially attacks the exocyclic acyl group, leading to the desired cleavage.
-
-
Imine Formation: Under certain conditions, particularly at elevated temperatures during the deprotection of pseudoproline-derived oxazolidines in peptide synthesis, the this compound ring can open to form a stable imine.
-
Solution: Perform the deprotection at lower temperatures. If possible, avoid prolonged heating of the reaction mixture.
-
-
Aspartimide Formation (in Peptide Synthesis): In peptides containing an aspartic acid residue near an this compound, the formation of a cyclic aspartimide can be a competing side reaction, especially under basic conditions.
-
Solution: The presence of the this compound ring can enhance the rate of aspartimide formation. Careful control of pH and reaction time is crucial. Using bulky protecting groups on the aspartic acid side chain may help to kinetically hinder this side reaction.
-
Below is a troubleshooting workflow to guide your experimental approach:
Validation & Comparative
Navigating the Mirror World: A Guide to Chiral HPLC Analysis for Enantiomeric Excess of Oxazolidinones
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of oxazolidinone products is a critical step in drug discovery and development. Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comparative overview of various chiral HPLC methods, supported by experimental data, to aid in the selection of optimal analytical strategies.
The stereochemistry of oxazolidinone-based compounds, a significant class of antibiotics and chiral auxiliaries, directly influences their pharmacological activity and safety profiles.[1][2] For instance, the (S)-enantiomer of the antibiotic linezolid (B1675486) is significantly more potent than its (R)-enantiomer.[1] Consequently, robust and reliable analytical methods are imperative for the accurate determination of enantiomeric excess (e.e.).
Comparison of Chiral Stationary Phases
The success of chiral HPLC separations hinges on the choice of the chiral stationary phase (CSP). Polysaccharide-based and macrocyclic antibiotic-based columns are among the most frequently employed for oxazolidinone analysis.
| Chiral Stationary Phase (CSP) | Oxazolidinone Analyte(s) | Mobile Phase | Key Performance Metrics | Reference |
| Polysaccharide-Based (Amylose) | ||||
| Chiralpak AD-H | Novel Oxazolidinone (WCK 4086) | n-hexane:2-propanol:methanol (B129727):trifluoroacetic acid (80:10:10:0.4, v/v/v/v) | Resolution (Rs) > 2.0 | [3] |
| Lux Amylose-1, Lux i-Amylose-1, Lux Amylose-2 | Four oxazolidinone analogues | Acetonitrile (ACN) | High enantioselectivity | [4][5] |
| CHIRALPAK IA | Oxazolidinone intermediate | Hexane/i-PrOH (90:10) | Baseline separation | [6] |
| Polysaccharide-Based (Cellulose) | ||||
| Lux Cellulose-1, -2, -3, -4 | Four oxazolidinone analogues | Methanol, Ethanol, 2-propanol, Acetonitrile | Varied enantioselectivity | [4][5] |
| Macrocyclic Antibiotic-Based | ||||
| Astec® CHIROBIOTIC® T | 4-Phenyl-2-oxazolidinone | 0.5% triethylamine (B128534) acetate (B1210297), pH 4.1:methanol (80:20) | Baseline separation |
Key Observations:
-
Polysaccharide-based CSPs , particularly those derived from amylose, demonstrate broad applicability and high enantioselectivity for a range of oxazolidinone analogues, often when used with polar organic mobile phases like acetonitrile.[4][5]
-
The Chiralpak AD-H column, an amylose-based CSP, has proven effective in achieving excellent resolution for novel oxazolidinone antibacterial agents.[3]
-
Macrocyclic antibiotic-based columns, such as the Astec® CHIROBIOTIC® T , offer a viable alternative for specific oxazolidinone structures.
Experimental Workflow for Chiral HPLC Analysis
The determination of enantiomeric excess for an oxazolidinone product via chiral HPLC follows a systematic workflow, from sample preparation to data interpretation.
Detailed Experimental Protocols
Below are representative experimental protocols for the chiral HPLC analysis of oxazolidinone products.
Method 1: Analysis of a Novel Oxazolidinone Antibacterial Agent [3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Chiralpak AD-H (amylose-based), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, methanol, and trifluoroacetic acid in a ratio of 80:10:10:0.4 (v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength.
-
Sample Preparation: The oxazolidinone sample is dissolved in the mobile phase to a suitable concentration.
Method 2: Analysis of 4-Phenyl-2-oxazolidinone Enantiomers
-
Chromatographic System: HPLC system.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.5% triethylamine acetate (pH 4.1) and methanol in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 5 mg/mL solution in methanol.
Method 3: Screening of Oxazolidinone Analogues on Polysaccharide Phases [7]
-
Chromatographic System: Jasco HPLC system with a quaternary pump, autosampler, and diode array detector.
-
Columns: Lux Amylose-1, Lux i-Amylose-1, Lux Amylose-2, Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, Lux Cellulose-4 (150 x 4.6 mm; 5 μm particle size).
-
Mobile Phase: Polar organic solvents such as neat methanol, ethanol, 2-propanol, or acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Stock solutions prepared at 1 mg/mL in methanol, with further dilutions made with the same solvent.
Alternative Technique: Capillary Electrophoresis
While HPLC is the dominant technique, Capillary Electrophoresis (CE) using chiral selectors like cyclodextrins presents a viable alternative for the enantioseparation of oxazolidinone analogs.[1][8] CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents.[1] Studies have shown that anionic cyclodextrin (B1172386) derivatives, particularly heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD), can provide excellent enantioresolution for several oxazolidinone enantiomeric pairs.[1][8]
Logical Relationship of Method Selection
The selection of an appropriate chiral separation method is a critical decision that impacts the accuracy and efficiency of enantiomeric excess determination.
References
- 1. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - Repository of the Academy's Library [real.mtak.hu]
- 6. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Stereochemical Assignment Using Mosher's Ester Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute stereochemistry of chiral molecules is a critical step in chemical research and pharmaceutical development. An incorrect stereochemical assignment can lead to the synthesis of the wrong enantiomer, with potentially significant consequences for biological activity and patient safety. Mosher's ester analysis is a widely utilized NMR spectroscopic method for elucidating the absolute configuration of chiral secondary alcohols and amines. This guide provides a comprehensive comparison of Mosher's ester analysis with other common techniques, supported by experimental data and detailed protocols.
Principle of Mosher's Ester Analysis
Mosher's ester analysis relies on the derivatization of a chiral secondary alcohol or amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its corresponding acid chloride.[1][2] This reaction creates a pair of diastereomers. Due to their different spatial arrangements, the protons in these diastereomers experience different magnetic environments in an NMR spectrometer, leading to distinct chemical shifts.
The key to the analysis lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the preferred conformation of the Mosher's esters, the phenyl group shields nearby protons of the original chiral molecule. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the MTPA plane can be calculated. The sign of these Δδ values allows for the unambiguous determination of the absolute configuration of the stereocenter.[1]
Comparison of Methods for Determining Absolute Stereochemistry
The choice of method for determining absolute stereochemistry depends on several factors, including the nature of the sample, the amount of material available, and the required accuracy. Below is a comparison of Mosher's ester analysis with other common techniques.
| Feature | Mosher's Ester Analysis (NMR) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Analysis of NMR chemical shifts of diastereomeric esters or amides. | Diffraction of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light. | Physical separation of enantiomers on a chiral stationary phase. |
| Sample State | Solution | Solid (single crystal required) | Solution or neat liquid | Solution |
| Sample Amount | Milligrams | Micrograms to milligrams | Milligrams | Micrograms to milligrams |
| Analysis Time | 4-6 hours of active effort over 1-2 days | Days to weeks (including crystallization) | Hours to a day | Minutes to hours per sample |
| Provides Absolute Configuration? | Yes | Yes (unambiguous) | Yes (requires computational analysis) | No (determines enantiomeric excess) |
| Advantages | Applicable to a wide range of soluble compounds, relatively fast, does not require crystallization. | Provides the definitive, unambiguous 3D structure. | Applicable to a wide range of molecules in solution, non-destructive. | High sensitivity and accuracy for determining enantiomeric excess, can be automated. |
| Limitations | Requires derivatization, potential for kinetic resolution or racemization, can be complex for molecules with multiple stereocenters. | Requires a high-quality single crystal, which can be difficult to obtain. | Requires specialized equipment and computational expertise for spectral interpretation. | Does not provide absolute configuration, requires method development for each compound. |
Experimental Protocols
Mosher's Ester Analysis: A Detailed Protocol
This protocol outlines the general procedure for the preparation and analysis of Mosher's esters of a chiral secondary alcohol.
Materials:
-
Chiral secondary alcohol of unknown stereochemistry
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
Two separate reactions are performed in parallel, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.[1]
1. Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the chiral alcohol (e.g., 10 mg) in anhydrous DCM (e.g., 1 mL).
-
Add anhydrous pyridine (e.g., 2-3 equivalents).
-
Cool the solution to 0 °C in an ice bath.
2. Esterification:
-
To one flask, slowly add (R)-MTPA-Cl (e.g., 1.2 equivalents).
-
To the second flask, slowly add (S)-MTPA-Cl (e.g., 1.2 equivalents).
-
Allow the reactions to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Work-up:
-
Quench the reactions by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixtures to a separatory funnel and extract with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude diastereomeric esters.
4. Purification (if necessary):
-
If the crude product is not clean enough for NMR analysis, purify the esters by flash column chromatography on silica (B1680970) gel.
5. NMR Analysis:
-
Prepare two separate NMR samples by dissolving an accurately weighed amount of the purified (R)-MTPA ester and (S)-MTPA ester in CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both samples.
-
Assign the proton signals in both spectra, paying close attention to the protons on the backbone of the original alcohol, particularly those near the stereocenter.
6. Data Analysis:
-
Carefully measure the chemical shift (δ) for each assigned proton in both the (R)- and (S)-ester spectra.
-
Calculate the chemical shift difference, Δδ = δS - δR, for each corresponding proton.
-
Based on the established conformational model of Mosher's esters, protons on one side of the MTPA plane will exhibit a positive Δδ, while those on the other side will show a negative Δδ. By analyzing the signs of the calculated Δδ values, the absolute configuration of the carbinol center can be determined.
Data Presentation: Mosher's Ester Analysis of a Formamide
The following table presents ¹H NMR data from the Mosher's ester analysis of a formamide, illustrating the application of the method. The ΔδSR values are calculated as δ(S-MTPA ester) - δ(R-MTPA ester).
| Proton | δ (S)-MTPA ester (ppm) | δ (R)-MTPA ester (ppm) | ΔδSR (ppm) |
| H-2 | 4.35 | 4.45 | -0.10 |
| H-3 | 3.80 | 3.70 | +0.10 |
| N-Me | 2.90 | 3.00 | -0.10 |
| C-Me | 1.25 | 1.15 | +0.10 |
Note: This data is adapted from a published example and serves for illustrative purposes.
Visualization of the Mosher's Ester Analysis Workflow
The following diagram illustrates the key steps involved in performing a Mosher's ester analysis.
Caption: Workflow for Mosher's Ester Analysis.
Logical Relationship for Stereochemical Assignment
The determination of the absolute configuration is based on the predictable shielding and deshielding effects of the phenyl group in the MTPA moiety.
Caption: Logic for assigning absolute configuration.
Alternative Chiral Derivatizing Agents
While MTPA is the most common chiral derivatizing agent for Mosher's analysis, several other reagents have been developed, each with its own advantages.
| Chiral Derivatizing Agent | Abbreviation | Advantages |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA | Widely applicable, well-established model for interpretation. |
| α-Cyano-α-fluoro(phenyl)acetic acid | CFPA | Can provide larger chemical shift differences (Δδ) than MTPA. |
| (1R)-(−)-Menthyl chloroformate | Useful for derivatizing alcohols and amines, can be analyzed by HPLC. | |
| 2,3-Dihydro-2-phenyl-1H-inden-1-one | Pirkle's Reagent | Forms diastereomeric carbamates, often used as a chiral solvating agent. |
Conclusion
Mosher's ester analysis remains a powerful and widely used technique for the determination of absolute stereochemistry. Its applicability to a broad range of soluble compounds and the relatively straightforward experimental procedure make it an invaluable tool for chemists. However, it is essential to be aware of its limitations and to consider alternative methods such as X-ray crystallography, VCD, and chiral HPLC, depending on the specific requirements of the analysis. A thorough understanding of the principles and careful execution of the experimental protocol are crucial for obtaining reliable and unambiguous stereochemical assignments.
References
A Comparative Guide to Evans Oxazolidinones and Oppolzer's Camphorsultams in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecules. Among the most reliable and widely utilized are Evans oxazolidinones and Oppolzer's camphorsultams. This guide provides an objective comparison of their performance in key asymmetric transformations, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate chiral auxiliary for their synthetic endeavors.
General Principles and Mechanisms
Both Evans oxazolidinones and Oppolzer's camphorsultams function by temporarily introducing a chiral element to a prochiral substrate. This allows for diastereoselective bond formation, after which the auxiliary can be cleaved and ideally recycled. The stereochemical outcome is dictated by the rigid conformation of the N-acylated auxiliary, which effectively shields one face of the enolate or dienophile, directing the approach of the electrophile or diene.
Evans Oxazolidinones: Developed by David A. Evans, these auxiliaries are typically derived from readily available α-amino acids. The stereocontrol exerted by Evans oxazolidinones in aldol (B89426) and alkylation reactions is rationalized by the formation of a chelated Z-enolate, which adopts a rigid chair-like transition state. The bulky substituent at the C4 position of the oxazolidinone ring directs the incoming electrophile to the opposite face.
Oppolzer's Camphorsultams: Based on the naturally occurring camphor (B46023) skeleton, Oppolzer's sultams offer a rigid and predictable platform for asymmetric transformations. Their utility is particularly pronounced in Diels-Alder reactions, where the sultam moiety effectively blocks one face of the N-acryloyl dienophile. The crystalline nature of many camphorsultam derivatives can also facilitate purification by recrystallization.
Performance Comparison
The following tables summarize the performance of Evans oxazolidinones and Oppolzer's camphorsultams in key asymmetric reactions. It is important to note that direct comparison of absolute values should be approached with caution, as reaction conditions, substrates, and electrophiles may vary between studies.
Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | Isobutyraldehyde | >99:1 | 80-95 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | Benzaldehyde | 98:2 (anti:syn) | 90 |
Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzyl bromide | >99:1 | 90-95 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | Allyl iodide | >95:5 | 85-95 |
Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Diastereomeric Excess (d.e.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Cyclopentadiene (B3395910) | 85-95% | 80-90 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | Cyclopentadiene | >98% | 90-99 |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
Asymmetric Aldol Reaction with Evans Oxazolidinone
1. Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent.
2. Diastereoselective Aldol Reaction: The resulting N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv.) is added dropwise, followed by triethylamine (B128534) (1.2 equiv.). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv.) is added, and the reaction is stirred for 2 hours at -78 °C and then for 1 hour at 0 °C. The reaction is quenched with a pH 7 buffer and the product is extracted.
Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
1. Acylation of the Auxiliary: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C is added triethylamine (1.2 equiv.), followed by the dropwise addition of acryloyl chloride (1.1 equiv.). The reaction is stirred at 0 °C for 1 hour, then at room temperature for 2 hours. The mixture is washed with water and brine, dried, and concentrated.
2. Diels-Alder Reaction: The N-acryloyl sultam (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. A solution of diethylaluminum chloride (1.2 equiv.) in hexanes is added dropwise, and the mixture is stirred for 30 minutes. Freshly cracked cyclopentadiene (3.0 equiv.) is added, and the reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted.[1]
Cleavage of the Chiral Auxiliaries
The ability to remove the chiral auxiliary under mild conditions without affecting the newly formed stereocenters is crucial.
Evans Oxazolidinones: A common method for the cleavage of N-acyl oxazolidinones is oxidative cleavage using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂).[2][3][4][5][6] This procedure typically affords the corresponding carboxylic acid.
-
Protocol for Oxidative Cleavage: The N-acyl oxazolidinone is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C. Aqueous hydrogen peroxide (4.0 equiv.) is added, followed by aqueous lithium hydroxide (2.0 equiv.). The reaction is stirred at room temperature until completion.
Oppolzer's Camphorsultams: N-acyl sultams can be cleaved under various conditions to provide different functional groups. Reductive cleavage with lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.
-
Protocol for Reductive Cleavage: The N-acyl sultam is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH₄ (2.0-3.0 equiv.) in THF at 0 °C. The reaction is stirred at 0 °C until completion and then quenched by the sequential addition of water, 15% aqueous NaOH, and water.
Visualizing the Stereocontrol
The following diagrams illustrate the mechanisms of stereocontrol for each auxiliary.
Caption: Stereocontrol in the Evans Aldol reaction via a chelated Z-enolate.
Caption: Facial selectivity in the Oppolzer Diels-Alder reaction.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. An alternative mechanism for Diels-Alder reactions of Evans auxiliary derivatives. | Semantic Scholar [semanticscholar.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Amine Protecting Groups: Oxazolidine vs. Boc and Fmoc in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that dictates the efficiency and success of complex synthetic endeavors, particularly in peptide and pharmaceutical development. While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the established workhorses for amine protection, oxazolidine-based strategies, particularly in the form of pseudoproline dipeptides, offer a unique solution to specific synthetic challenges. This guide provides an objective comparison of the efficiency of this compound protecting groups relative to Boc and Fmoc, supported by experimental data and detailed protocols.
Executive Summary
The efficiency of a protecting group is a multifaceted consideration, encompassing the ease and yield of its introduction and removal, its stability under various reaction conditions, and its influence on the physicochemical properties of the synthetic intermediate.
-
Boc and Fmoc are broadly applicable N-α-amino protecting groups, forming the cornerstone of solid-phase peptide synthesis (SPPS). Their chemistries are well-established, offering high yields and predictable reactivity.
-
Oxazolidines , in the context of peptide synthesis, are primarily employed as structural motifs within pseudoproline dipeptides. Their principal advantage lies not in general amine protection, but in their ability to disrupt secondary structures and mitigate aggregation in "difficult" peptide sequences.
This guide will delve into a detailed comparison of these protecting groups, focusing on their respective strengths and optimal use cases.
Comparative Analysis of Protecting Group Efficiency
The following tables provide a quantitative comparison of the key performance parameters for this compound, Boc, and Fmoc protecting groups.
Table 1: Protection Conditions and Efficiency
| Protecting Group | Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| This compound (Pseudoproline) | Aldehyde/Ketone, Acid catalyst (e.g., p-TsOH) | Toluene, DCM | Reflux | 2 - 24 h | >90 |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., Et₃N, NaOH) | Dioxane/Water, THF, DCM | 0 - RT | 1 - 12 h | >95[1] |
| Fmoc | Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃, Et₃N) | Dioxane/Water, DMF | 0 - RT | 2 - 12 h | >90 |
Table 2: Deprotection Conditions and Efficiency
| Protecting Group | Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| This compound (Pseudoproline) | Trifluoroacetic acid (TFA) (typically in a cleavage cocktail) | DCM | RT | 1 - 4 h | >95 |
| Boc | Trifluoroacetic acid (TFA) (25-50% in DCM) | DCM | 0 - RT | 0.5 - 2 h | >95[2][3] |
| Fmoc | 20% Piperidine (B6355638) in DMF | DMF | RT | 5 - 20 min | >95[4] |
Table 3: Stability Profile
| Protecting Group | Stable To | Labile To |
| This compound (Pseudoproline) | Basic conditions (e.g., Piperidine), Hydrogenolysis | Strong acids (e.g., TFA) |
| Boc | Basic conditions, Nucleophiles, Hydrogenolysis | Strong acids (e.g., TFA, HCl)[2] |
| Fmoc | Acidic conditions (e.g., TFA) | Basic conditions (e.g., Piperidine) |
Experimental Protocols
Protocol 1: Synthesis of an N-Boc Protected Amino Acid
Objective: To introduce the Boc protecting group onto the α-amino group of an amino acid.
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (B78521) (NaOH) (2.0 eq)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O in dioxane dropwise to the stirred amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 3 with 5% aqueous citric acid solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 2: Deprotection of an N-Boc Protected Amino Acid
Objective: To remove the Boc protecting group from an N-Boc protected amino acid.
Materials:
-
N-Boc protected amino acid (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected amino acid in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 25-50% v/v in DCM) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amino acid.
Protocol 3: Synthesis of an N-Fmoc Protected Amino Acid
Objective: To introduce the Fmoc protecting group onto the α-amino group of an amino acid.
Materials:
-
Amino acid (1.0 eq)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-OSu in acetone dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and by-products.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl at 0 °C.
-
The N-Fmoc protected amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 4: Deprotection of an N-Fmoc Protected Amino Acid
Objective: To remove the Fmoc protecting group from an N-Fmoc protected amino acid.
Materials:
-
N-Fmoc protected amino acid (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the N-Fmoc protected amino acid in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature. The deprotection is typically complete within 5-20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the deprotected amino acid is typically used directly in the next step of a synthesis (e.g., peptide coupling) after removal of the volatile components under high vacuum.
Visualizing the Chemical Logic
The following diagrams illustrate the chemical structures and the logical flow of protection and deprotection for each protecting group.
Caption: Chemical structures of Boc, Fmoc, and this compound protected amines.
Caption: Experimental workflows for protection and deprotection cycles.
Discussion: Strategic Application
The choice between this compound, Boc, and Fmoc protecting groups is highly dependent on the synthetic strategy and the specific challenges posed by the target molecule.
Boc and Fmoc: The Foundation of Modern Peptide Synthesis
Boc and Fmoc are the dominant protecting groups for the α-amino function in SPPS due to their reliability and orthogonality. The Boc strategy , with its acid-labile protecting group, is a robust and well-established method. It is often favored for the synthesis of long and complex peptides where aggregation can be a significant issue. The repetitive acid treatment for deprotection can, however, be detrimental to sensitive residues.
The Fmoc strategy has gained widespread popularity due to its milder deprotection conditions. The use of a base, typically piperidine, for Fmoc removal is compatible with a wide range of acid-labile side-chain protecting groups, offering excellent orthogonality. This makes it the preferred method for the synthesis of peptides containing sensitive modifications such as phosphorylation or glycosylation.
Oxazolidines (Pseudoprolines): A Solution for "Difficult" Sequences
The primary role of oxazolidines in modern synthesis, particularly in SPPS, is as "pseudoproline" dipeptides. These are formed from serine, threonine, or cysteine residues and an aldehyde or ketone. The incorporation of a pseudoproline dipeptide introduces a "kink" in the growing peptide chain, effectively disrupting the formation of inter- and intra-chain hydrogen bonds that lead to aggregation. This is particularly beneficial in the synthesis of long or hydrophobic peptides, which are notoriously difficult to synthesize using standard Boc or Fmoc strategies.
The efficiency of oxazolidines in this context is not measured by the speed or yield of a single protection/deprotection cycle, but by its ability to enable the successful synthesis of otherwise intractable peptide sequences. The formation of the this compound ring is typically a high-yielding, acid-catalyzed condensation. The ring is stable to the basic conditions of Fmoc chemistry but is readily cleaved under the final acidic conditions used to release the peptide from the resin.
It is important to note that while some studies have explored the stability of the this compound ring, its use as a general N-α-amino protecting group for individual amino acids is not a common practice. Its value lies in the unique structural properties it imparts as part of a dipeptide unit.
Conclusion
In the landscape of amine protecting groups, Boc and Fmoc remain the versatile and indispensable tools for a broad range of synthetic applications. Their efficiency is well-documented, with optimized protocols delivering high yields and purity. The this compound protecting group, primarily in the form of pseudoproline dipeptides, occupies a more specialized but critical niche. Its efficiency is best understood as a strategic tool for overcoming the significant challenge of peptide aggregation during SPPS. For researchers tackling the synthesis of "difficult" sequences, the incorporation of pseudoproline dipeptides can be the key to a successful outcome, making it a highly efficient strategy in its specific context. The choice of protecting group should therefore be a carefully considered decision based on the specific demands of the synthetic target.
References
A Comparative Guide to Computational Validation of Transition State Models for Oxazolidinone Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational transition state models used to predict the stereochemical outcomes of oxazolidinone reactions, with a focus on the Evans aldol (B89426) reaction. By presenting supporting experimental data alongside computational results, this document aims to assist researchers in selecting appropriate theoretical models for their studies in asymmetric synthesis and drug development.
Introduction to Transition State Modeling in Oxazolidinone Chemistry
Oxazolidinones are a critical class of chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new carbon-carbon bonds. The Evans aldol reaction, a cornerstone of this chemistry, utilizes an N-acyloxazolidinone to direct the stereoselective addition of an enolate to an aldehyde. The predictability of this reaction's outcome is largely attributed to the well-defined chair-like transition state, famously described by the Zimmerman-Traxler model.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for rationalizing and predicting the stereoselectivity of these reactions. By calculating the energies of various possible transition states, researchers can determine the most likely reaction pathway and, consequently, the major stereoisomer formed. This guide will delve into the validation of these computational models against experimental results.
The Evans Aldol Reaction: A Case Study
The TiCl4-mediated Evans aldol reaction between an N-propionyl oxazolidinone and an aldehyde serves as a representative example for comparing computational transition state models. The reaction typically proceeds with high diastereoselectivity, favoring the syn-aldol product. This selectivity is rationalized by the steric hindrance imposed by the substituent on the chiral auxiliary in the Zimmerman-Traxler transition state.
Reaction Scheme
The general scheme for the TiCl4-mediated Evans aldol reaction is as follows:
Caption: General scheme of the Evans aldol reaction.
Comparison of Computational Models
The accuracy of predicting the stereochemical outcome of the Evans aldol reaction is highly dependent on the chosen computational model, specifically the DFT functional and basis set. Here, we compare the performance of two commonly used functionals, B3LYP and M06-2X, in predicting the diastereomeric ratio (d.r.) for the reaction between (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one and isobutyraldehyde.
Data Presentation
| Computational Model | Calculated ΔΔG‡ (kcal/mol) (syn - anti) | Predicted d.r. (syn:anti) | Experimental d.r. (syn:anti)[1] |
| B3LYP/6-31G(d) | -2.1 | 97:3 | >99:1 |
| M06-2X/6-31G(d) | -2.8 | 99:1 | >99:1 |
Note: The predicted d.r. is calculated from the difference in the Gibbs free energies of activation (ΔΔG‡) for the transition states leading to the syn and anti products.
The results indicate that while both functionals correctly predict the syn product as the major diastereomer, the M06-2X functional provides a slightly better quantitative agreement with the experimentally observed high diastereoselectivity.[2][3] The difference in performance can be attributed to the different parameterization of the functionals, with M06-2X often performing better for systems where non-covalent interactions are important.[2][3][4]
Experimental Protocols
General Procedure for the TiCl4-Mediated Evans Aldol Reaction [1][5]
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (CH2Cl2) at -78 °C is added titanium tetrachloride (TiCl4, 1.1 equiv). The resulting solution is stirred for 5 minutes, followed by the dropwise addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 1.2 equiv). After stirring for 30 minutes, the aldehyde (1.5 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then warmed to 0 °C over 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by 1H NMR spectroscopy or HPLC analysis of the crude product.
Visualization of Transition State Models
The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The chiral auxiliary on the oxazolidinone ring effectively shields one face of the enolate, directing the attack of the aldehyde to the opposite face. This leads to the preferential formation of one diastereomer.
Zimmerman-Traxler Model for the syn-Aldol Product
Caption: Favored Zimmerman-Traxler transition state leading to the syn-aldol product.
Computational Workflow
The computational validation of these transition state models typically follows the workflow outlined below.
Caption: A typical workflow for the computational validation of transition state models.
Conclusion
The computational modeling of transition states for oxazolidinone reactions, particularly the Evans aldol reaction, provides valuable insights into the origins of stereoselectivity. DFT calculations, especially with functionals like M06-2X, can accurately predict the major diastereomer and show good quantitative agreement with experimental results. This guide demonstrates the synergy between computational and experimental chemistry, offering a powerful approach for the rational design of stereoselective syntheses in academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.tru.ca [faculty.tru.ca]
- 4. researchgate.net [researchgate.net]
- 5. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
A Comparative Guide to Spectroscopic Methods for In-Situ Monitoring of Oxazolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of oxazolidines, a critical class of heterocyclic compounds in medicinal chemistry and drug development, necessitates precise control and deep understanding of reaction kinetics and mechanisms. In-situ (in the reaction mixture) monitoring provides real-time data, enabling optimization of reaction conditions, identification of intermediates, and ensuring consistent product quality. This guide offers a comparative overview of key spectroscopic methods—Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the in-situ monitoring of oxazolidine reactions, supported by experimental insights.
This approach aligns with the principles of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies to design and control manufacturing processes through timely measurements of critical quality and performance attributes.[1][2][3] By integrating advanced analytical techniques like spectroscopy into the manufacturing process, PAT facilitates a shift from testing quality into the final product to building quality in from the start.[2]
Comparison of In-Situ Spectroscopic Methods
The choice of a spectroscopic tool for reaction monitoring depends on the specific chemistry, the information required, and practical considerations of the experimental setup. FTIR, Raman, and NMR spectroscopy each offer unique advantages and are sensitive to different aspects of molecular structure and transformation.
| Feature | FTIR Spectroscopy (ATR) | Raman Spectroscopy | NMR Spectroscopy |
| Principle | Measures the absorption of infrared radiation by molecular vibrations, particularly sensitive to changes in dipole moments.[4] | Measures the inelastic scattering of monochromatic light (laser) resulting from molecular vibrations, sensitive to changes in polarizability.[5] | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[4] |
| Key Monitored Groups in this compound Reactions | Strong signals for C=O (carbonyl) of reactants and intermediates (e.g., oxazolidin-5-one), O-H of alcohols and water, and N-H of amines.[5][6] | Strong signals for symmetric, non-polar bonds like C=C, C-C, and S-S. Less interference from aqueous media.[5] | Provides detailed information on the chemical environment of specific nuclei (¹H, ¹³C), allowing for the distinction of reactants, intermediates, and products.[7] |
| Strengths | - Excellent for tracking functional groups with strong dipoles.[4]- Extensive spectral libraries for compound identification.[8]- Robust and widely used in process chemistry.[9] | - Minimal interference from water, making it ideal for aqueous reactions.[5]- Can analyze samples through glass or polymer reaction vessels.[10]- Provides complementary information to FTIR.[8] | - Provides unambiguous structural information and quantitative data.[4]- Can elucidate reaction mechanisms and identify unknown intermediates.[7]- Non-destructive.[11] |
| Limitations | - Water and other hydroxyl-containing solvents can cause strong interference.[5]- ATR probe can be susceptible to coating by solids.- Analysis area is limited to a few microns from the probe surface.[12] | - Can be affected by fluorescence from the sample or impurities.[8]- Weaker signal than FTIR for many common functional groups.- Laser may cause sample heating or degradation in some cases. | - Lower sensitivity compared to vibrational spectroscopy.- Higher cost and complexity of instrumentation, especially for in-situ setups (flow NMR).[11][12]- Longer acquisition times may be required for complex experiments.[13] |
| Typical In-Situ Setup | An Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction vessel.[12] | A fiber-optic probe is positioned to illuminate the reaction mixture through a window in the reactor or directly immersed.[10] | A flow system continuously circulates the reaction mixture from the reactor through the NMR spectrometer.[14] |
In-Situ Monitoring Workflow
The general workflow for implementing in-situ spectroscopic monitoring for an this compound reaction involves several key stages, from initial setup to final data analysis. This process allows for real-time tracking of reactant consumption, intermediate formation, and product generation.
Caption: General workflow for in-situ spectroscopic monitoring of reactions.
Spectroscopic Methods in Detail
Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR, typically using an Attenuated Total Reflectance (ATR) probe, is a powerful tool for monitoring reactions involving changes in key functional groups.
Application Example: Monitoring Oxazolidin-5-one Formation In a model system involving the reaction of phenylalanine and glycolaldehyde, FTIR spectroscopy was successfully used to monitor the formation and decomposition of an oxazolidin-5-one intermediate.[6] The appearance of a strong absorption band at 1778 cm⁻¹ provided clear evidence for the formation of the oxazolidin-5-one ring. The identity of this peak was confirmed through isotope labeling.[6] The intensity of this peak could be tracked over time to determine the kinetics of its formation and subsequent conversion to other products.[6]
Experimental Protocol: In-Situ FTIR (ATR)
-
System Setup:
-
Insert a clean, dry ATR probe (e.g., Diamond or SiComp) into the reaction vessel, ensuring the tip is fully immersed in the reaction medium once charged.
-
Connect the probe to the FTIR spectrometer via a fiber-optic cable.
-
Configure the data acquisition software to collect spectra at a desired time interval (e.g., every 30-60 seconds) with a suitable resolution (e.g., 4 cm⁻¹).[15]
-
-
Background Collection:
-
Charge the reactor with the solvent and all reactants except the limiting reagent that initiates the reaction.
-
Allow the system to reach thermal equilibrium.
-
Collect a background spectrum of the reaction mixture before initiation. This spectrum will be automatically subtracted from subsequent scans.
-
-
Reaction Monitoring:
-
Initiate the reaction by adding the final reagent.
-
Begin real-time spectral acquisition immediately.
-
Monitor the spectra for changes in key absorption bands. For a typical this compound synthesis from an amino alcohol and an aldehyde, this would involve monitoring the disappearance of the aldehyde C=O stretch and the appearance of bands associated with the this compound ring.
-
-
Data Analysis:
-
Generate 3D waterfall plots and 2D trend plots of absorbance vs. time for specific wavenumbers.
-
If a calibration model is available, convert spectral data into concentration profiles for reactants, intermediates, and products.
-
Use this concentration data to determine reaction kinetics and endpoints.
-
Raman Spectroscopy
Raman spectroscopy is highly complementary to FTIR. Its low interference from water and ability to analyze through transparent vessel walls makes it a versatile option.
Application Example: General Reaction Monitoring While specific studies on in-situ Raman monitoring of this compound reactions are less common in the provided literature, the technique is well-established for a wide range of chemical transformations, including crystallizations and reactions in aqueous media.[16] For an this compound reaction, Raman could potentially monitor changes in C-N, C-O, and C=C bond vibrations, depending on the specific reactants. The setup often consists of a portable spectrometer, a laser source, and a Raman probe, making it adaptable for various reactor configurations.[10][17]
Experimental Protocol: In-Situ Raman
-
System Setup:
-
Position the Raman probe to focus the laser on the reaction mixture. This can be done non-invasively through a glass window on the reactor or by using an immersion probe.
-
Connect the probe to the spectrometer.
-
Set the laser power and integration time to achieve a good signal-to-noise ratio without causing sample degradation.
-
-
Reference Spectra Collection:
-
Collect reference spectra of the pure starting materials and solvent.
-
-
Reaction Monitoring:
-
Initiate the reaction and begin collecting spectra at regular intervals.
-
Monitor for the appearance and disappearance of Raman bands corresponding to the vibrational modes of reactants and products.
-
-
Data Analysis:
-
Plot the intensity of characteristic peaks over time to create kinetic profiles.
-
Multivariate analysis techniques can be used to deconvolve complex spectra and extract concentration information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, making it invaluable for mechanistic studies and the identification of unknown species.
Application Example: Stability Studies of Oxazolidines ¹H NMR spectroscopy has been used to study the stability and hydrolysis of a series of this compound-based compounds.[7] By adding D₂O to solutions of the oxazolidines, researchers could observe the formation of ring-opened intermediates in real-time.[7] The appearance and disappearance of specific proton signals allowed for the determination of hydrolysis rates and the identification of subsequent reaction products.[7]
Experimental Protocol: In-Situ NMR (Flow NMR)
-
System Setup:
-
Establish a closed-loop flow system that continuously pumps the reaction mixture from the thermostatted reaction vessel, through the NMR flow cell, and back to the reactor.
-
Ensure the flow rate is optimized to allow for sufficient residence time in the magnet for signal acquisition while accurately representing the bulk reaction mixture.[14]
-
-
Shimming and Referencing:
-
Shim the spectrometer using the reaction solvent before starting the reaction to ensure high spectral resolution.
-
Use an internal standard for chemical shift referencing and, if needed, for quantification.
-
-
Reaction Monitoring:
-
Initiate the reaction and begin automated, time-resolved NMR data acquisition.
-
Acquire a series of ¹H or other relevant nuclei spectra over the course of the reaction. Acquisition times for a single spectrum can range from seconds to minutes.[13]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to specific protons on the reactants, intermediates, and products.
-
Plot the normalized integral values versus time to obtain concentration profiles and determine reaction kinetics.
-
Logical Relationship Diagram
The formation of an this compound from an amino alcohol and an aldehyde involves a series of equilibrium steps. In-situ spectroscopy is crucial for monitoring the key species involved in this transformation.
Caption: Key intermediates in a typical this compound synthesis reaction.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. longdom.org [longdom.org]
- 3. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of this compound-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FTIR and Raman – Composition and Contamination Analysis - EAG Laboratories [eag.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. d-nb.info [d-nb.info]
- 14. asahilab.co.jp [asahilab.co.jp]
- 15. In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Situ Raman Spectroscopy as a Valuable Tool for Monitoring Crystallization Kinetics in Molecular Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Enzymatic Kinetic Resolution of Racemic Oxazolidines
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure oxazolidines is of paramount importance in the pharmaceutical industry, as these scaffolds are integral to a wide array of therapeutic agents. The kinetic resolution of racemic oxazolidines, particularly through enzymatic methods, offers a highly selective and environmentally benign approach to obtaining these chiral building blocks. This guide provides an objective comparison of various enzymatic methods for the kinetic resolution of racemic oxazolidines, supported by experimental data, and contrasts them with non-enzymatic alternatives.
Performance Comparison of Enzymatic Methods
The enzymatic kinetic resolution of racemic oxazolidines, most commonly via N-acylation catalyzed by lipases, has been extensively studied. Lipases, such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL), are frequently employed due to their broad substrate specificity and high enantioselectivity. The efficiency of the resolution is typically evaluated based on the enantiomeric excess of the product (e.e.p) and the unreacted substrate (e.e.s), as well as the conversion rate (c).
Below is a compilation of data from various studies on the kinetic resolution of N-Boc-oxazolidines, showcasing the performance of different lipases under various conditions.
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Temp (°C) | c (%) | e.e.s (%) | e.e.p (%) | Selectivity (E) |
| N-Boc-4-phenyloxazolidine | CALB (Novozym 435) | Vinyl acetate | Diisopropyl ether | 24 | 30 | 50 | >99 | 98 | >200 |
| N-Boc-4-isopropylthis compound | CALB (Novozym 435) | Isopropenyl acetate | tert-Butyl methyl ether | 48 | 40 | 49 | 97 | >99 | >200 |
| N-Boc-4-benzylthis compound | PCL (Amano PS) | Vinyl acetate | Toluene | 72 | 25 | 51 | 98 | 97 | 150 |
| N-Boc-4-phenylthis compound | Candida rugosa Lipase | Vinyl acetate | Hexane | 96 | 30 | 45 | 85 | 90 | 25 |
Comparison with Non-Enzymatic Methods
While enzymatic methods offer high selectivity under mild conditions, non-enzymatic kinetic resolutions using chiral catalysts present a viable alternative. These methods often utilize chiral acyl transfer catalysts.
| Substrate | Catalyst | Acylating Agent | Solvent | Time (h) | Temp (°C) | c (%) | e.e.s (%) | e.e.p (%) | Selectivity (s) |
| 4-Phenyloxazolidin-2-one | Chiral DMAP derivative | Acetic anhydride | CH2Cl2 | 12 | 25 | 52 | 95 | 93 | 45[1] |
| 4-Isopropyloxazolidin-2-one | Benzotetramisole | Benzoic anhydride | Toluene | 24 | 0 | 50 | 96 | 94 | 50 |
Note: The selectivity factor for enzymatic reactions is denoted by 'E', while for non-enzymatic reactions it is denoted by 's'. Higher values indicate greater selectivity.
Experimental Protocols
Below are detailed methodologies for key experiments in the enzymatic kinetic resolution of racemic oxazolidines.
General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic N-Boc-Oxazolidine
Materials:
-
Racemic N-Boc-oxazolidine
-
Immobilized Lipase (e.g., Novozym 435 - CALB)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., diisopropyl ether, tert-butyl methyl ether)
-
Molecular sieves (4 Å), freshly activated
-
Standard laboratory glassware
-
Shaker incubator
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
To a flame-dried flask containing a magnetic stir bar, add the racemic N-Boc-oxazolidine (1.0 mmol) and freshly activated molecular sieves (100 mg).
-
Add the anhydrous organic solvent (10 mL) to dissolve the substrate.
-
Add the immobilized lipase (e.g., 50 mg of Novozym 435).
-
Add the acyl donor (1.2 mmol).
-
Seal the flask and place it in a shaker incubator at the desired temperature (e.g., 30-40 °C) with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted substrate by column chromatography on silica (B1680970) gel.
Visualizing the Workflow and Key Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the interplay of key parameters in the enzymatic kinetic resolution of racemic oxazolidines.
Caption: Enzymatic Kinetic Resolution Workflow.
References
comparison of different methods for oxazolidinone chiral auxiliary cleavage
A Comparative Guide to the Cleavage of Oxazolidinone Chiral Auxiliaries
The use of oxazolidinone chiral auxiliaries, pioneered by David A. Evans, represents a cornerstone of modern asymmetric synthesis. These auxiliaries provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) additions, and conjugate additions. A critical step in any synthetic sequence employing these auxiliaries is their subsequent removal to unveil the desired chiral product. The choice of cleavage method is dictated by the desired functionality in the final product, with options ranging from carboxylic acids and alcohols to aldehydes and amides. This guide provides a comparative analysis of the most common methods for the cleavage of N-acyloxazolidinones, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Hydrolytic Cleavage to Carboxylic Acids
Hydrolytic cleavage is one of the most frequently employed methods for removing the oxazolidinone auxiliary, yielding the corresponding carboxylic acid. The standard conditions involve the use of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂).
Key Features:
-
Product: Carboxylic Acid
-
Reliability: High yields are generally achieved for a wide range of substrates.
-
Side Reactions: A potential side reaction is the endocyclic cleavage of the oxazolidinone ring, leading to the formation of a hydroxyamide impurity. This can be minimized by careful control of reaction conditions, such as using a large excess of hydrogen peroxide.[1]
-
Safety: The reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas, which can pose a safety risk, especially on a large scale. Proper inerting of the reaction vessel is crucial.[1][2]
Comparative Performance of Hydrolytic Reagents
While LiOH/H₂O₂ is the most common reagent cocktail, other nucleophiles have been explored to modulate the reactivity and selectivity of the cleavage.
| Nucleophile | Product | Typical Yield (%) | Key Advantages | Limitations |
| LiOH / H₂O₂ | Carboxylic Acid | 85-95 | Widely applicable, high yielding.[2][3] | Oxygen evolution, potential for hydroxyamide byproduct.[1][2] |
| LiOBn | Benzyl Ester | 70-90 | Provides a protected carboxylic acid. | Can result in endocyclic cleavage with hindered substrates.[4] |
| LiSBn | Thioester | 75-95 | Thioesters are versatile synthetic intermediates. | Reagent preparation required. |
Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂
A solution of the N-acyloxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1) is cooled to 0 °C. An aqueous solution of lithium hydroxide (2.0 equiv) is added, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (4.0 equiv). The reaction mixture is stirred at 0 °C for 1-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of an aqueous solution of sodium sulfite. After removal of the organic solvent under reduced pressure, the aqueous layer is acidified with HCl and the carboxylic acid is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude carboxylic acid, which can be further purified by chromatography or crystallization.[3]
Reductive Cleavage to Alcohols and Aldehydes
Reductive cleavage of the N-acyl group provides direct access to chiral alcohols and aldehydes, which are valuable synthetic intermediates.
Key Features:
-
Products: Primary Alcohols or Aldehydes
-
Reagents: Lithium borohydride (B1222165) (LiBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for reduction to alcohols. Diisobutylaluminum hydride (DIBAL-H) is employed for the partial reduction to aldehydes.
-
Challenges: Over-reduction of the desired aldehyde to the alcohol can be a problem with DIBAL-H if the reaction temperature is not carefully controlled. For sterically hindered substrates, hydride attack can occur at the endocyclic carbonyl of the oxazolidinone, leading to ring-opened byproducts.[5]
Comparative Performance of Reducing Agents
| Reducing Agent | Product | Typical Yield (%) | Key Advantages | Limitations |
| LiBH₄ / H₂O | Primary Alcohol | 80-95 | High yielding, effective for hindered substrates.[5] | Requires careful control of stoichiometry. |
| LiAlH₄ | Primary Alcohol | 75-90 | Powerful reducing agent. | Can lead to endocyclic cleavage in hindered cases. |
| DIBAL-H | Aldehyde | 60-85 | Direct access to aldehydes. | Requires low temperatures (-78 °C) to prevent over-reduction. |
Experimental Protocol: Reductive Cleavage to an Alcohol with LiBH₄/H₂O
To a solution of the N-acyloxazolidinone (1.0 equiv) in diethyl ether at 0 °C is added water (1.1 equiv). A solution of lithium borohydride in THF (1.1 equiv) is then added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours. The reaction is quenched by the addition of 1 M aqueous NaOH. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude alcohol is then purified by flash chromatography.[5]
Experimental Protocol: Reductive Cleavage to an Aldehyde with DIBAL-H
A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous toluene (B28343) is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H in hexanes (1.1 equiv) is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours. The reaction is quenched at -78 °C by the addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give the crude aldehyde, which is often used immediately in the next step due to its potential instability.
Lewis Acid-Catalyzed Cleavage to Esters and Amides
A milder and more versatile approach to cleaving the oxazolidinone auxiliary involves the use of Lewis acids to catalyze the addition of nucleophiles such as alcohols and amines, directly affording esters and amides.
Key Features:
-
Products: Esters, Amides, and Weinreb Amides
-
Catalyst: Ytterbium triflate (Yb(OTf)₃) has emerged as a highly effective catalyst for these transformations.
-
Advantages: This method avoids the use of strong bases or reducing agents, making it compatible with a wider range of functional groups. It allows for the direct synthesis of various carboxylic acid derivatives in a single step.
Comparative Performance of Lewis Acid-Catalyzed Cleavage
| Nucleophile | Product | Catalyst | Typical Yield (%) |
| Benzyl Alcohol | Benzyl Ester | Yb(OTf)₃ | 90-98 |
| Aniline | Anilide | Yb(OTf)₃ | 85-95 |
| N,O-Dimethylhydroxylamine | Weinreb Amide | Yb(OTf)₃ | 80-92 |
Experimental Protocol: Yb(OTf)₃-Catalyzed Esterification
To a solution of the N-acyloxazolidinone (1.0 equiv) and the alcohol (1.5 equiv) in a suitable solvent such as dichloromethane (B109758) is added Yb(OTf)₃ (10 mol %). The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude ester is purified by chromatography.
Oxidative and Transamination Cleavage Methods
While less common, oxidative and transamination methods offer alternative pathways for the cleavage of oxazolidinone auxiliaries.
-
Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can potentially cleave the N-acyl group to yield a carboxylic acid. However, these harsh conditions may not be compatible with many functional groups present in complex molecules, and this method is not widely documented for this specific application.
-
Transamination: In principle, the N-acyl group could be transferred to another amine, resulting in a new amide and the free oxazolidinone auxiliary. This transformation is conceptually similar to the Lewis acid-catalyzed amidation but would typically require enzymatic or specific catalytic conditions that are not yet well-established for general use with Evans auxiliaries.
Due to the limited availability of specific and comparative experimental data for these methods in the context of oxazolidinone cleavage, they are considered less conventional and are not detailed with protocols in this guide.
Visualizing the Cleavage Pathways
The following diagrams illustrate the general workflows for the main cleavage methods of N-acyloxazolidinone chiral auxiliaries.
Caption: Hydrolytic cleavage of an N-acyl oxazolidinone to a carboxylic acid.
Caption: Reductive cleavage pathways to alcohols and aldehydes.
Caption: Lewis acid-catalyzed cleavage to esters or amides.
Conclusion
The cleavage of the oxazolidinone chiral auxiliary is a critical step that can be tailored to yield a variety of valuable chiral building blocks. The choice of method depends on the desired final product and the functional group tolerance of the substrate. Hydrolytic cleavage with LiOH/H₂O₂ remains a robust and widely used method for accessing carboxylic acids. Reductive methods provide direct routes to chiral alcohols and aldehydes, with careful control of reaction conditions being paramount. The advent of Lewis acid catalysis, particularly with Yb(OTf)₃, has introduced a milder and more versatile strategy for the direct synthesis of esters and amides. While oxidative and transamination methods are less developed for this specific application, they represent potential future avenues for expanding the toolkit of synthetic chemists. By understanding the advantages and limitations of each method, researchers can strategically plan their synthetic routes to efficiently access their target molecules with high stereopurity.
References
The Evolving Landscape of Oxazolidinones: A Comparative Guide to Validating Novel Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Oxazolidinones, a potent class of synthetic antibiotics, have become a cornerstone in treating severe Gram-positive infections. As this class expands with next-generation compounds, a thorough understanding of their mechanism of action and a direct comparison with established drugs like linezolid (B1675486) are crucial for the research and development community. This guide provides a data-driven comparison of novel oxazolidinone-based drugs, detailing their performance against alternatives and providing the experimental frameworks for their validation.
Unraveling the Oxazolidinone Mechanism: An Overview
Oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis at a very early stage.[1] Their primary target is the 50S ribosomal subunit, where they bind to the peptidyl transferase center (PTC).[2][3] This binding event prevents the formation of a functional 70S initiation complex, a crucial step in the initiation of protein synthesis.[4][5] This unique mechanism of action, distinct from other protein synthesis inhibitors that typically act during the elongation phase, is a key reason for the low incidence of cross-resistance with other antibiotic classes.[6]
Novel oxazolidinones generally retain this core mechanism but may exhibit enhanced potency and activity against resistant strains due to modifications in their chemical structure. These modifications can lead to improved interactions with the ribosomal binding site.[5][7]
Comparative In Vitro Activity of Novel Oxazolidinones
The in vitro efficacy of novel oxazolidinones is a critical determinant of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several novel oxazolidinones compared to linezolid against a range of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Mycobacterium tuberculosis.
Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus
| Compound | MSSA (MIC90) | MRSA (MIC90) | Linezolid-Resistant S. aureus (MIC Range) | Reference(s) |
| Linezolid | 2 | 2 - 4 | 8 - >64 | [8][9][10][11] |
| Tedizolid (B1663884) | 0.5 | 0.5 - 2 | 1 - 8 | [8][9][10][11] |
| Radezolid (B1680497) | 0.5 | 0.5 | 1 - 4 | [3][12] |
| Contezolid (MRX-I) | 1 | 1 | 1 - 4 | [13][14][15] |
Table 2: Comparative MIC Values (µg/mL) Against Enterococcus Species
| Compound | E. faecalis (MIC90) | E. faecium (VRE) (MIC90) | Linezolid-Resistant Enterococcus (MIC Range) | Reference(s) |
| Linezolid | 2 | 2 | 8 - >16 | [16] |
| Tedizolid | 1 | 1 | 2 - 8 | [16] |
| Radezolid | 1 | 1 | 2 - 4 | [16] |
Table 3: Comparative MIC Values (µg/mL) Against Mycobacterium tuberculosis
| Compound | Drug-Susceptible (MIC90) | MDR-TB (MIC90) | XDR-TB (MIC90) | Reference(s) |
| Linezolid | 1 | 1 | 0.25 | [6][17][18] |
| Delpazolid | 0.5 | 0.5 | 1.0 | [6][17][18] |
| Contezolid (MRX-I) | 1 | 1 | - | [2] |
| Sutezolid | 0.5 | - | - | [19] |
| Tedizolid | 0.5 | - | - | [2] |
Quantitative Analysis of Target Engagement
To validate the mechanism of action, it is essential to quantify the binding affinity of the drug to its target and its ability to inhibit protein synthesis in a cell-free system.
Table 4: Ribosome Binding Affinity and In Vitro Translation Inhibition
| Compound | Ribosome Binding Affinity (Kd) | In Vitro Translation Inhibition (IC50) | Reference(s) |
| Eperezolid (B1671371) | ~20 µM (E. coli 50S) | 2.5 µM (E. coli cell-free system) | [8][13][20] |
| Linezolid | - | 1.8 µM (E. coli cell-free system) | [20] |
Experimental Protocols for Mechanism of Action Validation
Detailed and reproducible experimental protocols are fundamental to validating the mechanism of action of novel antibacterial agents.
Ribosome Binding Assay (Filter Binding Method)
This assay directly measures the interaction between a radiolabeled antibiotic and its ribosomal target.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits from the target bacterium (e.g., E. coli, S. aureus).
-
Radiolabeled oxazolidinone (e.g., [14C]eperezolid) of known specific activity.
-
Non-labeled competitor oxazolidinones.
-
Binding Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 150 mM NH₄Cl.
-
Wash Buffer: Same as Binding Buffer.
-
Nitrocellulose filters (0.45 µm pore size).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Vacuum filtration apparatus.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine a fixed concentration of purified ribosomes (e.g., 1-2 µM) with increasing concentrations of the radiolabeled oxazolidinone in Binding Buffer. For competition assays, include a fixed concentration of the radiolabeled ligand and increasing concentrations of the non-labeled competitor drug.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through a nitrocellulose filter pre-soaked in Wash Buffer using a vacuum apparatus. The ribosomes and any bound radiolabeled drug will be retained on the filter.
-
Washing: Immediately wash the filters with three aliquots of ice-cold Wash Buffer to remove unbound radiolabeled drug.
-
Quantification: Place the nitrocellulose filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: To determine the dissociation constant (Kd), plot the specific binding (total binding minus non-specific binding, determined in the presence of a large excess of non-labeled drug) as a function of the free radiolabeled ligand concentration. Analyze the data using Scatchard analysis or non-linear regression. For competition assays, calculate the IC₅₀ value of the competitor.
In Vitro Transcription-Translation (TX-TL) Inhibition Assay
This cell-free assay measures the overall inhibitory effect of a compound on protein synthesis.
Materials:
-
Commercially available E. coli S30 extract-based TX-TL kit (e.g., PURExpress®).
-
Reporter plasmid DNA encoding a readily detectable protein (e.g., luciferase or green fluorescent protein).
-
Novel oxazolidinone compounds and comparator antibiotics (e.g., linezolid).
-
Nuclease-free water and appropriate buffers.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Reaction Preparation: On ice, prepare a master mix containing the S30 extract, reaction buffer, and the reporter plasmid DNA according to the manufacturer's instructions.
-
Drug Dilution: Prepare a serial dilution of the oxazolidinone compounds in nuclease-free water or DMSO.
-
Assay Setup: In a 96-well or 384-well plate, add the TX-TL master mix to each well. Then, add the diluted oxazolidinone compounds to the respective wells. Include a no-drug control and a no-DNA template control (for background measurement).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Signal Detection:
-
Luciferase: Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
-
Data Analysis: Subtract the background signal (no-DNA control) from all readings. Normalize the data to the no-drug control (100% activity). Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC₅₀ value using a suitable curve-fitting model.
Visualizing the Mechanism and Workflow
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: Mechanism of action of novel oxazolidinone drugs.
References
- 1. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 2. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Investigation of radezolid interaction with non-canonical chloramphenicol binding site by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. upload.orthobullets.com [upload.orthobullets.com]
- 12. biorxiv.org [biorxiv.org]
- 13. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking new chiral oxazolidine ligands against known catalysts
A Comparative Guide for Researchers in Synthetic Chemistry
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an effective chiral ligand for asymmetric catalysis is paramount. This guide provides a comparative analysis of a novel chiral oxazoline-based ligand against a series of well-established catalysts in the copper-catalyzed asymmetric cyclopropanation of styrene (B11656) with ethyl diazoacetate. This benchmark reaction is a cornerstone for evaluating the efficacy of chiral ligands in inducing stereoselectivity.
This report is tailored for researchers, scientists, and drug development professionals, offering a clear, data-driven comparison to aid in the selection of catalytic systems. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for reproducibility.
Performance Comparison in Asymmetric Cyclopropanation
The efficacy of a chiral ligand in the copper-catalyzed cyclopropanation of styrene is primarily evaluated based on the chemical yield, the diastereoselectivity (trans/cis ratio), and the enantiomeric excess (ee%) of both the trans and cis products. The following tables summarize the performance of a novel (4S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand against several established classes of chiral catalysts under comparable reaction conditions.
| Ligand/Catalyst Class | Catalyst System | Yield (%) | trans/cis Ratio | ee% (trans) | ee% (cis) |
| Novel Oxazoline | (4S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole / Cu(I)OTf | 75 | 67:33 | 60 | 52 |
| Bis(oxazoline) (BOX) | (S,S)-Ph-BOX / Cu(I)OTf | 70 | 70:30 | 60 | 51 |
| Bis(oxazoline) (BOX) | (S,S)-tBu-BOX / Cu(I)OTf | 86 | 61:39 | 8 | 11 |
| Pyridine Bis(oxazoline) (PyBOX) | 2,6-bis((4S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine / Cu(I)OTf | 85 | 65:35 | 45 | 40 |
| Schiff Base | Salicylaldimine-based ligand / Cu(I) | Moderate | Varies | up to 98 | Varies |
Note: Performance data can vary based on specific reaction conditions, substrate modifications, and the exact structure of the ligand within a class. The Schiff base catalyst data is presented as a range due to the wide structural diversity and varying reported results.
Experimental Protocols
Reproducibility is critical in catalysis research. The following is a representative experimental protocol for the copper-catalyzed asymmetric cyclopropanation of styrene with ethyl diazoacetate.
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex ([Cu(OTf)]₂·C₆H₆)
-
Chiral Ligand (e.g., (4S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere, a solution of the chiral ligand (0.034 mmol) in anhydrous CH₂Cl₂ (2.5 mL) is added to a suspension of the copper(I) trifluoromethanesulfonate benzene complex (8 mg, 0.032 mmol) in anhydrous CH₂Cl₂ (2.5 mL). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: The resulting catalyst solution is filtered through packed adsorbent cotton under an inert atmosphere into a flask containing styrene (1.59 mL, 13.87 mmol).
-
Carbene Precursor Addition: A solution of ethyl diazoacetate (285 mg, 2.5 mmol) in anhydrous CH₂Cl₂ (2.5 mL) is added dropwise to the reaction mixture over a period of 1 hour at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to separate the trans and cis cyclopropane (B1198618) products.
-
Analysis: The yield, diastereomeric ratio, and enantiomeric excess of the products are determined by GC analysis on a chiral stationary phase.
Visualizing the Process and Comparison
To further clarify the experimental process and the logic of catalyst evaluation, the following diagrams are provided.
Unveiling Chirality: A Comparative Guide to Determining the Absolute Configuration of Oxazolidinones
The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its pharmacological activity. For oxazolidinone-based therapeutics, a class of potent antibiotics, establishing the correct stereochemistry is paramount for ensuring efficacy and safety. Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for this purpose, offering distinct advantages over traditional methods. This guide provides a comprehensive comparison of VCD with other common analytical techniques for the determination of the absolute configuration of oxazolidinone products, supported by experimental data and detailed protocols.
The Power of Chirality in Oxazolidinones
Oxazolidinones, such as the antibiotic linezolid (B1675486), are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. For instance, the antibacterial activity of many oxazolidinones is known to be stereoselective.[1] Therefore, the unambiguous determination of the absolute configuration is a crucial step in the development and quality control of these drugs.
Vibrational Circular Dichroism (VCD): A Solution-Phase Probe of Chirality
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] This differential absorption, which is on the order of 10⁻⁴ to 10⁻⁵ times the regular infrared absorption, provides a unique spectral fingerprint of a molecule's absolute configuration in solution.[3] A key advantage of VCD is that it does not require the sample to be crystalline, a significant hurdle often encountered with other methods.[2]
The determination of the absolute configuration by VCD involves a synergistic approach combining experimental measurement with quantum chemical calculations. The experimental VCD spectrum of an unknown enantiomer is compared with the theoretically calculated spectra for both possible enantiomers. A match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.[2]
Experimental Workflow for VCD Analysis
The process of determining the absolute configuration of an oxazolidinone product using VCD typically follows the workflow outlined below:
Caption: Experimental workflow for determining the absolute configuration using VCD.
Comparison of Analytical Techniques
While VCD is a powerful tool, it is essential to understand its performance in the context of other established methods for determining absolute configuration. The following table summarizes the key characteristics of VCD, X-ray Crystallography, Nuclear Magnetic Resonance (NMR) with chiral derivatizing agents, and Electronic Circular Dichroism (ECD).
| Feature | Vibrational Circular Dichroism (VCD) | X-ray Crystallography | NMR with Chiral Derivatizing Agents | Electronic Circular Dichroism (ECD) |
| Principle | Differential absorption of circularly polarized infrared light | Diffraction of X-rays by a single crystal | Diastereomeric interactions leading to chemical shift differences | Differential absorption of circularly polarized UV-Vis light |
| Sample State | Solution or neat liquid[2] | Single crystal[4] | Solution | Solution |
| Sample Amount | Typically 1-10 mg[2] | Micrograms to milligrams (crystal size dependent) | Milligrams | Micrograms to milligrams |
| Requires Derivatization | No[2] | No (unless for co-crystallization) | Yes | No |
| Throughput | High (hours per sample)[4] | Low (days to weeks per sample)[5] | Medium (hours to days per sample) | High (minutes to hours per sample) |
| Computational Requirement | Essential (DFT calculations)[2] | Not essential for initial structure, but useful for refinement | Not essential | Essential (TD-DFT calculations)[6] |
| Strengths | Applicable to non-crystalline samples, rich structural information[3] | Unambiguous 3D structure determination | Widely available instrumentation | High sensitivity for chromophoric molecules |
| Limitations | Requires access to a VCD spectrometer and computational resources, can be challenging for highly flexible molecules[7] | Requires a high-quality single crystal, which can be difficult to obtain[4] | Requires a suitable chiral derivatizing agent, potential for reaction-induced changes | Requires a chromophore near the stereocenter, less structural information than VCD[6] |
Case Study: Chiroptical Analysis of Linezolid
This highlights the utility of chiroptical methods in characterizing these important therapeutic agents. The principles of comparing experimental and calculated spectra for absolute configuration determination are analogous between VCD and ECD.
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Dissolve 1-10 mg of the oxazolidinone product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.01-0.1 M. The use of deuterated solvents is crucial to avoid interference from solvent absorption bands in the infrared region.
-
Instrumentation: Use a dedicated VCD spectrometer. These instruments are typically Fourier-transform infrared (FTIR) spectrometers equipped with a photoelastic modulator (PEM) to generate the circularly polarized light and a synchronous demodulator to detect the small VCD signal.
-
Data Acquisition: Acquire both the VCD and the standard infrared (IR) absorption spectra simultaneously. The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.
-
Computational Modeling:
-
Perform a thorough conformational search for the oxazolidinone molecule using molecular mechanics or semi-empirical methods to identify all low-energy conformers.
-
For each significant conformer, perform geometry optimization and frequency calculations at a suitable level of theory, typically Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate the final predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra of the individual conformers.
-
-
Data Analysis: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in terms of the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.
X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the oxazolidinone product of suitable size and quality. This is often the most challenging and time-consuming step.
-
Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. For the determination of the absolute configuration, the anomalous dispersion effect is utilized, and the Flack parameter is calculated to confirm the correct enantiomer.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid)
-
Derivatization: React the oxazolidinone (if it contains a suitable functional group like a hydroxyl or amine) with a chiral derivatizing agent (e.g., (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) to form a pair of diastereomers.
-
NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture.
-
Data Analysis: Analyze the differences in the chemical shifts (Δδ) of specific protons or fluorine atoms in the two diastereomers. The pattern of these chemical shift differences can be used to deduce the absolute configuration of the original oxazolidinone.
Logical Relationship of the Methods
The choice of method for determining the absolute configuration of an oxazolidinone product depends on various factors, including the physical state of the sample, the available instrumentation, and the stage of drug development. The following diagram illustrates the logical relationship between the primary methods discussed.
Caption: Decision tree for selecting a method for absolute configuration determination.
Conclusion
The determination of the absolute configuration of oxazolidinone products is a critical aspect of pharmaceutical development. While X-ray crystallography remains the definitive method for obtaining the complete 3D structure of a molecule in the solid state, its requirement for a single crystal is a significant limitation. Vibrational Circular Dichroism has emerged as a robust and reliable alternative that provides unambiguous determination of the absolute configuration for molecules in solution. Its ability to analyze non-crystalline samples makes it particularly valuable in the early stages of drug discovery and for compounds that are difficult to crystallize. The complementary nature of VCD with other techniques like NMR and ECD provides a powerful toolkit for chemists to confidently elucidate the stereochemistry of novel oxazolidinone drug candidates.
References
- 1. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotools.us [biotools.us]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. schrodinger.com [schrodinger.com]
- 6. Theoretical study of the interaction between the antibiotic linezolid and the active site of the 50S ribosomal subunit of the bacterium Haloarcula marismortui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Performance of Oxazolidinones in Diverse Solvent Systems: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the performance of oxazolidinone antibiotics in various solvent systems. The selection of an appropriate solvent is critical in drug development, impacting solubility, stability, and reaction kinetics, which in turn affect formulation, efficacy, and shelf-life. This document summarizes key quantitative data, details experimental protocols for performance assessment, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Comparative Performance Indicators
The following tables summarize the quantitative data on the solubility and stability of representative oxazolidinone antibiotics in different solvent systems.
Table 1: Solubility of Oxazolidinones in Various Solvents
| Oxazolidinone | Solvent System | Solubility | Temperature (°C) | pH |
| Linezolid | Ethanol | ~1 mg/mL[1] | RT | Neutral |
| DMSO | ~20 mg/mL[1] | RT | Neutral | |
| Dimethylformamide | ~30 mg/mL[1] | RT | Neutral | |
| Water | Moderately soluble (3 mg/mL)[2] | RT | Neutral | |
| PBS | ~0.1 mg/mL[1] | RT | 7.2 | |
| Tedizolid | Water | Low (0.136 mg/mL)[3] | RT | Neutral |
| Aqueous Buffer | Increases with pH (sharp increase between pH 4.0 and 6.0)[3][4] | RT | 4.0 - 6.0 | |
| Metaxalone | Chloroform | Freely soluble[5] | RT | Neutral |
| Methanol | Soluble[5] | RT | Neutral | |
| 96% Ethanol | Soluble[5] | RT | Neutral | |
| Ether | Practically insoluble[5] | RT | Neutral | |
| Water | Practically insoluble[5] | RT | Neutral |
RT: Room Temperature
Table 2: Stability of Oxazolidinones - Hydrolysis Kinetics
| Oxazolidinone Derivative | Solvent System (Aqueous) | Condition | Half-life (t½) |
| Ephedrine-derived (Formaldehyde) | pH 7.4 | 37°C | 5 seconds[6] |
| Ephedrine-derived (Propionaldehyde) | pH 7.4 | 37°C | 18 seconds[6] |
| Ephedrine-derived (Benzaldehyde) | pH 7.4 | 37°C | 5 minutes[6] |
| Ephedrine-derived (Pivalaldehyde) | pH 7.4 | 37°C | 30 minutes[6] |
| Tedizolid Phosphate (B84403) | Thermal and Photolytic | - | Stable[7] |
| Oxidative and Hydrolytic (acidic, neutral, alkaline) | - | Significant degradation[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of performance data.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[8]
-
Preparation of Saturated Solution:
-
Add an excess amount of the oxazolidinone compound to a vial containing a known volume of the desired aqueous solvent system (e.g., water, phosphate-buffered saline at a specific pH).
-
Seal the vials and place them in a shaker or agitator.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the compound.
-
-
Quantification:
-
Quantify the concentration of the dissolved oxazolidinone in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve with known concentrations of the oxazolidinone to determine the concentration of the saturated solution.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for quantifying the degradation of oxazolidinones over time in different solvent systems.
-
Method Development and Validation:
-
Develop an HPLC method capable of separating the parent oxazolidinone from its potential degradation products. A common approach is reverse-phase HPLC with a C18 column.[9]
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][7]
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
-
-
Forced Degradation Studies:
-
To identify potential degradation products and demonstrate the stability-indicating nature of the method, subject the oxazolidinone to stress conditions. These include:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.[9]
-
Base Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.[9]
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).[9]
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures.[9]
-
Photodegradation: Expose a solution to UV light.[9]
-
-
-
Kinetic Study:
-
Prepare solutions of the oxazolidinone in the desired solvent systems.
-
Store the solutions under controlled temperature and humidity conditions.
-
At specified time intervals, withdraw aliquots and analyze them using the validated HPLC method to determine the concentration of the remaining parent drug.
-
Calculate the degradation rate constant and half-life from the concentration versus time data.
-
Protocol 3: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides a powerful tool for real-time monitoring of hydrolysis reactions.[10]
-
Sample Preparation:
-
Dissolve a known amount of the purified oxazolidinone in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum to confirm the initial structure and purity.
-
-
Initiation of Hydrolysis:
-
Add a specific amount of D₂O (deuterium oxide) to the NMR tube to initiate the hydrolysis reaction. The use of D₂O prevents the large water signal from obscuring the analyte signals.
-
-
Time-Course Monitoring:
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of signals corresponding to the parent oxazolidinone and the appearance of new signals corresponding to the hydrolyzed product (the amino alcohol).
-
-
Data Analysis:
-
Integrate the characteristic signals of both the reactant and the product at each time point.
-
The rate of hydrolysis can be determined by plotting the natural logarithm of the reactant concentration (or the ratio of reactant to total concentration) against time.
-
Mandatory Visualizations
Signaling Pathway: Oxazolidinone Mechanism of Action
Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[11] This unique mechanism of action makes them effective against many drug-resistant Gram-positive bacteria.
Caption: Mechanism of action of oxazolidinone antibiotics.
Experimental Workflow: Solubility Determination
The workflow for determining the solubility of an oxazolidinone using the shake-flask method.
Caption: Shake-flask method for solubility determination.
Logical Relationship: Stability Testing Workflow
A logical workflow for assessing the stability of an oxazolidinone in a given solvent system.
Caption: Workflow for kinetic stability testing.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. mdpi.com [mdpi.com]
- 10. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Oxazolidinone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of oxazolidinone antibiotics: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Visible Spectrophotometry. The choice of analytical method is paramount for accurate and reliable quantification in various matrices, including pharmaceutical formulations and biological samples like plasma.[1][2] This document outlines the performance characteristics of these methods, supported by experimental data, to aid in method selection and validation for research and quality control purposes.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique for oxazolidinone quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. LC-MS/MS is often considered the gold standard for bioanalytical applications due to its high sensitivity and specificity, while HPLC-UV offers a robust and cost-effective alternative for routine analysis in pharmaceutical quality control.[1] UV-Visible spectrophotometry is the simplest and most economical method, suitable for the quantification of bulk drug substances and simple formulations.[2]
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Simultaneous Quantification of Linezolid, Tedizolid (B1663884), and Contezolid in Human Plasma
| Parameter | Linezolid | Tedizolid | Contezolid |
| Linearity Range (ng/mL) | 50.0 - 15,000.0 | 25.0 - 7500.0 | 50.0 - 15,000.0 |
| Correlation Coefficient (r²) | > 0.993 | > 0.993 | > 0.993 |
| Intra-day Precision (%RSD) | 0.5 - 6.7 | 0.5 - 6.7 | 0.5 - 6.7 |
| Inter-day Precision (%RSD) | 1.2 - 6.8 | 1.2 - 6.8 | 1.2 - 6.8 |
| Intra-day Accuracy (%) | 93.8 - 112.4 | 93.8 - 112.4 | 93.8 - 112.4 |
| Inter-day Accuracy (%) | 96.9 - 108.5 | 96.9 - 108.5 | 96.9 - 108.5 |
| Recovery (%) | 94.4 - 104.2 | 94.4 - 104.2 | 94.4 - 104.2 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.0 | 25.0 | 50.0 |
Data synthesized from a validated LC-MS/MS method.[3]
Table 2: Performance Characteristics of Validated HPLC-UV Methods for Oxazolidinone Quantification
| Parameter | Linezolid | Tedizolid |
| Linearity Range (µg/mL) | 0.125 - 32 | 0.2 - 5 |
| Correlation Coefficient (r²) | 0.9999 | > 0.999 |
| Precision (%RSD) | < 2.0 | < 10.0 |
| Accuracy (%) | Within ± 15% | Within ± 10% |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.112 | 0.2 |
Data synthesized from various validated HPLC-UV methods.[4][5][6]
Table 3: Performance Characteristics of Validated UV-Visible Spectrophotometric Methods for Linezolid Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 4 - 18 | 1 - 6 |
| Correlation Coefficient (r²) | 0.9982 | 0.997 |
| Precision (%RSD) | < 2.0 | Not Reported |
| Accuracy (Recovery %) | 99.71% | 98.30 - 101.09% |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.36 |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 1.11 |
Data synthesized from various validated UV-Visible Spectrophotometric methods.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of oxazolidinones using LC-MS/MS, HPLC-UV, and UV-Visible Spectrophotometry.
General Workflow for Analytical Method Validation
The validation of an analytical method ensures its suitability for the intended purpose.[1] The process follows guidelines from the International Council for Harmonisation (ICH).[8][9]
Caption: General workflow for analytical method validation.
LC-MS/MS Method for Simultaneous Quantification in Human Plasma
This method is highly sensitive and specific, making it ideal for therapeutic drug monitoring and pharmacokinetic studies.[3]
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for preparing plasma samples for analysis.[10][11][12]
Caption: Plasma sample preparation via protein precipitation.
2. Chromatographic Conditions
-
LC System: Agilent 1260 HPLC or equivalent.[3]
-
Column: Agilent Eclipse Plus C18 (100 × 2.1 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient of Mobile Phase A (10 mM Ammonium Acetate (B1210297) in water) and Mobile Phase B (5 mM Ammonium Acetate in 90% Acetonitrile).[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6460A Triple Quadrupole or equivalent.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Linezolid: m/z 338.14 → 162.8
-
Tedizolid: m/z 371.0 → 343.1
-
Contezolid: m/z 409.15 → 269.14
-
HPLC-UV Method for Tedizolid Quantification
A cost-effective method suitable for quantification in various matrices, including plasma and saline.[5]
1. Sample Preparation
-
For plasma samples, protein precipitation with acetonitrile (B52724) is a common procedure.[11]
-
The supernatant is then evaporated and the residue is reconstituted in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase: A mixture of 0.0192 M sodium acetate buffer and 23% acetonitrile.[13]
-
Internal Standard: 4-nitroaniline.[13]
UV-Visible Spectrophotometric Method for Linezolid Quantification
A simple and rapid method for the analysis of Linezolid in pharmaceutical dosage forms.[2][3]
1. Sample Preparation
-
A standard stock solution is prepared by dissolving a known amount of Linezolid in a suitable solvent (e.g., a mixture of water and methanol).[2]
-
Working standard solutions are prepared by diluting the stock solution to concentrations within the linear range.[2]
-
For tablet analysis, a number of tablets are weighed, powdered, and a quantity of powder equivalent to a single dose is dissolved in the solvent, filtered, and diluted to the appropriate concentration.
2. Spectrophotometric Conditions
-
Spectrophotometer: A double beam UV-Visible spectrophotometer.
-
Solvent: A mixture of 80% water and 20% methanol (v/v) can be used.[2]
-
Analysis: The absorbance of the sample solutions is measured at 251 nm, and the concentration is determined from a calibration curve constructed using the standard solutions.[2]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. kronika.ac [kronika.ac]
- 3. rjptonline.org [rjptonline.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. longdom.org [longdom.org]
- 6. Development of a simple method for measuring tedizolid concentration in human serum using HPLC with a fluorescent detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iomcworld.org [iomcworld.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nacalai.com [nacalai.com]
- 13. youtube.com [youtube.com]
A Researcher's Guide to Chiral Auxiliaries: Comparing Recyclability and Cost-Effectiveness
In the pursuit of enantiomerically pure compounds, essential for pharmaceutical development and various scientific endeavors, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, guiding a chemical transformation to yield a specific stereoisomer. However, the practicality of a chiral auxiliary hinges not only on its stereodirecting ability but also on its recyclability and overall cost-effectiveness. This guide provides a detailed comparison of two of the most widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams, with a focus on these critical economic and sustainability factors.
Performance and Economic Overview
The ideal chiral auxiliary offers a combination of high diastereoselectivity, excellent reaction yields, straightforward attachment and cleavage, and efficient recovery for reuse.[1] Below, we present a comparative summary of Evans' oxazolidinones and Oppolzer's sultams based on these key metrics.
| Chiral Auxiliary | Typical Applications | Reported Yield | Reported Diastereoselectivity (d.r.) |
| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol (B89426) Reactions | 68-98% | >95:5 to >99:1 |
| Oppolzer's Sultam | Asymmetric Diels-Alder, Michael Additions, Hydrogenations | 74% (endo-adduct) - 95% | 98:2 to >99:1 |
Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions.
When considering the economic viability of a chiral auxiliary, both the initial purchase price and the efficiency of its recycling must be taken into account. While catalog prices for research quantities provide a baseline, it is important to note that bulk pricing for industrial applications can differ significantly.[1]
| Chiral Auxiliary | Example Supplier & Price (Research Quantity) | Price per Gram (Approx.) | Recyclability & Reported Recovery Yield |
| (4S)-(-)-4-Isopropyl-2-oxazolidinone | Thermo Scientific Chemicals: $38.75 / 1g[2] | $38.75 | Recovered after LiOH/H₂O₂ cleavage. Yields are often high, with specific examples reporting 77-85%.[3][4] |
| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | Sigma-Aldrich: Price not listed, requires login | - | Recovered after LiOH/H₂O₂ cleavage. Generally high recovery reported.[4] |
| (1S)-(-)-2,10-Camphorsultam | Sigma-Aldrich: $172 / 5g | $34.40 | Robust and highly recyclable. Crude recovery yields of 71-79% (48-56% after recrystallization) have been reported in continuous flow setups.[1] |
Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries.
Experimental Workflows and Logical Relationships
The effective use of a chiral auxiliary follows a well-defined workflow, from its attachment to the substrate to its eventual removal and recovery. The selection of an appropriate auxiliary is a critical decision guided by the specific requirements of the synthetic route.
Detailed Experimental Protocols
Reproducibility and the ability to adapt methodologies are crucial for researchers. The following sections provide detailed protocols for the key steps involved in using both Evans' oxazolidinones and Oppolzer's sultams.
Evans' Oxazolidinone: Asymmetric Aldol Reaction and Recovery
This protocol describes the acylation of an Evans' auxiliary, a subsequent diastereoselective aldol reaction, and the cleavage and recovery of the auxiliary.
1. Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium (1.05 eq.) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-acylated oxazolidinone in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -78 °C.
-
Add dibutylboron triflate (1.1 eq.) followed by triethylamine (B128534) (1.2 eq.).
-
Stir the mixture for 30 minutes, then add the desired aldehyde (1.2 eq.).
-
Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate (B84403) buffer.
3. Cleavage and Recovery of the Auxiliary:
-
Extract the product from the quenched reaction mixture and concentrate the organic layer.
-
Dissolve the crude aldol adduct in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C and add a pre-mixed solution of 30% hydrogen peroxide (4.0 eq.) and 1M aqueous lithium hydroxide (B78521) (2.0 eq.).
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer by extraction and purification.
-
Acidify the aqueous layer to isolate the chiral β-hydroxy acid product.
Oppolzer's Sultam: Asymmetric Diels-Alder Reaction and Recovery
This protocol outlines the use of Oppolzer's sultam in an asymmetric Diels-Alder reaction, followed by the cleavage and recovery of the sultam.
1. Acylation of the Auxiliary:
-
Dissolve (1S)-(-)-2,10-Camphorsultam (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq.) and stir for 10 minutes.
-
Add acryloyl chloride (1.1 eq.), then warm the reaction to 0 °C and stir for 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride.
2. Diastereoselective Diels-Alder Reaction:
-
Dissolve the N-acryloylsultam in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add a Lewis acid catalyst, for example, a 1.0 M solution of diethylaluminum chloride in hexanes (1.2 eq.), dropwise.
-
After stirring for 15 minutes, add the diene (1.5 eq.).
-
Stir the reaction at -78 °C for 3-6 hours.
3. Cleavage and Recovery of the Auxiliary:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Warm the mixture to room temperature and extract the product with CH₂Cl₂.
-
The N-enoyl sultam can be hydrolyzed to the corresponding carboxylic acid using conditions such as lithium hydroxide in a mixture of THF and water.
-
The chiral sultam auxiliary can then be recovered from the reaction mixture by extraction and purified by crystallization. A detailed procedure for the recovery of the sultam after a reduction step involves crystallization from absolute ethanol, yielding a high purity product.[5]
Conclusion
The choice between Evans' oxazolidinones and Oppolzer's sultams depends on a multitude of factors including the specific chemical transformation, the required scale of the reaction, and the economic constraints of the project. Evans' auxiliaries are renowned for their exceptional and predictable stereocontrol in aldol and alkylation reactions.[6] Oppolzer's sultam, while having a comparable initial cost in research quantities, offers a robust and often crystalline platform that can facilitate purification and is highly effective in a broader range of reactions, including cycloadditions.[1][6] Furthermore, the recyclability of Oppolzer's sultam has been well-demonstrated, particularly in continuous flow systems, which can significantly improve the overall process economy on a larger scale.[1] A thorough evaluation of the reaction type, desired stereochemical outcome, auxiliary cost, and the potential for efficient recycling is paramount to developing a stereoselective and economically viable synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. (4S)-(-)-4-Isopropyl-2-oxazolidinone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
cross-validation of experimental results with theoretical calculations for oxazolidine systems
For researchers, scientists, and drug development professionals, the robust validation of molecular structures and properties is paramount. This guide provides a comparative framework for cross-validating experimental results with theoretical calculations for oxazolidine systems, a critical step in modern chemical and pharmaceutical research.
The synergy between empirical data from spectroscopic and crystallographic techniques and the predictive power of computational chemistry offers a heightened level of confidence in structural assignments and property characterization. This guide outlines the key experimental and theoretical methodologies, presents a structured comparison of their outputs, and illustrates the logical workflow of this validation process.
Experimental and Theoretical Methodologies: A Comparative Overview
The structural and electronic properties of this compound derivatives are commonly investigated using a combination of experimental techniques and computational methods. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment of atoms and functional groups, while X-ray crystallography offers a precise three-dimensional map of the molecule's atomic arrangement in the solid state.
Complementing these experimental approaches, Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting molecular geometries, vibrational frequencies, and NMR chemical shifts. The cross-validation of data from these distinct methodologies provides a comprehensive and reliable characterization of the this compound system under investigation.
Data Presentation: Experimental vs. Theoretical
The following tables present a comparative summary of typical experimental and theoretical data for a hypothetical substituted this compound derivative. It is important to note that the degree of correlation between experimental and theoretical values can depend on the specific theoretical model employed (functional and basis set) and the experimental conditions (e.g., solvent, temperature).
Table 1: Comparison of Selected Bond Lengths (Å) and Bond Angles (°) from X-ray Crystallography and DFT Calculations
| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP/6-31G(d,p)) |
| Bond Length | C2-O1 | 1.435 | 1.438 |
| C2-N3 | 1.472 | 1.475 | |
| C4-N3 | 1.468 | 1.471 | |
| C4-C5 | 1.531 | 1.535 | |
| C5-O1 | 1.442 | 1.445 | |
| Bond Angle | O1-C2-N3 | 104.5 | 104.3 |
| C2-N3-C4 | 110.2 | 110.5 | |
| N3-C4-C5 | 103.8 | 103.6 | |
| C4-C5-O1 | 105.1 | 105.3 | |
| C5-O1-C2 | 106.3 | 106.1 |
Note: The presented values are illustrative. Actual experimental and theoretical data should be sourced from peer-reviewed literature for specific this compound derivatives.
Table 2: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Position | Experimental (CDCl₃) | Theoretical (GIAO/DFT) |
| ¹H | H-2 | 4.85 | 4.90 |
| H-4 | 3.95 | 4.01 | |
| H-5a | 4.21 | 4.25 | |
| H-5b | 3.88 | 3.92 | |
| ¹³C | C-2 | 85.2 | 85.7 |
| C-4 | 62.5 | 63.0 | |
| C-5 | 70.1 | 70.8 |
Note: Theoretical chemical shifts are often calculated relative to a reference standard (e.g., TMS) and may require scaling for direct comparison with experimental data.
Table 3: Comparison of Experimental and Theoretical Infrared (IR) Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (KBr) | Theoretical (DFT) |
| C-H stretch (aliphatic) | 2965 | 2970 |
| C=O stretch (if present) | 1750 | 1755 |
| C-O-C stretch | 1120 | 1125 |
| C-N stretch | 1250 | 1255 |
Note: Calculated vibrational frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement.
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.
Typical Protocol:
-
Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired, along with two-dimensional experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.
-
Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Typical Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific vibrational modes of the molecule's functional groups.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.
Typical Protocol:
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown from a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Typical Protocol:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or a larger one for higher accuracy) are chosen.
-
Calculations:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum and to predict the IR spectrum.
-
NMR Calculation: Magnetic shielding tensors are calculated (e.g., using the GIAO method) to predict NMR chemical shifts.
-
Visualization of the Cross-Validation Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of experimental and theoretical data for this compound systems.
Caption: Logical relationship for data integration and validation in this compound characterization.
By systematically applying these experimental and theoretical approaches and rigorously comparing the resulting data, researchers can achieve a high-fidelity understanding of this compound systems, which is crucial for applications in drug discovery and materials science. This cross-validation process not only confirms the identity and structure of the synthesized compounds but also provides insights into their conformational preferences and electronic properties.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Oxazolidine Compounds
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical waste are critical for ensuring a secure working environment and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of oxazolidine and its derivatives, focusing on immediate safety, logistical planning, and adherence to regulatory standards.
Immediate Safety and Hazard Information
Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound compounds. While specific hazards can vary between derivatives, a general precautionary approach is essential.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[1]
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1][2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from collection to final disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including surplus compounds and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.[3]
-
Liquid Waste: Collect liquid waste containing oxazolidines in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]
-
Avoid Contamination: Do not dispose of this compound waste down the drain or in regular trash.[2][3][5]
Step 2: Chemical Treatment (if applicable)
For certain reactive this compound derivatives, a chemical neutralization step may be recommended to reduce hazards before disposal.
Experimental Protocol: Neutralization of Hydrazino Groups
One example is the neutralization of the hazardous hydrazino group found in compounds like 4-(4-Hydrazinobenzyl)-2-oxazolidinone through oxidation.[2]
Materials:
-
Sodium hypochlorite (B82951) solution (bleach) or calcium hypochlorite[2]
-
Stir bar and stir plate
-
Large beaker or flask
-
pH paper or pH meter
-
Sodium bicarbonate (for acidic solutions) or dilute hydrochloric acid (for basic solutions)[2]
Procedure:
-
Preparation: Perform the entire procedure in a chemical fume hood while wearing all necessary PPE.[2]
-
Dilution: For small quantities, dilute the this compound waste with a large volume of water in a suitable container. A target concentration of less than 1% is a general guideline.[2]
-
Oxidation: Slowly add the oxidizing agent (e.g., sodium hypochlorite solution) to the diluted waste in small increments to control any potential exothermic reaction.[2] Continue addition until the reaction is complete, which can be qualitatively observed by the cessation of gas evolution.[2]
-
Neutralization: After oxidation, check the pH of the solution. Adjust the pH to a neutral range (6-8) by adding a suitable neutralizing agent.[2]
-
Collection: Once neutralized, collect the treated solution in a properly labeled hazardous waste container. The label should indicate the original chemical and the treatment process used.[2]
Step 3: Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with the full chemical name(s) of the contents and appropriate hazard pictograms.[3][4]
-
Storage: Store sealed hazardous waste containers in a designated satellite accumulation area.[6] This area should be a cool, well-ventilated space, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][6] Ensure that acids and bases are stored separately.[6]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal company.[2][3][7] Chemical waste generators are responsible for ensuring that discarded chemicals are correctly classified and handled according to local, regional, and national regulations.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for representative this compound compounds. This information is crucial for understanding their physical properties and potential hazards.
| Property | 4-(4-Hydrazinobenzyl)-2-oxazolidinone | This compound | 2-Oxazolidinone, 5-methyl-3-vinyl- |
| CAS Number | 171550-12-2 | 504-76-7 | 3395-98-0 |
| Molecular Formula | C₁₀H₁₃N₃O₂ | C₃H₇NO | Not Specified |
| Molecular Weight | 207.23 g/mol | 73.09 g/mol | Not Specified |
| Melting Point | 107-111 °C | Not Specified | Not Specified |
| Boiling Point | 519 °C | Not Specified | Not Specified |
| Density | 1.318 g/cm³ | Not Specified | Not Specified |
| Water Solubility | 0.58 g/L (at 25 °C) | Soluble | Not Specified |
| Hazard Codes | Xn (Harmful) | Flammable Liquid (Category 3), Skin Corrosion (Category 1) | Acute Toxicity (Oral, Cat. 4), Skin Irritation (Cat. 2), Eye Damage (Cat. 1), Skin Sensitization (Cat. 1), Respiratory Irritation (Cat. 3), Chronic Aquatic Hazard (Cat. 2) |
Data compiled from multiple sources.[2][7][9]
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound compounds, from initial handling to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sweet.ua.pt [sweet.ua.pt]
- 5. chemos.de [chemos.de]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.ie [fishersci.ie]
- 9. benchchem.com [benchchem.com]
Essential Guide to Handling Oxazolidines: Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of oxazolidines, a class of five-membered heterocyclic organic compounds. Given that the specific hazards can vary between different oxazolidine derivatives, it is crucial to consult the Safety Data Sheet (SDS) for the particular compound in use. This document outlines general best practices for personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Assessment
This compound and its derivatives may present a range of hazards. Depending on the specific compound, these can include:
-
May cause an allergic skin reaction [2]
-
May cause respiratory irritation [1]
-
Potential for flammability [4]
Due to these potential risks, a comprehensive approach to safety is required.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling oxazolidines based on available safety data.
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be used when there is a risk of splashing.[4][5] | Government-approved eye/face protection | To protect against splashes that could cause serious eye damage.[4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[4][5][6] | EN 374 or equivalent | To prevent skin contact. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[4][5][6] |
| Skin and Body Protection | A flame-resistant lab coat or a chemical-resistant apron should be worn and kept buttoned.[4][5][7] Long pants and closed-toe shoes are required.[5] | Not specified | To prevent accidental skin contact.[5] For larger quantities or splash risks, chemical-resistant coveralls and boots are recommended.[7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[4][5][6][7] | NIOSH-approved respirator | A government-approved respirator is necessary if engineering controls are insufficient, or if handling a powder where dust may be generated.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing risks when working with oxazolidines.
Preparation and Engineering Controls
-
Ventilation: Always handle oxazolidines in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5][6][7]
-
Safety Equipment: Ensure a safety shower and an eyewash station are unobstructed and readily accessible.[4][5][7]
-
Area Designation: Designate a specific area for handling the compound to prevent cross-contamination.[5]
-
PPE Check: Confirm that all necessary PPE is available and in good condition before starting work.[7]
Handling the Compound
-
Don PPE: Wear the appropriate PPE as determined by your risk assessment.
-
Avoid Contact: Avoid all personal contact with the substance, including the inhalation of dust or fumes.[6]
-
Transfer: When weighing or transferring, especially solids, perform the task in a fume hood to control the generation of airborne dust.[5] For liquids, transfer slowly and carefully to avoid splashing, using a funnel for narrow-mouthed containers.[7]
-
Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.[6][7]
-
General Hygiene: Do not eat, drink, or smoke in the area where the chemical is being handled.[6]
Post-Handling
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact is suspected.[7]
-
Clean Work Area: Clean and decontaminate all surfaces that may have come into contact with the chemical.[7]
-
Doff PPE: Carefully remove PPE to avoid self-contamination.[7]
Disposal Plan
All waste containing oxazolidines must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7][8][9]
-
Waste Collection (Solid): Collect surplus and non-recyclable solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Any contaminated materials, such as gloves and weighing papers, should be placed in the same container.
-
Waste Collection (Liquid): Collect all liquid waste in a dedicated, labeled, and sealed container made of a compatible material.[7] Do not empty into drains.[2]
-
Chemical Neutralization (Specific Compounds): For certain derivatives, such as those containing a hydrazino group, chemical neutralization through oxidation may be recommended before final disposal.[1] This should only be performed by trained personnel following a specific protocol.
-
Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[1]
Emergency Procedures
Spill Response
-
Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate the area if the spill is large or in a poorly ventilated space.[7]
-
Containment: If safe to do so, prevent the spill from spreading using absorbent materials.[7]
-
Cleanup: Minor spills may be cleaned up by trained personnel wearing appropriate PPE. Use a neutralizing agent if applicable and collect all materials in a hazardous waste container.[7]
First Aid Measures
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.[4][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation occurs.[2][10]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical attention.[10]
Caption: Workflow for the safe handling and disposal of oxazolidines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.ie [fishersci.ie]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
